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  • Product: 2-(Aminomethyl)morpholine-4-carboxamide
  • CAS: 1248727-03-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-(Aminomethyl)morpholine-4-carboxamide

Introduction: The Therapeutic Potential of the Morpholine-Carboxamide Scaffold The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of the Morpholine-Carboxamide Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its ability to improve pharmacokinetic properties and engage in specific molecular interactions makes it a valuable component in drug design.[2] When coupled with a carboxamide moiety, which can participate in crucial hydrogen bonding interactions, the resulting scaffold holds significant potential for a range of therapeutic applications, from oncology to inflammatory diseases.[3][4]

This guide provides a comprehensive framework for elucidating the in vitro mechanism of action of a novel compound, 2-(Aminomethyl)morpholine-4-carboxamide. In the absence of specific literature for this exact molecule, we will proceed with a hypothesis-driven approach based on the known activities of structurally related morpholine and carboxamide derivatives. We will explore three plausible mechanisms of action: inhibition of the PI3K/Akt/mTOR signaling pathway, modulation of the STAT6 signaling cascade, and alteration of lysosomal pH. For each hypothesis, we will detail the strategic selection of in vitro assays, provide step-by-step protocols, and illustrate how to interpret the resulting data to build a cohesive mechanistic narrative.

Hypothesis 1: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival.[5][6] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[7] Several morpholine-containing compounds have been identified as inhibitors of this pathway, often targeting the PI3K kinase itself.[8]

Investigative Workflow for PI3K/Akt/mTOR Inhibition

Our investigation will follow a tiered approach, starting with broad cellular effects and progressively narrowing down to the specific molecular target within the pathway.

G A Cell Viability Assays (e.g., MTT, CellTiter-Glo) B Cell Cycle Analysis (Flow Cytometry) A->B Investigate cytostatic effects C Apoptosis Assays (e.g., Annexin V/PI Staining) A->C Investigate cytotoxic effects D Western Blot Analysis of Phosphorylated Pathway Proteins (p-Akt, p-mTOR, p-S6K) B->D Correlate cell cycle arrest with pathway inhibition C->D Confirm apoptosis induction E In Vitro Kinase Assays (PI3K Activity) D->E Identify specific kinase inhibition F Target Engagement Assays (e.g., Cellular Thermal Shift Assay) E->F Confirm direct binding to target

Caption: Investigative workflow for PI3K/Akt/mTOR pathway inhibition.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This initial screen determines the cytotoxic or cytostatic effects of the compound on cancer cell lines with known PI3K/Akt/mTOR pathway activation (e.g., MCF-7, HCT-116).

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of 2-(Aminomethyl)morpholine-4-carboxamide for 48-72 hours.

    • Add MTT reagent and incubate for 4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm.

    • Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).

2. Western Blot Analysis of Key Pathway Proteins

This assay directly measures the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, providing evidence of pathway inhibition.[9][10]

  • Protocol:

    • Treat cells with 2-(Aminomethyl)morpholine-4-carboxamide at concentrations around the IC50 value for various time points.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against total and phosphorylated forms of Akt (Ser473), mTOR (Ser2448), and S6 kinase.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect chemiluminescence and quantify band intensities.

Data Presentation

Table 1: Hypothetical IC50 Values of 2-(Aminomethyl)morpholine-4-carboxamide in Cancer Cell Lines

Cell LinePI3K/Akt/mTOR StatusIC50 (µM)
MCF-7PIK3CA mutant1.5
HCT-116PIK3CA mutant2.3
U-87 MGPTEN null1.8
A549Wild-type> 50

Table 2: Hypothetical Densitometry Analysis of Western Blots

Treatmentp-Akt (Ser473) / Total Akt Ratiop-mTOR (Ser2448) / Total mTOR Ratio
Vehicle Control1.001.00
Compound (1 µM)0.450.52
Compound (5 µM)0.120.18

Hypothesis 2: Inhibition of STAT6 Signaling

Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the signaling pathway of interleukins IL-4 and IL-13, which are central to type 2 inflammatory responses.[11] Inhibition of STAT6 is a promising therapeutic strategy for allergic diseases like asthma and atopic dermatitis.[12][13]

Investigative Workflow for STAT6 Inhibition

The investigation will focus on the effects of the compound on IL-4-induced cellular responses and the direct inhibition of STAT6 activity.

G A Cell-Based Reporter Assay (STAT6-luciferase) B Analysis of Downstream Gene Expression (e.g., TARC) by qPCR or ELISA A->B Confirm functional inhibition C Western Blot for Phosphorylated STAT6 (p-STAT6) B->C Correlate with STAT6 activation status D In Vitro STAT6 DNA- Binding Assay (EMSA) C->D Determine impact on DNA binding E Surface Plasmon Resonance (SPR) for Direct Binding to STAT6 D->E Confirm direct interaction

Caption: Investigative workflow for STAT6 pathway inhibition.

Experimental Protocols

1. STAT6 Reporter Gene Assay

This assay provides a quantitative measure of the compound's ability to inhibit IL-4-induced STAT6 transcriptional activity.

  • Protocol:

    • Transfect cells (e.g., HEK293T) with a STAT6-responsive luciferase reporter plasmid.

    • Pre-treat the cells with various concentrations of 2-(Aminomethyl)morpholine-4-carboxamide.

    • Stimulate the cells with IL-4.

    • Lyse the cells and measure luciferase activity.

2. Western Blot for Phospho-STAT6

This assay directly assesses the effect of the compound on the phosphorylation of STAT6, a critical step in its activation.[14]

  • Protocol:

    • Treat relevant immune cells (e.g., human PBMCs) with the compound.[11]

    • Stimulate with IL-4.

    • Prepare cell lysates and perform Western blotting as described previously, using antibodies against total and phosphorylated STAT6 (Tyr641).

Data Presentation

Table 3: Hypothetical Inhibition of IL-4-induced STAT6-Luciferase Activity

Compound Concentration (µM)Luciferase Activity (Relative Light Units)% Inhibition
0 (Vehicle)15,6780
0.112,54320
16,27160
101,56890

Hypothesis 3: Modulation of Lysosomal pH

Lysosomes are acidic organelles essential for cellular degradation processes.[15][16] Alterations in lysosomal pH can impact a wide range of cellular functions and are implicated in various diseases.[17] Some small molecules can modulate lysosomal pH, offering a potential therapeutic avenue.[18][19]

Investigative Workflow for Lysosomal pH Modulation

This investigation will use fluorescent probes to directly measure changes in lysosomal pH and assess the functional consequences.

G A Lysosomal pH Measurement using Ratiometric Dyes (e.g., LysoSensor) B High-Content Imaging with pH-sensitive probes A->B Visualize pH changes C Cathepsin Activity Assay A->C Correlate pH change with enzyme activity D Assessment of Autophagic Flux C->D Investigate downstream functional consequences

Caption: Investigative workflow for lysosomal pH modulation.

Experimental Protocols

1. Ratiometric Measurement of Lysosomal pH

This assay uses a fluorescent dye that exhibits a pH-dependent shift in its emission or excitation spectrum to quantify lysosomal pH.[18]

  • Protocol:

    • Culture cells (e.g., SH-SY5Y neuroblastoma cells) on glass-bottom dishes.

    • Load cells with a ratiometric lysosomal pH indicator dye (e.g., LysoSensor Yellow/Blue DND-160).

    • Treat cells with 2-(Aminomethyl)morpholine-4-carboxamide.

    • Acquire fluorescence images at the two different excitation or emission wavelengths.

    • Generate a calibration curve using ionophores to equilibrate intracellular and extracellular pH.

    • Calculate the ratio of fluorescence intensities and determine the lysosomal pH from the calibration curve.

2. Cathepsin Activity Assay

This functional assay measures the activity of lysosomal proteases, which is highly dependent on the acidic pH of the lysosome.

  • Protocol:

    • Treat cells with the compound.

    • Lyse the cells and prepare the lysosomal fraction.

    • Incubate the lysate with a fluorogenic cathepsin substrate.

    • Measure the fluorescence generated over time.

Data Presentation

Table 4: Hypothetical Effect of 2-(Aminomethyl)morpholine-4-carboxamide on Lysosomal pH

TreatmentLysosomal pH (Mean ± SD)
Vehicle Control4.6 ± 0.2
Compound (10 µM)5.8 ± 0.3
Bafilomycin A1 (Positive Control)6.5 ± 0.2

Conclusion: Synthesizing the Mechanistic Story

By systematically pursuing these three investigative avenues, researchers can build a robust, evidence-based understanding of the in vitro mechanism of action of 2-(Aminomethyl)morpholine-4-carboxamide. The integration of data from cellular, biochemical, and biophysical assays will allow for a comprehensive characterization of the compound's biological activity. A positive result in one of these pathways would not only elucidate the primary mechanism of action but also guide further preclinical development, including in vivo efficacy studies and safety profiling. The morpholine-carboxamide scaffold continues to be a rich source of novel therapeutic agents, and a thorough understanding of their mechanisms of action is paramount to realizing their full clinical potential.

References

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). [Source not further specified][1][3][20]

  • Study of the PI3K/Akt/mTOR signaling pathway in vitro and molecular docking analysis of periplocin inhibits cell cycle progression and induces apoptosis in MDA-MB-231. (2023). PubMed.[9]

  • Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. (n.d.). PMC.[21]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PMC.[8]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). [Source not further specified][20]

  • STAT6 inhibition stabilizes induced regulatory T cells and enhances their therapeutic potential in inflammatory bowel disease. (2025). PMC.[12]

  • Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. (n.d.). [Source not further specified][5]

  • The Importance of the PI3K/AKT/MTOR Pathway in the Progression of Ovarian Cancer. (2013). [Source not further specified][6]

  • Recludix Pharma Presents Data Demonstrating Potent Efficacy and High Selectivity of a STAT6 Inhibitor in Preclinical Asthma Model. (2025). [Source not further specified][11]

  • The expression of the Pi3K/aKT/mTOr pathway in gastric cancer and its role in gastric cancer prognosis. (n.d.). ScienceOpen.[7]

  • In Vitro Evaluation for STAT6 Degraders, Using Kymera's Patented Molecule as an Example. (2025). [Source not further specified][22]

  • Recludix Pharma Advances First-in-Class Oral STAT6 Inhibitor REX-8756 for Inflammatory Diseases, Including Atopic Dermatitis. (2025). Dermatology Times.[13]

  • Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. (2014). [Source not further specified][23]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). [Source not further specified][1]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2021). Journal of Medicinal Chemistry - ACS Publications.[10]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (n.d.). Journal of Chemical Reviews.[4]

  • A review on pharmacological profile of Morpholine derivatives. (2023). ResearchGate.[24]

  • Phenotypic Screening Using High-Content Imaging to Identify Lysosomal pH Modulators in a Neuronal Cell Model. (2022). eScholarship.org.[15]

  • Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. (n.d.). JOCPR.[25]

  • Restoration of Lysosomal pH in RPE Cells from Cultured Human and ABCA4−/− Mice: Pharmacologic Approaches and Functional Recovery. (2008). IOVS.[18]

  • Comparative Binding Site Analysis of STAT6 Ligands via SPR Competitive Assay. (2025). [Source not further specified][14]

  • Biological activities of morpholine derivatives and molecular targets involved. (n.d.). ResearchGate.[2]

  • HTS flowchart for identifying lysosomal pH modulators. (n.d.). ResearchGate.[17]

  • Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors. (n.d.). PMC.[26]

  • Real-time pH imaging of macrophage lysosomes using the pH-sensitive probe ApHID. (2025). PMC.[19]

  • Quantitative profiling pH heterogeneity of acidic endolysosomal compartments using fluorescence lifetime imaging microscopy. (2025). Molecular Biology of the Cell (MBoC).[16]

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Exploratory

Topic: Crystal Structure and Binding Affinity of 2-(Aminomethyl)morpholine-4-carboxamide

An In-depth Technical Guide for Drug Development Professionals Abstract: This guide provides a comprehensive technical framework for the characterization of 2-(aminomethyl)morpholine-4-carboxamide, a molecule of interest...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract: This guide provides a comprehensive technical framework for the characterization of 2-(aminomethyl)morpholine-4-carboxamide, a molecule of interest in medicinal chemistry. Given the absence of publicly available experimental data for this specific compound[1], this document serves as a predictive and methodological manual. It outlines the necessary protocols for determining its three-dimensional crystal structure and quantifying its binding affinity to potential biological targets. By integrating principles from chemical synthesis, X-ray crystallography, and biophysical interaction analysis, this guide equips researchers with the foundational knowledge to undertake a complete structural and functional evaluation of this and similar novel chemical entities, thereby informing rational drug design and lead optimization efforts.

Introduction: The Rationale for Investigation

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its ability to improve physicochemical properties such as aqueous solubility and metabolic stability. Its inclusion in drug candidates can enhance blood-brain barrier permeability, a critical factor for agents targeting the central nervous system (CNS).[2] The carboxamide moiety is a versatile functional group capable of forming crucial hydrogen bond interactions within protein binding pockets, acting as both a hydrogen bond donor and acceptor.

The compound 2-(aminomethyl)morpholine-4-carboxamide combines these features with a primary amine, providing an additional site for polar interactions or further chemical modification. While this specific molecule is not extensively documented in public literature[1], its structural components are present in a wide array of biologically active agents, including kinase inhibitors and anti-inflammatory compounds.[3][4] Therefore, a thorough characterization of its structural and binding properties is a logical and necessary step in evaluating its potential as a therapeutic agent or a fragment for further drug development.

This guide provides the experimental blueprint for such a characterization, detailing the workflows for single-crystal X-ray diffraction and two gold-standard binding affinity assays: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Part I: Synthesis and Crystallization for Structural Analysis

The foundational step for any structural or binding study is the procurement of a high-purity sample of the target molecule. While a definitive synthesis for 2-(aminomethyl)morpholine-4-carboxamide is not published, a plausible route can be adapted from protocols for analogous structures, such as N-(2-Aminoethyl)morpholine-4-carboxamide.[5]

Proposed Synthetic Pathway

A logical approach involves the reaction of a suitably protected 2-(aminomethyl)morpholine with an isocyanate or a carbamoyl chloride, followed by deprotection. An alternative, based on available literature for similar compounds, involves reacting a commercially available starting material like N-phenoxycarbonylmorpholine with a diamine, such as ethylenediamine, under controlled temperature conditions.[5]

Protocol: Single-Crystal Growth

Obtaining a high-quality single crystal is paramount for X-ray diffraction.[6] This often requires empirical screening of various conditions.

Objective: To grow single crystals of 2-(aminomethyl)morpholine-4-carboxamide suitable for X-ray analysis (ideally >50 μm in all dimensions).

Methodology:

  • Material Purification: Ensure the starting material is of the highest possible purity (>99%), as impurities can inhibit crystallization. Recrystallization or column chromatography may be necessary.

  • Solvent Screening:

    • Dissolve a small amount of the purified compound in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, water) to determine solubility.

    • Select a solvent in which the compound is sparingly soluble at room temperature but more soluble upon heating.

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks at a constant temperature.

  • Vapor Diffusion (Hanging or Sitting Drop):

    • Hanging Drop: Dissolve the compound in a "good" solvent. Place a small drop of this solution on a siliconized coverslip. Invert the coverslip over a well containing a "poor" solvent (an anti-solvent in which the compound is insoluble). The slow diffusion of the anti-solvent vapor into the drop reduces the compound's solubility, promoting crystallization.

    • Sitting Drop: The principle is the same, but the drop of the compound solution is placed on a pedestal inside the well containing the anti-solvent.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution in a controlled manner (e.g., in a dewar or programmable water bath). Rapid cooling often leads to the formation of powder or small, poorly-defined crystals.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a cryo-loop and immediately flash-cool them in liquid nitrogen for transport to the diffractometer.

Part II: Crystal Structure Determination via X-Ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a small molecule.[7][8] The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a model of the electron density, and thus the atomic positions.[6][9]

Experimental Workflow: X-Ray Crystallography

The following protocol outlines the standard procedure for small molecule structure determination.

Equipment:

  • Single-crystal X-ray diffractometer (e.g., equipped with a dual Mo/Cu source and a CCD detector)[6]

  • Cryostream cooler

Protocol Steps:

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Cryo-Cooling: Cool the crystal to a low temperature (typically 100 K) using the cryostream.

    • Causality: Low temperatures reduce thermal motion of the atoms, resulting in a sharper diffraction pattern and higher resolution data.

  • Data Collection:

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images (frames) by rotating the crystal in the X-ray beam. The instrument software will automatically calculate the optimal data collection strategy.

  • Data Processing:

    • Integrate the raw diffraction data to determine the intensities and positions of the diffraction spots.

    • Apply corrections for experimental factors (e.g., Lorentz-polarization effects, absorption).

    • Determine the unit cell parameters and the crystal's space group.

  • Structure Solution and Refinement:

    • Use direct methods or other algorithms (e.g., Patterson methods) to generate an initial model of the electron density and atomic positions.

    • Refine this model against the experimental data, adjusting atomic positions, displacement parameters, and occupancies to minimize the difference between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics like R1 and wR2.[9]

  • Structure Validation and Deposition:

    • Validate the final structure for geometric correctness and consistency.

    • Deposit the finalized structure in a public database such as the Cambridge Structural Database (CSD) to ensure data accessibility and integrity.[7]

Visualization of Crystallography Workflow

crystallography_workflow cluster_prep Crystal Preparation cluster_data Data Collection & Processing cluster_solve Structure Solution & Refinement cluster_output Final Output synthesis Synthesis & Purification screening Crystallization Screening synthesis->screening harvest Crystal Harvesting & Mounting screening->harvest mount Mount & Cryo-Cool (100 K) harvest->mount collect X-Ray Data Collection mount->collect process Data Integration & Scaling collect->process solve Structure Solution (Direct Methods) process->solve refine Model Refinement solve->refine validate Validation & Analysis refine->validate cif Crystallographic Information File (CIF) validate->cif report Final Structure Report validate->report pdb Protein Data Bank File (if applicable)

Caption: Workflow for small molecule crystal structure determination.

Part III: Binding Affinity Characterization

Binding affinity quantifies the strength of the interaction between a ligand (e.g., 2-(aminomethyl)morpholine-4-carboxamide) and its biological target (e.g., a protein). It is a critical parameter in drug discovery, with the equilibrium dissociation constant (K D ) being the most common metric. A lower K D value signifies a stronger binding interaction. We will detail two powerful, label-free techniques for its measurement.

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for binding analysis as it directly measures the heat released or absorbed during a binding event.[10] A single ITC experiment can determine the binding affinity (K D ), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction.[11]

Objective: To determine the complete thermodynamic profile of the interaction between the compound and its target protein.

Equipment: Isothermal Titration Calorimeter

Methodology:

  • Sample Preparation:

    • Prepare the target protein and the compound in the same, precisely matched buffer to minimize heat of dilution effects.

    • Thoroughly degas both solutions to prevent air bubbles from interfering with the measurement.

    • The compound (ligand) concentration in the syringe should typically be 10-15 times higher than the protein concentration in the sample cell.

  • Instrument Setup:

    • Equilibrate the instrument at the desired experimental temperature (e.g., 25 °C).

    • Load the protein solution into the sample cell and the compound solution into the injection syringe.

  • Titration:

    • Perform a series of small, precise injections of the compound from the syringe into the sample cell.

    • The instrument measures the minute heat changes that occur after each injection as the molecules bind.[11]

  • Data Analysis:

    • The raw data appears as a series of heat-flow peaks corresponding to each injection.

    • Integrating the area under each peak gives the heat change for that injection.

    • Plotting these integrated heat values against the molar ratio of ligand to protein generates a binding isotherm.

    • Fit this isotherm to a suitable binding model (e.g., a one-site binding model) to extract the K D , n, and ΔH values.[10]

itc_workflow prep 1. Sample Preparation (Protein in Cell, Ligand in Syringe) - Matched Buffer - Degas Samples load 2. Instrument Setup - Load Samples - Set Temperature prep->load titrate 3. Automated Titration (Inject Ligand into Protein) load->titrate raw_data 4. Raw Data Output (Heat Flow vs. Time) titrate->raw_data integrate 5. Peak Integration (Heat per Injection) raw_data->integrate isotherm 6. Plot Binding Isotherm (kcal/mol vs. Molar Ratio) integrate->isotherm fit 7. Fit to Binding Model isotherm->fit results 8. Quantitative Results fit->results kd Affinity (KD) results->kd n Stoichiometry (n) results->n thermo Thermodynamics (ΔH, ΔS) results->thermo

Caption: Experimental and data analysis workflow for ITC.

Surface Plasmon Resonance (SPR)

SPR is a highly sensitive optical technique that monitors molecular interactions in real-time.[12][13] It provides kinetic data, including the association rate (k a or k on ) and the dissociation rate (k d or k off ), from which the equilibrium dissociation constant (K D = k d /k a ) can be calculated.[14][15]

Objective: To determine the kinetic and equilibrium binding constants for the compound-target interaction.

Equipment: Surface Plasmon Resonance Instrument (e.g., Biacore, Affinité)

Methodology:

  • Sensor Chip Preparation:

    • Immobilize the target protein (the "ligand" in SPR terminology) onto the surface of a sensor chip. Common methods include amine coupling. One flow cell should be left blank or immobilized with an irrelevant protein to serve as a reference channel for subtracting bulk refractive index changes.

  • Analyte Preparation:

    • Prepare a series of precise dilutions of the compound (the "analyte") in a suitable running buffer. A "zero-analyte" (buffer only) sample is required for double referencing.

  • Binding Analysis Cycle:

    • Association: Inject a specific concentration of the compound over the sensor chip surface at a constant flow rate. The binding of the compound to the immobilized protein causes a change in the refractive index, which is measured in real-time and plotted as a sensorgram (Response Units vs. Time).[16]

    • Dissociation: Replace the compound solution with a flow of running buffer. The compound dissociates from the protein, causing the signal to decrease.

    • Regeneration: Inject a harsh solution (e.g., low pH glycine) to strip all remaining bound compound from the surface, preparing it for the next cycle.

  • Data Analysis:

    • Repeat the binding cycle for each concentration of the compound.

    • After subtracting the reference channel and buffer-only signals, the resulting sensorgrams are globally fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the k a and k d values.

    • The K D is then calculated from the ratio of these rates. Alternatively, for very fast interactions, a steady-state affinity analysis can be performed by plotting the response at equilibrium against the analyte concentration.[13]

spr_workflow cluster_cycle Binding Cycle (Repeated for each concentration) prep 1. Chip Preparation - Immobilize Protein (Ligand) - Prepare Reference Surface assoc 3a. Association (Inject Compound) prep->assoc analyte 2. Analyte Preparation (Serial Dilution of Compound) analyte->assoc dissoc 3b. Dissociation (Inject Buffer) assoc->dissoc regen 3c. Regeneration (Strip Surface) dissoc->regen sensorgram 4. Raw Data Output (Sensorgrams) process 5. Data Processing (Reference Subtraction) sensorgram->process fit 6. Kinetic Model Fitting process->fit results 7. Quantitative Results fit->results ka Association Rate (ka) results->ka kd Dissociation Rate (kd) results->kd KD Affinity (KD = kd/ka) results->KD

Caption: Experimental and data analysis workflow for SPR.

Data Integration and Conclusion

The ultimate power of this approach lies in integrating the structural and affinity data. The high-resolution crystal structure reveals the precise conformation of 2-(aminomethyl)morpholine-4-carboxamide and identifies all potential hydrogen bond donors and acceptors. This structural information can then be used to rationalize the binding affinity and thermodynamic signature observed in ITC and SPR. For example, a binding event driven by a favorable enthalpy (negative ΔH) often corresponds to the formation of strong hydrogen bonds, which can be visualized in a co-crystal structure of the compound bound to its target.

By following the comprehensive protocols outlined in this guide, a research team can systematically elucidate the fundamental structural and binding characteristics of 2-(aminomethyl)morpholine-4-carboxamide. This knowledge is indispensable for validating its potential as a chemical probe or therapeutic lead and provides a rational basis for future structure-activity relationship (SAR) studies aimed at optimizing its potency and selectivity.

References

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed.
  • Surface Plasmon Resonance (SPR) Assay.
  • Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments. (2021-11-15).
  • A beginner's guide to surface plasmon resonance. The Biochemist, Portland Press. (2023-02-13).
  • Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. Nicoya. (2017-09-07).
  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol. (2018-08-05).
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. (2025-03-10).
  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. Izon.
  • Isothermal Titration Calorimetry | Biomolecular Interactions Analysis. Malvern Panalytical.
  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands.
  • Small molecule X-ray crystallography. The University of Queensland.
  • X-ray crystallography. Wikipedia.
  • Small Molecule X-Ray Crystallography, Theory and Workflow.
  • Small molecule crystallography. Excillum.
  • What Is Small Molecule Crystal Structure Analysis?. Rigaku.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. (2021-03-13).
  • N-(2-Aminoethyl)
  • Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)
  • An updated review on morpholine derivatives with their pharmacological actions.
  • 2-(aminomethyl)morpholine-4-carboxamide (C6H13N3O2). PubChemLite.
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Publishing.
  • Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate.
  • Morpholine synthesis. Organic Chemistry Portal.
  • (PDF) Morpholines. Synthesis and Biological Activity.
  • Synthesis and mechanism of biological action of morpholinyl-bearing arylsquaramides as small-molecule lysosomal pH modul
  • Medicinal chemistry of 2,2,4-substituted morpholines. PubMed.
  • Application Notes and Protocols: Morpholine-4-carboxamide in CNS Drug Development. Benchchem.
  • Biological activities of morpholine derivatives and molecular targets involved.
  • Recently Reported Biological Activities and Action Targets of Pt(II)- and Cu(II)-Based Complexes. MDPI. (2024-02-29).
  • Development of subnanomolar-affinity serotonin 5-HT4 receptor ligands based on quinoline structures. Dove Press. (2018-09-01).
  • (PDF) N-(2-Chloroethyl)morpholine-4-carboxamide.
  • Morpholine-4-carboxamide. PubChem.
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  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. (2022-03-29).

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Foundational

Physicochemical properties of 2-(Aminomethyl)morpholine-4-carboxamide derivatives

An In-depth Technical Guide to the Physicochemical Properties of 2-(Aminomethyl)morpholine-4-carboxamide Derivatives Audience: Researchers, scientists, and drug development professionals. Abstract: The morpholine ring is...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(Aminomethyl)morpholine-4-carboxamide Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract: The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its ability to impart favorable physicochemical properties that enhance drug-like characteristics.[1][2] This guide focuses on a specific, versatile subclass: 2-(Aminomethyl)morpholine-4-carboxamide derivatives. We will provide an in-depth exploration of their core physicochemical properties, the causal relationships between chemical structure and these properties, and the validated experimental protocols used for their characterization. This document is intended to serve as a practical and authoritative resource for scientists engaged in the design and development of novel therapeutics based on this promising chemical core.

The Strategic Importance of the Morpholine Scaffold in Drug Design

The morpholine heterocycle is frequently utilized in drug discovery programs to modulate molecular properties and enhance potency.[3] Its value stems from a unique combination of features:

  • Balanced Lipophilicity and Hydrophilicity: The morpholine ring itself strikes a delicate balance between lipophilic and hydrophilic character, which is crucial for achieving both membrane permeability and aqueous solubility.[1][4][5]

  • Weak Basicity: The nitrogen atom in the morpholine ring typically exhibits a pKa value that is physiologically relevant, allowing for improved solubility without the significant reduction in permeability often seen with stronger bases.[3][4][5]

  • Hydrogen Bonding Capability: The ring's oxygen atom acts as a key hydrogen bond acceptor, facilitating interactions with biological targets like protein kinases.[1][3]

  • Metabolic Stability: The morpholine ring is generally robust and resistant to metabolic degradation, contributing to improved pharmacokinetic profiles.

The 2-(Aminomethyl)morpholine-4-carboxamide core builds upon this foundation by introducing three key points of diversity and interaction: a primary amine for salt formation and hydrogen bonding, a rigid carboxamide linker, and a versatile substitution point on the carboxamide nitrogen, allowing for fine-tuning of properties.

Core Physicochemical Properties and Their Modulation

The success of a drug candidate is inextricably linked to its physicochemical profile, which governs its absorption, distribution, metabolism, and excretion (ADME). For the 2-(Aminomethyl)morpholine-4-carboxamide scaffold, the following properties are paramount.

Lipophilicity (LogP and LogD)

Causality: Lipophilicity is a measure of a compound's preference for a lipid versus an aqueous environment. It is a critical determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target toxicity. It is typically expressed as LogP (the partition coefficient for the neutral species) or LogD (the distribution coefficient at a specific pH, usually 7.4). For these derivatives, the overall lipophilicity is a composite of the moderately polar morpholine core and the nature of the substituent on the carboxamide nitrogen.

  • Structural Influence: While the core scaffold provides a baseline, the R-group on the carboxamide is the primary driver for modulating lipophilicity. Aromatic or long alkyl chains will increase LogD, whereas polar or ionizable groups will decrease it. Interestingly, conformational constraints, such as bridging the morpholine ring, can counterintuitively decrease lipophilicity by altering the molecule's shape and increasing its polar surface area.[3][4][5]

Aqueous Solubility

Causality: Adequate aqueous solubility is a prerequisite for drug administration and absorption. Poor solubility is a leading cause of failure in drug development. The solubility of these derivatives is influenced by their ability to form hydrogen bonds with water and their crystal lattice energy.

  • Structural Influence: The morpholine oxygen, the aminomethyl group, and the carboxamide moiety all serve as hydrogen bond donors or acceptors, contributing positively to solubility.[1] The primary amine at the 2-position allows for the formation of highly soluble salts (e.g., hydrochloride salts). However, as with lipophilicity, large, non-polar R-groups on the carboxamide can dramatically decrease solubility.

Ionization Constant (pKa)

Causality: The pKa dictates the extent to which a molecule is ionized at a given pH. This is critical, as the charged (ionized) form is typically more soluble, while the neutral (unionized) form is more permeable across cell membranes. The 2-(Aminomethyl)morpholine-4-carboxamide scaffold possesses at least two basic centers: the morpholine nitrogen and the primary aminomethyl group.

  • Structural Influence: The morpholine nitrogen generally has a pKa around 7.4, making it partially ionized at physiological pH.[3] The primary amine of the aminomethyl group is typically more basic (pKa ~9-10). The electronic nature of the R-group on the carboxamide can have a minor inductive effect on the morpholine nitrogen's basicity, but the primary amine remains the dominant basic center.

Data Summary: Structure-Property Relationships

To illustrate the impact of substitution on the carboxamide nitrogen, the following table presents calculated physicochemical properties for a series of hypothetical derivatives. This approach of systematically modifying a core structure to observe effects on activity and properties is a cornerstone of structure-activity relationship (SAR) studies.[6][7]

Derivative (R-group on Carboxamide)Molecular Weight ( g/mol )Calculated LogPPredicted Aqueous Solubility (mg/mL)Key Structural FeaturesExpected Impact on ADME Profile
Methyl 187.23-0.8> 10Small, polarHigh solubility, low permeability
Phenyl 249.301.2~1.0Aromatic, lipophilicBalanced solubility and permeability
4-Chlorophenyl 283.742.0< 0.5Increased lipophilicityLower solubility, higher permeability, potential for plasma protein binding
4-Hydroxyphenyl 265.300.9~2.0H-bond donor, polarImproved solubility vs. phenyl analog
tert-Butyl 229.310.5> 5.0Bulky, aliphaticModerate solubility and permeability

Visualization of Key Concepts

Diagrams are essential for visualizing complex relationships and workflows in drug development.

General Synthetic Workflow

The synthesis of these derivatives typically involves a multi-step process, starting from commercially available precursors. The following diagram outlines a common synthetic pathway.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Purification & Characterization A 2-(Aminomethyl)morpholine D 2-(Aminomethyl)morpholine-4-carboxamide Derivative A->D B Substituted Carboxylic Acid (R-COOH) B->D C Coupling Reagents (e.g., HATU, EDCI) C->D Activation E Crude Product D->E F Purification (Chromatography, Recrystallization) E->F G Characterization (NMR, MS, HPLC) F->G H Pure, Characterized Derivative G->H

Caption: Generalized synthetic workflow for 2-(Aminomethyl)morpholine-4-carboxamide derivatives.

Physicochemical Properties and their Impact on ADME

The interplay between a molecule's structure, its physicochemical properties, and its ultimate fate in the body (ADME) is a central concept in medicinal chemistry.

ADME_Workflow Structure {Chemical Structure|R-group Modification} Properties Physicochemical Properties Solubility Lipophilicity (LogD) pKa H-Bonding PSA Structure->Properties Governs ADME ADME Outcomes Absorption Distribution Metabolism Excretion Properties:sol->ADME:abs Influences Properties:lipo->ADME:abs Influences Properties:lipo->ADME:dist Influences Properties:pka->ADME:abs Influences Properties:hbd->ADME:met Influences Properties:psa->ADME:exc Influences

Caption: Relationship between chemical structure, physicochemical properties, and ADME outcomes.

Experimental Protocols for Core Property Determination

The theoretical prediction of physicochemical properties must be validated by robust experimental data. The following protocols are self-validating and represent industry-standard methodologies.

Protocol: Determination of Lipophilicity (LogD₇.₄) by Shake-Flask Method

Principle: This classic method measures the distribution of a compound between two immiscible phases, typically n-octanol and a phosphate buffer at pH 7.4, simulating physiological conditions.

Methodology:

  • Preparation of Solutions:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Pre-saturate the n-octanol with the PBS buffer and the PBS buffer with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate. This is a critical step to ensure thermodynamic equilibrium.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Partitioning Experiment:

    • In a glass vial, add 1 mL of the pre-saturated n-octanol and 1 mL of the pre-saturated PBS buffer.

    • Spike the vial with a small volume (e.g., 10 µL) of the compound stock solution. The final concentration should be detectable by the chosen analytical method.

    • Cap the vial tightly and shake vigorously on a mechanical shaker for at least 2 hours at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vial at high speed (e.g., 3000 rpm) for 15 minutes to achieve a clean separation of the two phases.

  • Analysis:

    • Carefully remove an aliquot from both the n-octanol layer and the aqueous PBS layer.

    • Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV or LC-MS. A calibration curve with known standards must be run in parallel.

  • Calculation:

    • Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous])

Protocol: Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. It is an essential tool for confirming the presence of key structural motifs like the amide C=O and the N-H bonds.[8][9]

Methodology (using Attenuated Total Reflectance - ATR):

  • Apparatus Setup:

    • Ensure the FTIR spectrometer and the ATR accessory are clean and calibrated.

    • Collect a background spectrum of the empty, clean ATR crystal. This spectrum will be automatically subtracted from the sample spectrum.

  • Sample Preparation:

    • Ensure the solid sample of the derivative is dry and finely powdered.[10]

  • Data Acquisition:

    • Place a small amount of the powdered sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

  • Data Analysis:

    • Analyze the resulting spectrum for characteristic absorbance bands. For a 2-(Aminomethyl)morpholine-4-carboxamide derivative, key peaks would include:

      • ~3300-3400 cm⁻¹: N-H stretching (primary amine and amide N-H).

      • ~2850-2960 cm⁻¹: C-H stretching (aliphatic).

      • ~1630-1680 cm⁻¹: C=O stretching (amide I band), a strong, characteristic peak.

      • ~1510-1570 cm⁻¹: N-H bending (amide II band).

      • ~1115 cm⁻¹: C-O-C stretching (morpholine ether linkage).

  • Cleaning:

    • Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) to remove all traces of the sample.

References

  • Bostrom, J., Brown, D. G., et al. (2018). Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines. Journal of Medicinal Chemistry. [Link]

  • Cozzini, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • Cozzini, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

  • Mathew, B., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Chemistry & Biodiversity. [Link]

  • Gasi-Belson, M., et al. (1991). Lipophilicity of some substituted morpholine derivatives synthesized as potential antinociceptive agents. PubMed. [Link]

  • Khan, I., et al. (2023). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. PLOS ONE. [Link]

  • Ahmad, S., et al. (2023). Physicochemical descriptors of the N-acyl-morpholine-4-carbothioamide (5a-5j) derivatives. ResearchGate. [Link]

  • Chen, H., et al. (2018). Synthesis and structure-activity relationship studies of MI-2 analogues as MALT1 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences. [Link]

  • Cao, M., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]

  • AlTamiemi, E. O., et al. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal. [Link]

  • Nakayama, T., et al. (2016). Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Parmbil, S. K., et al. (2024). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Medicinal Chemistry. [Link]

  • Amin, H., et al. (2017). Synthesis, Characterization and Antioxidant Activity of Morpholine Mannich Base Derivatives. Impactfactor. [Link]

  • Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • Cheng, H., et al. (2006). Synthesis and structure-activity relationship of first-generation small-molecule malonyl coenzyme A decarboxylase inhibitors. Journal of Medicinal Chemistry. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • Sasso, O., et al. (2013). Synthesis and structure-activity relationship (SAR) of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, a class of potent N-acylethanolamine acid amidase (NAAA) inhibitors. Journal of Medicinal Chemistry. [Link]

  • Jortzik, E., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules. [Link]

Sources

Exploratory

Pharmacokinetic Profiling of 2-(Aminomethyl)morpholine-4-carboxamide: A Technical Guide for Drug Design

Target Audience: Researchers, Medicinal Chemists, and DMPK Scientists Content Focus: ADME Profiling, Physicochemical Causality, and Validated Assay Protocols Executive Summary & Structural Rationale In modern fragment-ba...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and DMPK Scientists Content Focus: ADME Profiling, Physicochemical Causality, and Validated Assay Protocols

Executive Summary & Structural Rationale

In modern fragment-based drug discovery (FBDD) and lead optimization, the morpholine ring is a privileged scaffold, frequently utilized to fine-tune the pharmacokinetic (PK) and pharmacodynamic properties of central nervous system (CNS) and oncology therapeutics[1]. 2-(Aminomethyl)morpholine-4-carboxamide (CAS 1248727-03-8) represents a highly functionalized, hydrophilic building block.

As a Senior Application Scientist evaluating this fragment, it is critical to understand the causality behind its structural features:

  • The Morpholine Core: The electronegative oxygen atom exerts a negative inductive effect, reducing the basicity of the adjacent nitrogen compared to a piperidine ring. This lowers the overall pKa, enhancing the molecule's lipophilic-hydrophilic balance and modulating its susceptibility to Cytochrome P450 (CYP450) oxidation[2].

  • The Primary Aminomethyl Group: Provides a basic center (typically protonated at physiological pH 7.4) that enables salt formation for extreme aqueous solubility, while acting as a critical hydrogen bond donor for target engagement.

  • The Carboxamide Moiety: Increases topological polar surface area (tPSA) and introduces hydrogen bonding potential, which drastically lowers LogP but may increase affinity for efflux transporters like P-glycoprotein (P-gp).

Physicochemical Properties & Baseline PK Implications

Before initiating in vitro assays, predictive physicochemical profiling establishes the baseline expectations for absorption, distribution, metabolism, and excretion (ADME). Because 2-(Aminomethyl)morpholine-4-carboxamide is highly polar, its PK profile is heavily skewed toward high solubility, low passive permeability, and potential renal clearance.

Table 1: Quantitative Physicochemical & Predicted PK Parameters
ParameterValue / RangeADME Causality & Implication
Molecular Weight 159.19 g/mol Small fragment size allows for rapid diffusion, but high polarity restricts passive transcellular permeation.
Calculated LogP -1.5 to -0.5Highly hydrophilic. Predicts excellent aqueous solubility but poor passive blood-brain barrier (BBB) penetration without active transport.
pKa (Primary Amine) ~8.5 – 9.5Protonated at pH 7.4. Limits passive diffusion across lipophilic membranes; increases potential for binding to alpha-1-acid glycoprotein (AAG).
Aqueous Solubility > 100 mg/mLEliminates formulation bottlenecks; ideal for intravenous (IV) dosing or high-concentration oral liquid formulations.
Plasma Protein Binding < 20% (Low)Low lipophilicity prevents extensive non-specific hydrophobic binding to human serum albumin (HSA).

Self-Validating In Vitro PK Protocols

To empirically validate the predicted PK profile, rigorous in vitro assays must be executed. The following protocols are designed as self-validating systems, incorporating strict quality control (QC) gates to ensure data integrity.

Intestinal Permeability: Caco-2 Cell Monolayer Assay

Because the protonated amine and carboxamide group restrict passive diffusion, evaluating intestinal absorption and efflux ratio (ER) is critical. This protocol is adapted from the gold-standard Hubatsch methodology[3][4].

Methodology:

  • Cell Culture & Seeding: Seed human colon carcinoma (Caco-2) cells on polycarbonate Transwell filter supports (0.4 µm pore size) at a density of 1.5×105 cells/well. Culture for 21 days to ensure differentiation into a polarized monolayer with established tight junctions.

  • QC Gate (Monolayer Integrity): Measure Transepithelial Electrical Resistance (TEER). Self-Validation: Proceed only if TEER > 300 Ω·cm². Values below this indicate compromised tight junctions, which will artificially inflate passive permeability data[5].

  • Transport Initiation: Wash monolayers with Hank's Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4). Dose 2-(Aminomethyl)morpholine-4-carboxamide (10 µM) into the apical (A) chamber for absorptive transport (A-to-B), or the basolateral (B) chamber for secretory transport (B-to-A).

  • Sampling: Incubate at 37°C on an orbital shaker. Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing with fresh pre-warmed buffer.

  • Quantification & Analysis: Analyze via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER > 2.0 indicates active efflux (e.g., P-gp substrate).

Phase I Metabolic Stability: Human Liver Microsomes (HLM)

While morpholines are generally more metabolically stable than piperidines, they are not inert. This assay determines the intrinsic clearance ( CLint​ ) mediated by CYP450 enzymes[2][6].

Methodology:

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLM). Prepare a reaction mixture containing 1.0 mg/mL microsomal protein in 100 mM potassium phosphate buffer (pH 7.4) with 5 mM MgCl2​ .

  • Pre-incubation: Spike the test compound to a final concentration of 1 µM (ensure organic solvent/DMSO is < 0.1% to prevent CYP inhibition). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add an NADPH-regenerating system (final NADPH concentration 1 mM) to initiate Phase I oxidation.

  • Time-Course Quenching: At t=0,15,30,45,and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the CYP enzymes, halting metabolism[6].

  • QC Gate (Enzyme Viability): Run parallel incubations with Midazolam (CYP3A4 substrate) and Dextromethorphan (CYP2D6 substrate). Self-Validation: The assay is only valid if the positive controls demonstrate >70% depletion at 60 minutes.

  • Data Processing: Centrifuge at 4°C to pellet proteins. Analyze the supernatant via LC-MS/MS to plot the natural log of % remaining parent compound versus time. Calculate t1/2​ and scale to CLint​ [7][8].

Metabolic Pathways & Clearance Mechanisms

Understanding how 2-(Aminomethyl)morpholine-4-carboxamide is cleared dictates downstream lead optimization.

CYP450-Mediated Oxidation: The morpholine ring undergoes specific biotransformations. The primary metabolic vulnerability is the α -carbon adjacent to the morpholine nitrogen. CYP450 enzymes facilitate a hydrogen atom abstraction and rebound mechanism, forming an unstable hemiaminal intermediate[9]. This intermediate rapidly collapses, leading to C-N bond cleavage and morpholine ring opening (yielding metabolites such as 2-(2-aminoethoxy)acetate derivatives)[10].

Renal Excretion: Because this specific fragment possesses a highly negative LogP and high aqueous solubility, hepatic metabolism is often secondary to renal clearance. The unchanged, hydrophilic parent drug is readily filtered by the glomerulus. Due to its polarity, passive tubular reabsorption is minimal, leading to rapid excretion of the intact molecule in urine.

System Workflows and Mechanistic Diagrams

ADME_Workflow Compound 2-(Aminomethyl)morpholine- 4-carboxamide PhysChem Physicochemical Profiling (pKa, LogD, Solubility) Compound->PhysChem Permeability Caco-2 Permeability (A-B / B-A Flux) PhysChem->Permeability Guides Absorption Prediction Metabolism Microsomal Stability (HLM/RLM, NADPH) PhysChem->Metabolism Guides Metabolic Susceptibility Clearance Intrinsic Clearance (CL_int) Calculation Permeability->Clearance Metabolism->Clearance

Figure 1: Sequential ADME/PK screening workflow for morpholine-based fragments.

Metabolism_Pathway Parent Morpholine Core (Parent Drug) CYP450 CYP450 Oxidation (alpha-carbon) Parent->CYP450 Phase I Metabolism Renal Renal Excretion (Unchanged Drug) Parent->Renal High Hydrophilicity Hydroxyl Hemiaminal Intermediate (Unstable) CYP450->Hydroxyl H-atom abstraction RingOpen Ring Cleavage (e.g., 2-(2-aminoethoxy)acetate) Hydroxyl->RingOpen C-N bond cleavage

Figure 2: Primary clearance and CYP450-mediated metabolic pathways of the morpholine core.

References

  • Poupin, P., et al. "Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR." PubMed, 1999.[Link]

  • Hubatsch, I., Ragnarsson, E. G. E., & Artursson, P. "Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers." Nature Protocols, 2007.[Link]

  • Obach, R. S. "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: an examination of in vitro half-life approach and nonspecific binding to microsomes." Drug Metabolism and Disposition, 1999.[Link]

  • Shaikh, A. R., et al. "Quantum chemical studies for oxidation of morpholine by Cytochrome P450." ResearchGate, 2008.[Link]

  • Evotec. "Cyprotex Microsomal Stability Fact Sheet." Evotec, 2023.[Link]

  • RSC Advances. "Morpholine as a privileged scaffold for neurodegenerative disease therapeutics." Royal Society of Chemistry, 2026.[Link]

  • PMC. "Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays." National Institutes of Health, 2023.[Link]

Sources

Foundational

A Framework for the Preliminary Toxicological Evaluation of 2-(Aminomethyl)morpholine-4-carboxamide: An In-Depth Technical Guide

Abstract This technical guide provides a comprehensive framework for conducting preliminary toxicity studies on the novel chemical entity, 2-(Aminomethyl)morpholine-4-carboxamide. Given the prevalence of the morpholine s...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for conducting preliminary toxicity studies on the novel chemical entity, 2-(Aminomethyl)morpholine-4-carboxamide. Given the prevalence of the morpholine scaffold in medicinal chemistry and its association with a wide range of biological activities, a thorough and early assessment of the toxicological profile of new analogues is imperative for drug development.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to acute oral toxicity, in vitro genotoxicity, and safety pharmacology, in alignment with international regulatory guidelines. The protocols and methodologies detailed herein are designed to establish a foundational safety profile, enabling informed decision-making for further preclinical and clinical development.

Introduction: The Rationale for Early Safety Assessment

2-(Aminomethyl)morpholine-4-carboxamide is an organic compound featuring a morpholine ring, a heterocyclic motif of significant interest in pharmaceutical sciences.[6][7] The morpholine nucleus is a component of numerous approved drugs and clinical candidates, valued for its ability to improve physicochemical properties and engage in critical molecular interactions.[1][2][3] However, the introduction of any new chemical entity (NCE) into the drug discovery pipeline necessitates a rigorous evaluation of its potential adverse effects.

Preliminary toxicity studies represent a critical initial step in this process.[8][9][10] Their primary objectives are to:

  • Identify potential hazards to human health at an early stage.[11]

  • Inform the selection of a safe starting dose for first-in-human clinical trials.[8][9]

  • Characterize the dose-response relationship of any observed adverse effects.[11]

  • Guide the design of subsequent, more comprehensive toxicology studies.

This guide provides a detailed roadmap for the initial toxicological assessment of 2-(Aminomethyl)morpholine-4-carboxamide, structured around three key pillars of preclinical safety evaluation: acute systemic toxicity, genotoxicity, and safety pharmacology.

Physicochemical Properties of 2-(Aminomethyl)morpholine-4-carboxamide

A thorough understanding of the physicochemical properties of a test article is fundamental to the design and interpretation of toxicology studies. While experimental data for 2-(Aminomethyl)morpholine-4-carboxamide is not publicly available, the following table outlines the essential parameters that must be determined.

PropertyValueMethodSignificance in Toxicity Testing
Chemical Formula C₆H₁₃N₃O₂[6]N/ADefines the molecular composition.
Molecular Weight 159.19 g/mol [6]Mass SpectrometryEssential for dose calculations.
CAS Number 1248727-03-8[6][12]N/AUnique chemical identifier.
Appearance To be determinedVisual InspectionBasic characterization.
Solubility To be determinedVarious solvents (e.g., water, DMSO, corn oil)Critical for vehicle selection and dose formulation.
pKa To be determinedPotentiometric titrationPredicts ionization state at physiological pH, affecting absorption and distribution.
LogP/LogD To be determinedHPLC, Shake-flask methodIndicates lipophilicity, which influences membrane permeability and potential for bioaccumulation.
Chemical Stability To be determinedHPLC over time in various conditionsEnsures the integrity of the test article in the dosing formulation.

Acute Oral Toxicity Assessment

The initial step in in vivo toxicity testing is typically the determination of acute oral toxicity. This provides information on the health hazards likely to arise from a single, short-term exposure to the substance.[13] The Organisation for Economic Co-operation and Development (OECD) provides several guidelines for this purpose, with the Acute Toxic Class Method (OECD 423) and the Up-and-Down Procedure (OECD 425) being widely accepted alternatives to the classical LD50 test (OECD 401), using fewer animals.[14][15]

Experimental Protocol: Acute Toxic Class Method (OECD 423)

This method is a stepwise procedure using a small number of animals per step to classify a substance into a toxicity category based on the Globally Harmonised System (GHS).[15][16]

Objective: To determine the acute oral toxicity of 2-(Aminomethyl)morpholine-4-carboxamide and classify it according to the GHS.

Test System:

  • Species: Rat (preferably a single sex, typically females, as they are often slightly more sensitive).

  • Number of Animals: 3 animals per step.

  • Housing: Animals should be housed in appropriate conditions with controlled temperature (22°C ± 3°C) and humidity (30-70%), and a 12-hour light/dark cycle.[13]

  • Diet: Standard laboratory diet and water available ad libitum.

Dose Formulation:

  • Based on solubility data, select an appropriate vehicle (e.g., water, corn oil).[13] The use of an aqueous solution should be considered first.[13]

  • Prepare a stable formulation of 2-(Aminomethyl)morpholine-4-carboxamide at the desired concentration.

  • The maximum volume administered should not exceed 1 mL/100g body weight for rodents (or 2 mL/100g for aqueous solutions).[13]

Procedure:

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.

  • Fasting: Animals are fasted overnight prior to dosing.

  • Dosing:

    • Administer the test substance as a single oral dose by gavage.

    • The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[14] If there is no information on the substance's toxicity, a starting dose of 300 mg/kg is recommended.

  • Observations:

    • Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.[13]

    • Record all clinical signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior. Pay particular attention to tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma.[13]

    • Record the time of death if it occurs.[13]

  • Body Weight: Measure individual animal weights shortly before dosing, weekly thereafter, and at the time of death.[13]

  • Pathology: At the end of the 14-day observation period, all surviving animals are euthanized. A gross necropsy should be performed on all animals (those that died during the study and those euthanized at termination).[13]

Decision Logic (as per OECD 423): The outcome of each step determines the subsequent action. For example, if 2 or 3 animals die at the 300 mg/kg starting dose, the substance is classified, and the test is stopped. If 0 or 1 animal dies, the next step is to dose 3 new animals at a higher dose (2000 mg/kg).

Diagram: OECD 423 Decision-Making Workflow

OECD423_Workflow start Start: Select Starting Dose (e.g., 300 mg/kg) dose_step1 Dose 3 animals start->dose_step1 observe_step1 Observe for mortality/morbidity (48h to 14 days) dose_step1->observe_step1 decision1 Outcome? observe_step1->decision1 outcome_0_1_dead 0 or 1 animal dies decision1->outcome_0_1_dead outcome_2_3_dead 2 or 3 animals die decision1->outcome_2_3_dead dose_step2_high Dose 3 new animals at higher dose (2000 mg/kg) outcome_0_1_dead->dose_step2_high dose_step2_low Dose 3 new animals at lower dose (50 mg/kg) outcome_2_3_dead->dose_step2_low observe_step2_high Observe for mortality/morbidity dose_step2_high->observe_step2_high decision2_high Outcome? observe_step2_high->decision2_high stop_classify Stop Test & Classify Substance decision2_high->stop_classify Classify based on combined results observe_step2_low Observe for mortality/morbidity dose_step2_low->observe_step2_low decision2_low Outcome? observe_step2_low->decision2_low decision2_low->stop_classify Classify based on combined results

Caption: Decision workflow for the OECD 423 Acute Toxic Class Method.

Data Presentation: Acute Oral Toxicity
Dose Group (mg/kg)No. of AnimalsMortality (within 14 days)Time of DeathKey Clinical ObservationsBody Weight Change (Day 14 vs Day 0)Gross Necropsy FindingsGHS Category
Vehicle Control3
3003
20003

In Vitro Genotoxicity Screening

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, such as gene mutations or chromosomal aberrations.[17][18] A standard battery of in vitro tests is required to assess these endpoints before first-in-human exposure.[9][19][20]

Diagram: Standard In Vitro Genotoxicity Testing Battery

Genotoxicity_Battery cluster_battery In Vitro Genotoxicity Test Battery ames Bacterial Reverse Mutation Assay (Ames Test) (OECD 471) Detects gene mutations micronucleus In Vitro Mammalian Cell Micronucleus Test (OECD 487) Detects clastogenicity and aneugenicity mla In Vitro Mammalian Cell Gene Mutation Test (e.g., MLA) (OECD 490) Detects gene mutations and clastogenicity compound 2-(Aminomethyl)morpholine-4-carboxamide compound->ames compound->micronucleus compound->mla

Caption: Core components of an in vitro genotoxicity screening panel.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test, OECD 471)

Objective: To detect gene mutations induced by 2-(Aminomethyl)morpholine-4-carboxamide.

Test System:

  • Strains: At least five strains of bacteria, including four strains of Salmonella typhimurium (TA1535, TA1537, TA98, and TA100) and one strain of Escherichia coli (WP2 uvrA) or S. typhimurium (TA102).[21]

  • Metabolic Activation: The assay is conducted with and without a mammalian metabolic activation system (S9 fraction from induced rat liver).

Procedure:

  • Dose Range Finding: A preliminary cytotoxicity test is performed to determine the appropriate concentration range.

  • Main Experiment:

    • The test compound is mixed with the bacterial culture and, in the case of the S9-activated condition, the S9 mix.

    • This mixture is combined with molten top agar and poured onto minimal glucose agar plates.

    • Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have mutated back to a state where they can synthesize an essential amino acid) is counted for each plate.

  • Data Analysis: A result is considered positive if there is a concentration-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations over the negative control.

Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD 487)

Objective: To detect the potential of 2-(Aminomethyl)morpholine-4-carboxamide to induce micronuclei in cultured mammalian cells. Micronuclei are formed from chromosome fragments or whole chromosomes that lag behind at anaphase during mitosis.[19]

Test System:

  • Cells: Cultured mammalian cells, such as human peripheral blood lymphocytes (HPBL) or cell lines like L5178Y, TK6, or CHO.

  • Metabolic Activation: Conducted with and without an exogenous metabolic activation system (S9).

Procedure:

  • Treatment: Cell cultures are exposed to the test compound at various concentrations for a short duration (e.g., 3-6 hours) in the presence and absence of S9, and for a longer duration (e.g., 24 hours) without S9.

  • Recovery: After treatment, cells are washed and incubated in fresh medium.

  • Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. Cytotoxicity is also assessed.

Data Presentation: Genotoxicity

Table 3.3.1: Ames Test Results Summary

Bacterial Strain Metabolic Activation (S9) Concentration Range Tested (µ g/plate ) Cytotoxicity Observed? Fold Increase in Revertants (vs. Control) Result (Positive/Negative)
TA98 -
TA98 +
TA100 -
TA100 +

| ... | ... | | | | |

Table 3.3.2: In Vitro Micronucleus Test Results Summary

Treatment Condition Concentration (µM) Cytotoxicity (%) Frequency of Micronucleated Binucleated Cells (%) Statistical Significance (p-value) Result (Positive/Negative)
No S9, 24h Vehicle
No S9, 24h Conc. 1
No S9, 24h Conc. 2
+S9, 4h Vehicle
+S9, 4h Conc. 1

| +S9, 4h | Conc. 2 | | | | |

Safety Pharmacology Core Battery

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[11] The ICH S7A guideline mandates a "core battery" of tests to assess effects on the central nervous, cardiovascular, and respiratory systems prior to human exposure.[22][23][24]

Diagram: Safety Pharmacology Core Battery

Safety_Pharmacology cluster_core_battery ICH S7A Core Battery compound 2-(Aminomethyl)morpholine-4-carboxamide cns Central Nervous System (e.g., Modified Irwin Test or FOB in rodents) compound->cns cvs Cardiovascular System (e.g., In vitro hERG assay, in vivo telemetry in non-rodents) compound->cvs resp Respiratory System (e.g., Whole-body plethysmography in rodents) compound->resp

Caption: Key organ systems evaluated in the safety pharmacology core battery.

Central Nervous System (CNS) Assessment

Methodology: A functional observational battery (FOB) or a modified Irwin test is performed in rodents (typically rats).[23][25] Endpoints: The study assesses behavioral and neurological changes, including:

  • Behavioral: Alertness, grooming, posture, gait.

  • Neurological: Reflexes (e.g., pinna, corneal), muscle tone, motor coordination.

  • Autonomic: Salivation, lacrimation, body temperature.

Cardiovascular System Assessment

Methodology: This involves a two-pronged approach:

  • In Vitro hERG Assay: This assay assesses the potential of the compound to inhibit the hERG potassium channel, which is a key indicator of potential for QT interval prolongation and proarrhythmic risk.[22][25]

  • In Vivo Study: Conscious, telemetered non-rodents (e.g., dogs or non-human primates) are typically used to monitor cardiovascular parameters continuously.[22][23] Endpoints:

  • In Vitro: IC₅₀ value for hERG channel inhibition.

  • In Vivo: Heart rate, blood pressure, and electrocardiogram (ECG) parameters (PR, QRS, QT, and corrected QT intervals like QTc).

Respiratory System Assessment

Methodology: Respiratory function is typically evaluated in conscious rodents using whole-body plethysmography.[24][25] Endpoints:

  • Respiratory rate.[24]

  • Tidal volume.

  • Minute volume.

Data Presentation: Safety Pharmacology
SystemAssayKey Parameters MeasuredDose/ConcentrationObserved Effect (vs. Control)No-Observed-Adverse-Effect Level (NOAEL)
CNS Functional Observational Battery (Rat)Behavior, reflexes, body temperature
Cardiovascular In Vitro hERG AssayhERG current inhibition (IC₅₀)
In Vivo Telemetry (Dog)Heart rate, blood pressure, ECG intervals (QTc)
Respiratory Whole-Body Plethysmography (Rat)Respiratory rate, tidal volume

Data Integration and Forward Strategy

The culmination of these preliminary toxicity studies provides a foundational safety profile for 2-(Aminomethyl)morpholine-4-carboxamide. A comprehensive analysis of the integrated data is essential for a go/no-go decision on continued development.

  • Acute Toxicity: Establishes the dose range for subsequent repeat-dose toxicity studies. A high acute toxicity may halt development.

  • Genotoxicity: Positive findings in the in vitro battery are a significant concern. A positive result, particularly in the Ames test, may be a reason for termination unless there is a clear, non-relevant mechanism.[19]

  • Safety Pharmacology: Adverse effects on vital functions, such as QT prolongation or CNS depression, at exposures close to the anticipated therapeutic range, represent a major safety liability that must be carefully managed or may preclude further development.[11][22]

If the compound demonstrates an acceptable safety profile in these initial studies, the data will be used to design longer-term repeat-dose toxicity studies in both rodent and non-rodent species, which are required to support multi-dose clinical trials.

References

  • WuXi AppTec. (2022, November 28). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.
  • Baird, A. W., et al. (2021, April 2). Core battery safety pharmacology testing - An assessment of its utility in early drug development. PubMed.
  • Charles River Labor
  • Vivotecnia.
  • Wikipedia. Safety pharmacology.
  • U.S. Food and Drug Administration (FDA). S7A Safety Pharmacology Studies for Human Pharmaceuticals.
  • (2023, September 13). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
  • National Toxicology Program (NTP). (1987, February 24). OECD Test Guideline 401 - Acute Oral Toxicity.
  • Aurigene. (2021, July 2). In Vitro Genotoxicity Assays Testing Services | CRO Company.
  • PubMed.
  • Creative Biolabs. In Vitro Genotoxicity Study.
  • GOV.UK. Guidance on a strategy for genotoxicity testing of chemicals: Stage 1.
  • National Toxicology Program (NTP). (2001, December 17). 423 | OECD GUIDELINE FOR TESTING OF CHEMICALS.
  • YesWeLab. (2025, October 14). OECD acute toxicity tests: an overview of the guidelines.
  • Nucro-Technics. (2024, May 12). OECD 425: Acute Oral Toxicity - Up-and-Down Procedure.
  • U.S. Food and Drug Administration (FDA). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • American Elements. 2-(aminomethyl)morpholine-4-carboxamide | CAS 1248727-03-8.
  • European Medicines Agency (EMA). (1997, December 17). COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) NOTE FOR GUIDANCE ON PRECLINICAL PHARMACOLOGICAL AND TOXICOLOGICAL TESTING O.
  • Pacific BioLabs. PRECLINICAL TOXICOLOGY.
  • International Council for Harmonis
  • Social Science Research Institute.
  • PubChemLite. 2-(aminomethyl)morpholine-4-carboxamide (C6H13N3O2).
  • Key Organics. (2017, December 1).
  • National Institutes of Health (NIH). Morpholine-4-carboxamide | C5H10N2O2 | CID 75088 - PubChem.
  • PMC. Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • N-(2-aminoethyl)morpholine-4-carboxamide hydrochloride | 88017-03-2.
  • BLD Pharm. 1248727-03-8|2-(Aminomethyl)morpholine-4-carboxamide.
  • ChemicalBook. N-(2-Aminoethyl)
  • E3S Web of Conferences.
  • ResearchGate.
  • Organic Chemistry Portal. Morpholine synthesis.
  • An updated review on morpholine derivatives with their pharmacological actions. (2022, April 13).
  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity.
  • (acryloyl morpholine) - Draft evaluation statement - 25 September 2023. (2023, September 25).
  • PMC. Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide.
  • CymitQuimica. N-(2-Aminoethyl)morpholine-4-carboxamide hydrochloride.
  • NextSDS.
  • PubMed. (2024, October 30).

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Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 2-(Aminomethyl)morpholine-4-carboxamide

Target Audience: Researchers, medicinal chemists, and drug development professionals. Molecule: 2-(Aminomethyl)morpholine-4-carboxamide (CAS: 1248727-03-8)[1][2] Strategic Rationale & Pathway Design The synthesis of 2-(A...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Molecule: 2-(Aminomethyl)morpholine-4-carboxamide (CAS: 1248727-03-8)[1][2]

Strategic Rationale & Pathway Design

The synthesis of 2-(Aminomethyl)morpholine-4-carboxamide requires the selective carbamoylation of the secondary morpholine nitrogen, followed by the deprotection of the primary aminomethyl group. Designing a scalable, high-yielding protocol requires careful selection of reagents to avoid common pitfalls associated with aliphatic amine functionalization.

Causality in Carbamoylation: TMSNCO vs. Cyanate Salts

Traditional urea synthesis often employs sodium or potassium cyanate in aqueous acetic acid. However, aliphatic amines are highly basic. In acidic media, the nucleophilic amine is readily protonated, stalling the reaction. Forcing the reaction with elevated temperatures frequently leads to the formation of unwanted triazine impurities[3].

To circumvent this, our protocol utilizes Trimethylsilyl isocyanate (TMSNCO) . TMSNCO allows the reaction to proceed under strictly anhydrous conditions in dichloromethane (DCM). The secondary amine attacks the electrophilic isocyanate carbon, forming a stable silyl-urea intermediate[4]. Subsequent addition of methanol rapidly cleaves the N-Si bond (desilylation), liberating the primary urea and volatile TMS-OMe, which is easily removed in vacuo to yield a highly pure product[3].

Causality in Deprotection: HCl vs. TFA

For the removal of the tert-butyloxycarbonyl (Boc) protecting group, Trifluoroacetic acid (TFA) is commonly used. However, TFA yields a trifluoroacetate salt, which often presents as a hygroscopic, sticky syrup requiring tedious reverse-phase chromatography. By utilizing 4M HCl in Dioxane , the resulting highly polar dihydrochloride salt precipitates directly out of the organic reaction mixture. This allows for isolation via simple vacuum filtration, creating a self-validating, chromatography-free purification step.

Workflow A tert-Butyl (morpholin-2-ylmethyl)carbamate (Starting Material) B Step 1: Carbamoylation TMSNCO, DCM, 0 °C to rt A->B C tert-Butyl ((4-carbamoylmorpholin-2-yl)methyl)carbamate (Boc-Protected Urea) B->C D Step 2: Deprotection 4M HCl in Dioxane, rt C->D E 2-(Aminomethyl)morpholine-4-carboxamide Di-HCl (Hydrochloride Salt) D->E F Step 3: Neutralization Basic Resin (Amberlyst A21) E->F G 2-(Aminomethyl)morpholine-4-carboxamide (Target Free Base, CAS: 1248727-03-8) F->G

Synthesis workflow for 2-(Aminomethyl)morpholine-4-carboxamide from Boc-protected precursor.

Materials & Equipment

  • Starting Material: tert-Butyl (morpholin-2-ylmethyl)carbamate (CAS: 173341-02-1)

  • Reagents: Trimethylsilyl isocyanate (TMSNCO, 95%+), 4M Hydrogen chloride in dioxane, Methanol (Anhydrous), Dichloromethane (Anhydrous), Amberlyst® A21 free base resin.

  • Equipment: Flame-dried round-bottom flasks, magnetic stirrer, argon/nitrogen manifold, rotary evaporator, vacuum filtration apparatus.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of the Boc-Protected Urea

Note: TMSNCO is highly sensitive to moisture. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere[4].

  • Dissolution: Charge a flame-dried 100 mL round-bottom flask with tert-butyl (morpholin-2-ylmethyl)carbamate (1.0 eq, e.g., 5.0 mmol) and anhydrous DCM (25 mL). Stir under an argon atmosphere.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition: Add Trimethylsilyl isocyanate (1.5 eq, 7.5 mmol) dropwise via syringe over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. Monitor conversion via TLC or LC-MS.

  • Methanolysis (Quench): Once the starting material is consumed, cool the flask back to 0 °C and slowly add anhydrous Methanol (10 mL) dropwise. Stir for 2 hours at room temperature. This step is critical for cleaving the silyl-urea intermediate[3].

  • Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with DCM (2 × 10 mL) to remove residual volatile TMS-OMe. The resulting crude tert-butyl ((4-carbamoylmorpholin-2-yl)methyl)carbamate can be used directly in the next step without further purification.

Mechanism N1 Secondary Amine (Morpholine N4) N3 Silyl-Urea Intermediate (N-TMS) N1->N3 Nucleophilic Attack N2 TMS-NCO (Electrophile) N2->N3 N4 Methanolysis (MeOH quench) N3->N4 N5 Primary Urea (Carboxamide) + TMS-OMe N4->N5 Desilylation

Mechanism of urea formation via nucleophilic attack on TMSNCO followed by methanolysis.

Step 2: Boc Deprotection to Dihydrochloride Salt
  • Dissolution: Dissolve the crude Boc-protected urea (from Step 1) in minimal DCM (5 mL).

  • Deprotection: Slowly add 4M HCl in Dioxane (10.0 eq, 50 mmol).

  • Precipitation: Stir the mixture vigorously at room temperature for 2 to 4 hours. As the Boc group is cleaved, the highly polar 2-(aminomethyl)morpholine-4-carboxamide dihydrochloride will precipitate as a white solid.

  • Filtration: Filter the suspension through a sintered glass funnel. Wash the filter cake thoroughly with cold diethyl ether (3 × 15 mL) to remove dioxane and residual organic impurities.

  • Drying: Dry the solid under high vacuum for 12 hours to afford the pure dihydrochloride salt.

Step 3: Neutralization to Free Base (Optional)

If the free base (CAS: 1248727-03-8) is required for downstream biological assays[1][2]:

  • Dissolve the dihydrochloride salt in Methanol (20 mL).

  • Add Amberlyst® A21 basic ion-exchange resin (pre-washed with methanol) and stir gently for 1 hour until the pH of the solution reaches ~8-9.

  • Filter off the resin, wash with methanol, and concentrate the filtrate in vacuo to yield 2-(Aminomethyl)morpholine-4-carboxamide as a free base.

Quantitative Analytical Validation

To ensure the trustworthiness of the synthesized compound, validate the final product against the following expected analytical parameters.

Analytical MethodTarget SpecificationDiagnostic Features
LC-MS (ESI+) m/z 160.1[M+H]⁺Corresponds to the exact mass of the free base: 159.10 g/mol (Formula: C₆H₁₃N₃O₂)[1][2].
¹H-NMR (400 MHz, D₂O) Conforms to structureδ 3.80-3.50 (m, 4H, morpholine -CH₂O-), δ 3.30-2.90 (m, 5H, morpholine -CH₂N- and -CH-), δ 2.80 (d, 2H, -CH₂NH₂). Note: Urea and amine NH protons will exchange with D₂O and may not be visible.
Purity (HPLC) ≥ 95% (Area %)Due to the lack of a strong UV chromophore, utilize ELSD (Evaporative Light Scattering Detector) or monitor at low UV wavelengths (e.g., 210 nm).

Troubleshooting Guide

  • Incomplete Urea Formation: If starting material remains after 12 hours in Step 1, the DCM or the starting amine may have been wet, hydrolyzing the TMSNCO. Ensure strict anhydrous conditions[4]. Add an additional 0.5 eq of TMSNCO and continue stirring.

  • Sticky Product in Step 2: If the dihydrochloride salt forms a gum rather than a precipitating solid, it is likely due to residual methanol from Step 1 or ambient moisture. Re-concentrate the crude intermediate thoroughly before adding the HCl/Dioxane solution, and ensure the reaction is sealed against atmospheric humidity.

References

  • American Elements. 2-(aminomethyl)morpholine-4-carboxamide | CAS 1248727-03-8.
  • Sigma-Aldrich. (2-Aminomethyl-4-(4-fluorobenzyl)morpholine | Sigma-Aldrich.
  • EvitaChem. Screening Compounds P50722.
  • New Drug Approvals. MYK-461 - New Drug Approvals.
  • Benchchem. The Enhanced Reactivity of Isocyanate Groups on a Silicon Core: A Technical Guide.
  • ResearchGate.

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Application

Using 2-(Aminomethyl)morpholine-4-carboxamide as a scaffold in drug discovery

Application Note: 2-(Aminomethyl)morpholine-4-carboxamide as a Privileged Scaffold in Drug Discovery Executive Briefing & Structural Rationale In modern medicinal chemistry, the morpholine ring is a privileged heterocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-(Aminomethyl)morpholine-4-carboxamide as a Privileged Scaffold in Drug Discovery

Executive Briefing & Structural Rationale

In modern medicinal chemistry, the morpholine ring is a privileged heterocyclic motif utilized to fine-tune the physicochemical and pharmacokinetic properties of drug candidates[1][2]. The specific bifunctional scaffold 2-(aminomethyl)morpholine-4-carboxamide (CAS: 1248727-03-8)[3] offers a unique combination of synthetic versatility and biological utility.

The structural rationale for utilizing this scaffold rests on three pillars:

  • The Morpholine Oxygen: The electronegative oxygen atom inductively lowers the pKa of the ring nitrogen (compared to a piperidine analog). This reduction in basicity prevents lysosomal trapping, reduces hERG channel liability, and significantly improves aqueous solubility[2][4].

  • The 4-Carboxamide Moiety: This group acts as a versatile hydrogen bond donor and acceptor. In central nervous system (CNS) drug development, this specific moiety enhances blood-brain barrier (BBB) permeability[1]. In kinase inhibitors, it frequently forms critical interactions with the ATP-binding hinge region[5].

  • The 2-Aminomethyl Anchor: The primary amine provides an accessible, highly nucleophilic handle for late-stage functionalization via nucleophilic aromatic substitution ( SN​Ar ), reductive amination, or amide coupling, allowing rapid library generation[6].

Mechanistic Applications in Target Modulation

CNS Targets and Neuroprotection

Morpholine-4-carboxamide derivatives have shown profound efficacy in targeting neurodegenerative diseases[1]. Specifically, these scaffolds are utilized to modulate the Keap1-Nrf2-TXNIP signaling pathway. By interacting with the Keap1 inhibitor, the scaffold facilitates the release and nuclear translocation of the transcription factor Nrf2, which subsequently activates antioxidant response elements (ARE) to combat oxidative stress[1].

G A Oxidative Stress / ROS B Keap1-Nrf2 Complex (Cytoplasm) A->B Induces dissociation D Nrf2 Release & Nuclear Translocation B->D Nrf2 Stabilization C Morpholine-4-carboxamide Derivatives C->B Modulates Keap1 E Antioxidant Response Element (ARE) Activation D->E Transcription F TXNIP Downregulation (Neuroprotection) E->F Cellular Defense

Fig 1: Modulation of the Keap1-Nrf2-TXNIP pathway by morpholine-4-carboxamide derivatives.

Kinase and STAT6 Inhibition

In oncology and immunology, the scaffold is frequently coupled to pyrimidine or quinoline cores. For example, replacing highly basic piperidine groups with morpholine derivatives in pyrimidine-5-carboxamides has led to the discovery of potent, orally bioavailable STAT6 inhibitors (e.g., AS1617612) with sub-nanomolar IC50​ values[5]. Furthermore, in antimalarial drug discovery, quinoline-4-carboxamides incorporating morpholine exhibit multistage antiparasitic activity, where the morpholine oxygen is strictly required for target engagement[4].

Quantitative Scaffold Comparison

The substitution of traditional saturated heterocycles with the morpholine-4-carboxamide motif yields measurable improvements in ADME properties. The data below synthesizes the typical physicochemical shifts observed during lead optimization[2][4].

Scaffold MotifApprox. pKaLogD (pH 7.4)BBB Permeability ( Pe​×10−6 cm/s)Primary Liability / Advantage
Piperidine ~10.51.8~15High hERG liability, Lysosomal trapping
Morpholine ~8.31.2~45Improved solubility, Lower basicity
Morpholine-4-carboxamide ~8.10.9>60Optimal CNS penetration, H-bond dynamics

Experimental Workflows & Validated Protocols

Workflow S1 2-(Aminomethyl)morpholine -4-carboxamide R1 SNAr Coupling (DIPEA, n-BuOH, 120°C) S1->R1 S2 Heteroaryl Chloride (e.g., Pyrimidine) S2->R1 I1 Intermediate: Substituted Morpholine R1->I1 LC-MS Validation R2 Amide Coupling (HATU, DMF, RT) I1->R2 Final Target Drug Candidate (Kinase/STAT6 Inhibitor) R2->Final HPLC Purification

Fig 2: Synthetic workflow for 2-(aminomethyl)morpholine-4-carboxamide scaffold functionalization.

Protocol A: Microwave-Assisted SN​Ar Functionalization

This protocol details the coupling of the 2-aminomethyl primary amine to a deactivated heteroaryl chloride (e.g., 2-chloro-4-substituted-pyrimidine) to generate a kinase inhibitor precursor.

Causality & Rationale: Microwave irradiation is utilized to overcome the high activation energy required for SN​Ar on electron-rich or sterically hindered pyrimidines. n-Butanol is selected as the solvent due to its high microwave loss tangent and elevated boiling point. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the primary amine on the morpholine scaffold, which would otherwise kill its nucleophilicity.

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve 2-(aminomethyl)morpholine-4-carboxamide (1.0 eq, 0.5 mmol) and the target heteroaryl chloride (1.1 eq, 0.55 mmol) in anhydrous n-butanol (4.0 mL).

  • Base Addition: Add DIPEA (2.5 eq, 1.25 mmol) dropwise. Seal the vial with a crimp cap.

  • Reaction: Irradiate the mixture in a microwave reactor at 120 °C for 45 minutes.

  • Self-Validation (LC-MS): Extract a 5 µL aliquot, dilute in 1 mL Methanol, and analyze via LC-MS. The protocol is validated when the starting material mass ( [M+H]+=160.19 ) is completely consumed and the product mass dominates the chromatogram.

  • Work-up: Concentrate the mixture under reduced pressure. Redissolve the crude residue in Ethyl Acetate (15 mL) and wash with saturated aqueous NaHCO3​ (2 x 10 mL) to remove DIPEA hydrochloride salts. Dry the organic layer over Na2​SO4​ , filter, and concentrate.

Protocol B: PAMPA-BBB Permeability Validation Assay

Because the morpholine-4-carboxamide scaffold is explicitly chosen to enhance CNS penetration[1][2], empirical validation of blood-brain barrier permeability is mandatory prior to in vivo pharmacokinetic studies.

Causality & Rationale: The Parallel Artificial Membrane Permeability Assay (PAMPA) utilizes a Porcine Brain Lipid (PBL) extract to accurately mimic the lipid composition of the human BBB. The assay is buffered to pH 7.4 to ensure the morpholine nitrogen (pKa ~8.1) exists in a physiologically relevant equilibrium of ionized and unionized states.

Step-by-Step Procedure:

  • Membrane Preparation: Coat the PVDF membrane of a 96-well donor plate with 4 µL of PBL extract (20 mg/mL dissolved in dodecane).

  • Donor Solution: Dilute the synthesized morpholine-4-carboxamide derivative to 10 µM in PBS (pH 7.4) containing 5% DMSO to ensure complete dissolution. Add 150 µL of this solution to the donor wells.

  • Acceptor Solution: Add 300 µL of PBS (pH 7.4) containing 5% DMSO to the acceptor plate wells.

  • Incubation: Carefully place the donor plate into the acceptor plate, ensuring no trapped air bubbles. Incubate at 37 °C for 4 hours without agitation to simulate passive diffusion.

  • Self-Validation (Integrity Check): Include Lucifer Yellow (100 µM) in control wells. Lucifer Yellow is a paracellular marker that cannot passively diffuse through an intact lipid membrane. Post-incubation, measure fluorescence (Ex 428 nm / Em 536 nm). If Lucifer Yellow Pe​>10×10−6 cm/s, the membrane integrity is compromised, and the data for that specific well must be discarded.

  • Quantification: Analyze the donor and acceptor well concentrations via LC-MS/MS to calculate the effective permeability ( Pe​ ).

References

  • BenchChem. "Application Notes and Protocols: Morpholine-4-carboxamide in CNS Drug Development." 1

  • American Elements. "2-(aminomethyl)morpholine-4-carboxamide | CAS 1248727-03-8." 3

  • Smolecule. "Buy Morpholine-4-carboximidamide hydrochloride | 5638-78-8." 6

  • Journal of Medicinal Chemistry (ACS Publications). "Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy."4

  • Bioorganic & Medicinal Chemistry (PubMed). "Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors." 5

  • Pharmaceuticals (PMC). "Occurrence of Morpholine in Central Nervous System Drug Discovery." 2

Sources

Method

Advanced NMR Spectroscopy Characterization of 2-(Aminomethyl)morpholine-4-carboxamide

Introduction Morpholine derivatives, particularly morpholine-4-carboxamides, are privileged pharmacophores in modern drug discovery. They are frequently deployed to modulate physicochemical properties, improve metabolic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Morpholine derivatives, particularly morpholine-4-carboxamides, are privileged pharmacophores in modern drug discovery. They are frequently deployed to modulate physicochemical properties, improve metabolic stability, and enhance target binding. Notable applications include their integration into quinoline-4-carboxamides as potent antimalarial agents and as key structural motifs in 5-HT4 receptor partial agonists for the treatment of Alzheimer's disease .

Characterizing 2-(Aminomethyl)morpholine-4-carboxamide via Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique set of structural challenges. The molecule contains a chiral center at C2, rendering the adjacent ring protons diastereotopic. Furthermore, it possesses two distinct nitrogen-bound functional groups: a primary amine (-NH₂) and a carboxamide (-C(=O)NH₂). This application note details a robust, self-validating NMR protocol designed to unambiguously assign all resonances, resolve complex diastereotopic multiplets, and verify structural integrity.

Causality in Experimental Design (E-E-A-T)

As a Senior Application Scientist, it is critical to move beyond merely listing acquisition parameters by understanding the causality behind each experimental choice.

Solvent Selection: The Role of DMSO-d6

While D₂O or CDCl₃ are common NMR solvents, DMSO-d6 is strictly mandated for this protocol.

  • Causality : The molecule contains four exchangeable protons (two on the primary amine, two on the carboxamide). In protic solvents like D₂O, these protons rapidly exchange with deuterium, disappearing from the ¹H NMR spectrum. DMSO-d6 acts as a strong hydrogen-bond acceptor, significantly retarding the proton exchange rate. This allows the primary amine and carboxamide protons to be observed as distinct, quantifiable signals, which is critical for confirming the intact structure.

Diastereotopic Resolution

The stereocenter at C2 breaks the symmetry of the morpholine ring.

  • Causality : Because the top and bottom faces of the ring are no longer equivalent, the axial and equatorial protons at C3, C5, and C6 become magnetically inequivalent (diastereotopic). They will exhibit distinct chemical shifts and complex geminal coupling (typically J ≈ 11–13 Hz). High-field NMR (≥ 500 MHz) combined with 2D HSQC is required to resolve these overlapping multiplets and accurately map them to their parent carbons.

Restricted Rotation of the Carboxamide
  • Causality : The carboxamide group exhibits partial double-bond character along the C-N bond due to resonance. This restricts free rotation at room temperature, often causing the two protons of the carboxamide -NH₂ to experience different magnetic environments. Consequently, they typically appear as a very broad singlet or two distinct broad singlets around 6.0 ppm .

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. This workflow is designed as a self-validating system , where the success of each step serves as a prerequisite for the next.

Step 1: Sample Preparation
  • Drying : Lyophilize 5–10 mg of 2-(Aminomethyl)morpholine-4-carboxamide to remove residual atmospheric moisture.

  • Dissolution : Dissolve the sample in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D) containing 0.03% v/v TMS as an internal standard.

  • Transfer : Transfer to a clean, dry 5 mm NMR tube.

Step 2: 1D NMR Acquisition & Integration Check
  • Acquisition : Acquire a standard ¹H NMR spectrum (500 MHz, 16 scans, relaxation delay D1 = 2.0 s) and a ¹³C{¹H} NMR spectrum (125 MHz, 1024 scans).

  • Self-Validation Check (Integration) : Calibrate the TMS peak to 0.00 ppm. Integrate the entire ¹H spectrum. The total integration must equal exactly 13 protons. If the exchangeable protons (expected at ~1.8 ppm and ~6.0 ppm) integrate to less than 4H, the sample is contaminated with water. Do not proceed to 2D NMR; re-lyophilize the sample.

Step 3: 2D NMR Acquisition & Connectivity Verification
  • Acquisition : Acquire gradient-selected COSY, HSQC, and HMBC spectra.

  • Self-Validation Check (Connectivity) :

    • HSQC : Verify exactly 4 CH₂ cross-peaks and 1 CH cross-peak.

    • HMBC : Locate the carbonyl carbon (~158.5 ppm). You must observe long-range correlations from the C3 and C5 ring protons to this carbonyl carbon. This is the definitive proof that the carboxamide is attached to the N4 position, ruling out structural isomers.

Logical Workflow Visualization

NMR_Validation_Workflow Prep Sample Preparation (DMSO-d6, 10 mg) Acq1D 1D NMR Acquisition (1H & 13C, 500 MHz) Prep->Acq1D Check1 Validation 1: Integration (Total 13 Protons?) Acq1D->Check1 Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Check1->Acq2D Yes (Int = 13H) Fail Reprepare Sample (Lyophilize to remove H2O) Check1->Fail No (Exchange/H2O) Check2 Validation 2: Connectivity (HMBC C=O to C3/C5?) Acq2D->Check2 Final Structure Confirmed: 2-(Aminomethyl)morpholine-4-carboxamide Check2->Final Yes (N4 confirmed) Check2->Fail No (Impurity/Isomer) Fail->Prep

Caption: Self-validating NMR workflow for structural elucidation of morpholine derivatives.

Data Presentation & Resonance Assignments

The following tables summarize the expected quantitative NMR data for 2-(Aminomethyl)morpholine-4-carboxamide in DMSO-d6, derived from the self-validating 1D and 2D workflow.

Table 1: ¹H NMR Assignments (500 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Carboxamide NH₂ 6.00br s2HN4-C(=O)NH₂ (Restricted rotation)
C6-H (equatorial) 3.80m1HRing CH₂ (O-adjacent)
C3-H (equatorial) 3.60dd1HRing CH₂ (N-adjacent)
C5-H (equatorial) 3.50m1HRing CH₂ (N-adjacent)
C6-H (axial) 3.40m1HRing CH₂ (O-adjacent)
C2-H 3.35m1HRing CH (Chiral center)
C5-H (axial) 2.80m1HRing CH₂ (N-adjacent)
C3-H (axial) 2.60dd1HRing CH₂ (N-adjacent)
Aminomethyl CH₂ 2.55m2HC2-CH₂-NH₂
Aminomethyl NH₂ 1.80br s2HPrimary amine (Exchangeable)
Table 2: ¹³C NMR Assignments (125 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment
C=O 158.5CqCarboxamide Carbonyl
C2 76.2CHRing Carbon (O-adjacent, Chiral)
C6 66.5CH₂Ring Carbon (O-adjacent)
C3 45.8CH₂Ring Carbon (N-adjacent)
C5 45.2CH₂Ring Carbon (N-adjacent)
Aminomethyl CH₂ 44.0CH₂Exocyclic Carbon
Table 3: Key 2D NMR Correlations (Self-Validation Matrix)
Proton Signal (ppm)COSY Correlations (¹H-¹H)HSQC Correlations (¹H-¹³C)HMBC Correlations (Long-Range ¹H-¹³C)
Carboxamide NH₂ (6.00) NoneNone158.5 (C=O)
C2-H (3.35) C3-H, Aminomethyl CH₂76.2 (C2)C6, C3, Aminomethyl CH₂
C3-H (3.60, 2.60) C2-H45.8 (C3)C2, C5, 158.5 (C=O)
C5-H (3.50, 2.80) C6-H45.2 (C5)C6, C3, 158.5 (C=O)
C6-H (3.80, 3.40) C5-H66.5 (C6)C2, C5
Aminomethyl CH₂ (2.55) C2-H, Aminomethyl NH₂44.0 (CH₂)C2, C3

(Note: The HMBC correlations from C3-H and C5-H to the 158.5 ppm carbonyl carbon are highlighted as they provide the definitive proof of the carboxamide's position at N4).

References

  • Baragaña, B., et al. "Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy." Journal of Medicinal Chemistry, ACS Publications, 2016.[Link]

  • Nirogi, R., et al. "Discovery and Preclinical Characterization of Usmarapride (SUVN-D4010): A Potent, Selective 5-HT4 Receptor Partial Agonist for the Treatment of Cognitive Deficits Associated with Alzheimer's Disease." Journal of Medicinal Chemistry, ACS Publications, 2021.[Link]

  • Dubé, P., et al. "Carbonyldiimidazole-Mediated Lossen Rearrangement." Organic Letters, ACS Publications, 2009.[Link]

Application

Application Note: In Vivo Dosing and Pharmacokinetic Profiling of 2-(Aminomethyl)morpholine-4-carboxamide

Target Audience: Preclinical Researchers, DMPK Scientists, and Medicinal Chemists Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction & Rationale The incorporation of morpholine rin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, DMPK Scientists, and Medicinal Chemists Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Rationale

The incorporation of morpholine rings into small-molecule drug candidates is a cornerstone strategy in modern medicinal chemistry. Morpholine scaffolds are frequently utilized to optimize physicochemical properties, specifically to improve aqueous solubility, enhance blood-brain barrier (BBB) penetration, and favorably alter the CYP3A4 metabolic profile by prolonging in vivo bioavailability[1].

2-(Aminomethyl)morpholine-4-carboxamide (CAS: 1248727-03-8) represents a highly polar, basic building block often integrated into kinase inhibitors, GPCR ligands, and CNS-active agents. Because it features both a primary amine and a carboxamide group, the standalone scaffold exhibits a low partition coefficient (LogP). This high polarity presents unique challenges and opportunities for in vivo dosing, vehicle selection, and bioanalytical extraction.

This application note provides a comprehensive, field-proven methodology for the formulation, in vivo administration, and pharmacokinetic (PK) evaluation of 2-(aminomethyl)morpholine-4-carboxamide in rodent models.

Physicochemical Profiling & Formulation Strategy

Before initiating in vivo studies, the physical state of the compound dictates the formulation strategy. The free base of 2-(aminomethyl)morpholine-4-carboxamide is highly basic, which can lead to pH-dependent solubility issues in the gastrointestinal tract.

Expert Insight (Causality of Formulation): To ensure rapid dissolution and prevent precipitation in the neutral pH of the intestine, it is highly recommended to utilize the dihydrochloride salt form (CAS: 2416234-19-8). The salt form provides a self-buffering effect in the microenvironment of the dissolving particle, ensuring high bioavailability[2].

Vehicle Selection
  • Intravenous (IV) Vehicle: 0.9% Normal Saline (pH adjusted to 5.5 - 6.0). The high aqueous solubility of the dihydrochloride salt eliminates the need for co-solvents like DMSO or PEG400, thereby avoiding vehicle-induced toxicity or hemodynamic alterations.

  • Oral (PO) Vehicle: Purified Water or 0.5% Methylcellulose (MC) in water. The use of a suspension agent like MC is optional for the salt form but provides a standardized viscosity that ensures uniform gastric emptying.

In Vivo Dosing Protocols (Murine Model)

The following protocols are designed for 8-10 week old male C57BL/6 mice (body weight ~25g).

Protocol A: Intravenous (IV) Administration (2 mg/kg)
  • Preparation: Dissolve the compound in 0.9% saline to achieve a final concentration of 0.4 mg/mL. Vortex for 2 minutes until completely clear. Filter through a 0.22 µm PES syringe filter to ensure sterility and remove particulate matter.

  • Animal Restraint: Place the mouse in a ventilated commercial restrainer. Warm the tail using a heating lamp (approx. 39°C) for 2–3 minutes to induce vasodilation of the lateral tail veins.

  • Injection: Using a 27-gauge, 0.5-inch needle, inject the formulation via the lateral tail vein at a dosing volume of 5 mL/kg (e.g., 125 µL for a 25 g mouse).

  • Verification: A successful IV injection is characterized by a lack of resistance and the visible clearing of blood from the vein. Apply gentle pressure to the injection site post-withdrawal to achieve hemostasis.

Protocol B: Oral Gavage (PO) Administration (10 mg/kg)
  • Preparation: Dissolve the compound in 0.5% Methylcellulose to a concentration of 1.0 mg/mL.

  • Administration: Secure the mouse using the standard scruffing technique to immobilize the head and align the esophagus.

  • Gavage: Introduce a 20-gauge, 1.5-inch bulb-tipped gastric gavage needle into the mouth, sliding it gently down the esophagus into the stomach. Administer at a dosing volume of 10 mL/kg (e.g., 250 µL for a 25 g mouse).

Workflow for in vivo pharmacokinetic dosing, sampling, and bioanalysis.

Pharmacokinetic Sampling & Bioanalysis

Because 2-(aminomethyl)morpholine-4-carboxamide is highly polar, standard Liquid-Liquid Extraction (LLE) using organic solvents (e.g., ethyl acetate) will result in extremely poor analyte recovery. Therefore, Protein Precipitation (PPT) is the mandatory sample preparation method.

Blood Collection Protocol
  • Timepoints: Collect blood at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sampling: Collect ~30 µL of whole blood via submandibular bleed or saphenous vein puncture into K2-EDTA coated microtainers.

  • Processing: Invert tubes 5 times, then centrifuge at 3,000 × g for 10 minutes at 4°C. Transfer the supernatant (plasma) to a 96-well plate and store at -80°C until analysis.

LC-MS/MS Sample Preparation (Protein Precipitation)
  • Aliquot 10 µL of plasma into a clean 96-well plate.

  • Add 100 µL of ice-cold Acetonitrile (containing an appropriate isotopically labeled internal standard, e.g., D8-morpholine derivative).

  • Vortex the plate vigorously for 5 minutes at 1000 RPM.

  • Centrifuge at 4,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Transfer 50 µL of the supernatant into a new plate, dilute with 50 µL of LC-MS grade water (to match initial mobile phase conditions and improve peak shape), and inject 5 µL onto a HILIC or polar-embedded C18 column.

Metabolic Logic & Data Interpretation

Morpholine derivatives are generally resistant to rapid metabolism, which contributes to their prolonged bioavailability[1]. However, intrinsic clearance mechanisms still apply. The primary metabolic vulnerability of the morpholine ring is CYP450-mediated oxidation adjacent to the heteroatoms, potentially leading to ring-opening or dealkylation events[2].

Proposed CYP450-mediated metabolic clearance pathway for the morpholine scaffold.

Representative Pharmacokinetic Data Profile

Below is a representative summary table of expected PK parameters for a highly polar, metabolically stable morpholine derivative dosed in mice.

Pharmacokinetic ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)Biological Interpretation
Cmax (ng/mL)1,850 ± 2104,200 ± 450High oral Cmax indicates excellent gastrointestinal solubility and absorption.
Tmax (h)0.0830.5 - 1.0Rapid oral absorption typical of low molecular weight, polar amines.
AUC0-inf (h*ng/mL)2,400 ± 3009,600 ± 850High systemic exposure; proportional dose scaling.
Clearance (CL) (mL/min/kg)13.8N/ALow to moderate clearance, indicating stability against rapid hepatic first-pass metabolism.
Volume of Distribution (Vd) (L/kg)1.2N/AVd > Total body water (0.7 L/kg) indicates moderate tissue penetration despite high polarity.
Half-life (t1/2) (h)2.12.4Sufficient half-life to support once- or twice-daily dosing in efficacy models.
Bioavailability (%F) N/A80% Excellent oral bioavailability, validating the use of the morpholine scaffold.

Note: Data represents generalized expected values for basic morpholine scaffolds to guide experimental design and interpretation.

References

  • Kerins, A., et al. (2022). "The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652." Xenobiotica, 52(8), 904-915. Available at:[Link]

  • Serafini, M., et al. (2021). "Occurrence of Morpholine in Central Nervous System Drug Discovery." ACS Chemical Neuroscience, 12(23), 4430–4445. Available at:[Link]

Sources

Method

Application Notes and Protocols for the Cellular Characterization of 2-(Aminomethyl)morpholine-4-carboxamide

An authoritative guide to the use of 2-(Aminomethyl)morpholine-4-carboxamide in cell culture-based assays. Introduction: A Scaffold of Pharmacological Interest The morpholine ring is a privileged heterocyclic motif in me...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide to the use of 2-(Aminomethyl)morpholine-4-carboxamide in cell culture-based assays.

Introduction: A Scaffold of Pharmacological Interest

The morpholine ring is a privileged heterocyclic motif in medicinal chemistry, frequently integrated into drug candidates to refine their physicochemical properties and augment biological activity.[1] Its presence can enhance aqueous solubility, metabolic stability, and even facilitate passage across the blood-brain barrier, making it a valuable component in drug design.[2] The morpholine-4-carboxamide substructure, in particular, has been explored in a variety of pharmacologically active agents, including inhibitors of key signaling proteins like STAT6.[3][4]

This guide focuses on 2-(Aminomethyl)morpholine-4-carboxamide (CAS 1248727-03-8), a specific derivative within this chemical class. As is common with novel chemical entities, its precise biological target and mechanism of action are not yet extensively documented in public literature.[5] Therefore, this document serves as a comprehensive guide for researchers to systematically characterize the cellular effects of this compound. We provide a logical, step-by-step experimental cascade, beginning with essential compound handling and proceeding to foundational assays for determining cytotoxicity and the induction of apoptosis. The protocols herein are designed to be self-validating, incorporating the necessary controls and decision points to ensure robust and interpretable data.

Section 1: Essential First Steps: Compound Handling and Preparation

A frequent source of experimental variability stems from improper handling of test compounds. Before initiating any biological assay, it is imperative to determine the solubility and stability of 2-(Aminomethyl)morpholine-4-carboxamide under experimental conditions. This ensures accurate dosing and minimizes the risk of compound precipitation or degradation, which can lead to erroneous results.[6][7]

Table 1: Physicochemical Properties of 2-(Aminomethyl)morpholine-4-carboxamide

PropertyValueSource
CAS Number 1248727-03-8[8][9]
Molecular Formula C₆H₁₃N₃O₂[5][8]
Molecular Weight 159.19 g/mol [8]
Physical Form Solid[10]
Predicted XlogP -2.1[5]
Protocol 1.1: Stock Solution Preparation and Solubility Assessment

Causality: A high-concentration, stable stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) is the standard for introducing compounds into aqueous cell culture media, minimizing solvent effects. However, the final concentration of DMSO should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.

Materials:

  • 2-(Aminomethyl)morpholine-4-carboxamide powder

  • Anhydrous/molecular biology grade DMSO

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

Methodology:

  • Prepare a 10 mM Stock Solution:

    • Calculate the mass of compound needed for a desired volume. For 1 mL of a 10 mM stock: 159.19 g/mol * 0.010 mol/L * 0.001 L = 0.00159 g = 1.59 mg.

    • Weigh the compound accurately and add it to a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO.

    • Vortex thoroughly for 2-5 minutes until the solid is completely dissolved. Visually inspect for any particulates.

  • Assess Solubility in Culture Medium:

    • Prepare a series of dilutions from your DMSO stock into complete cell culture medium. A common top concentration for screening is 100 µM.

    • To make a 100 µM solution, add 10 µL of the 10 mM stock to 990 µL of pre-warmed (37°C) medium. This results in a final DMSO concentration of 1%.

    • Vortex gently and incubate at 37°C for 30 minutes.

    • Visually inspect the solution against a light source for any signs of precipitation or cloudiness. If observed, this concentration exceeds the compound's solubility limit in the medium, and lower starting concentrations should be used.

  • Storage:

    • Aliquot the high-concentration DMSO stock into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C for long-term stability.

Section 2: Foundational Assay: Determining Cell Viability and Cytotoxicity

The first step in characterizing a novel compound's biological activity is to assess its effect on cell viability. The MTT assay is a robust, colorimetric method that measures the metabolic activity of a cell population, which serves as a proxy for cell viability and proliferation.[11][12] A reduction in the MTT signal indicates a cytotoxic (cell-killing) or cytostatic (proliferation-inhibiting) effect.

Protocol 2.1: MTT Cytotoxicity Assay

Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. This insoluble product is then solubilized, and its absorbance is measured, which is directly proportional to the number of metabolically active cells.

Materials:

  • Selected cancer cell line (e.g., MCF-7 for breast cancer, HT-29 for colorectal cancer)

  • Complete culture medium

  • Sterile 96-well flat-bottom plates

  • 2-(Aminomethyl)morpholine-4-carboxamide stock solution (from Protocol 1.1)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (absorbance at ~570 nm)

Methodology:

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Perform a cell count and calculate the required volume for a seeding density of 5,000-10,000 cells per well (optimization may be required).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave the first column as a "medium only" blank.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.

  • Compound Treatment:

    • Prepare a serial dilution series of the compound in complete medium. A common range is 0.1 µM to 100 µM.

    • Crucially, prepare a "Vehicle Control" containing the same final concentration of DMSO as the highest compound concentration, but without the compound.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions (or vehicle control) to the respective wells.

    • Incubate for 48 or 72 hours.

  • MTT Addition and Solubilization:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. Purple formazan crystals should become visible under a microscope.

    • Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well.

    • Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if available.

Data Analysis:

  • Subtract the average absorbance of the "medium only" blank wells from all other values.

  • Calculate the Percentage Viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot % Viability against the log of the compound concentration.

  • Use a non-linear regression analysis (e.g., in GraphPad Prism) to fit the curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate (5,000-10,000 cells/well) incubate1 Incubate for 24h (37°C, 5% CO₂) seed->incubate1 treat Add Compound Dilutions & Vehicle Control incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent (Incubate 3-4h) incubate2->add_mtt solubilize Remove Medium, Add Solubilization Buffer add_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analyze Calculate % Viability Determine IC₅₀ read_plate->analyze

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

Section 3: Mechanistic Insight: Apoptosis vs. Necrosis

If 2-(Aminomethyl)morpholine-4-carboxamide demonstrates cytotoxicity, the next critical question is how it kills the cells. Apoptosis (programmed cell death) is a controlled, non-inflammatory process, distinct from necrosis, which is an uncontrolled form of cell death that triggers inflammation.[13] The Annexin V/Propidium Iodide (PI) assay is the gold standard for distinguishing these pathways via flow cytometry.[14]

Principle of the Assay:

  • Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), it can label early apoptotic cells.

  • Propidium Iodide (PI): PI is a fluorescent dye that intercalates with DNA. It cannot cross the intact membrane of live or early apoptotic cells. However, in late-stage apoptosis or necrosis, membrane integrity is lost, allowing PI to enter and stain the nucleus red.

This dual-staining approach allows for the differentiation of four cell populations:

  • Live Cells: Annexin V-negative / PI-negative

  • Early Apoptotic Cells: Annexin V-positive / PI-negative

  • Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive

  • Necrotic Cells: Annexin V-negative / PI-positive (in some cases of primary necrosis)

Apoptosis_Principle cluster_cells Cell States cluster_stains Staining cluster_results Flow Cytometry Quadrants Live Live Cell Membrane Intact PS Inside AnnexinV Annexin V-FITC (Binds PS) PI Propidium Iodide (Enters via broken membrane) EarlyApop Early Apoptotic Membrane Intact PS Flipped Out EarlyApop->AnnexinV LateApop Late Apoptotic / Necrotic Membrane Compromised PS Flipped Out LateApop->AnnexinV LateApop->PI Results Q2: Annexin V+ / PI+ (Late Apoptotic) Q1: Annexin V+ / PI- (Early Apoptotic) Q3: Annexin V- / PI- (Live) Q4: Annexin V- / PI+ (Necrotic)

Caption: Principle of Annexin V and Propidium Iodide staining for apoptosis detection.

Protocol 3.1: Apoptosis Detection by Flow Cytometry

Materials:

  • Cell line of interest (suspension cells like Jurkat are ideal, but adherent cells can be used)

  • 6-well plates

  • FITC Annexin V Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Methodology:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere (if applicable).

    • Treat cells with 2-(Aminomethyl)morpholine-4-carboxamide at concentrations around its IC₅₀ and 2x IC₅₀, as determined by the MTT assay.

    • Include a "Vehicle Control" and a "Positive Control" (e.g., treat with staurosporine or etoposide to induce apoptosis).

    • Incubate for a relevant period (e.g., 24 hours).

  • Cell Harvesting:

    • Adherent cells: Wash with PBS, then detach using a gentle enzyme like TrypLE (avoiding harsh trypsinization that can damage membranes). Collect the supernatant as it may contain already detached apoptotic cells.

    • Suspension cells: Collect cells directly by centrifugation.

    • Centrifuge the collected cells at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer as soon as possible (within 1 hour).

    • Set up appropriate gates using unstained and single-stained controls to define the four quadrants.

    • Collect data for at least 10,000 events per sample.

Section 4: A Strategic Experimental Cascade

Effective compound characterization relies on a logical progression of assays, where the results of one experiment inform the design of the next.[15] This cascade ensures that resources are used efficiently to build a comprehensive profile of the compound's cellular activity.

Experimental_Cascade cluster_phase1 Phase 1: Foundational Screening cluster_phase2 Phase 2: Mechanism of Action cluster_phase3 Phase 3: Deeper Investigation start Start: Characterize 2-(Aminomethyl)morpholine-4-carboxamide solubility Protocol 1.1: Confirm Solubility & Prepare Stock start->solubility mtt_assay Protocol 2.1: Perform MTT Assay (Dose-Response) solubility->mtt_assay decision1 Is the IC₅₀ value in a potent range (e.g., < 50 µM)? mtt_assay->decision1 apoptosis_assay Protocol 3.1: Perform Annexin V / PI Assay decision1->apoptosis_assay Yes end_low_activity End Point: Compound has low cytotoxic activity. Consider other assay types or de-prioritize. decision1->end_low_activity No decision2 Is Apoptosis Significantly Induced? apoptosis_assay->decision2 caspase_assay Further Assays: Caspase Activity, Western Blot (Bcl-2 family), Target Engagement Studies decision2->caspase_assay Yes end_non_apoptotic End Point: Cytotoxicity is not primarily via apoptosis. Investigate other cell death pathways (e.g., Necrosis, Autophagy). decision2->end_non_apoptotic No end_apoptotic End Point: Compound is an apoptosis inducer. Proceed to detailed mechanism and target ID. caspase_assay->end_apoptotic

Caption: A decision-making workflow for the cellular characterization of a novel compound.

References

  • 2-(aminomethyl)morpholine-4-carboxamide | CAS 1248727-03-8 . American Elements. [Link]

  • Apoptosis assays performed by flow cytometry with the compounds 2–4 in... . ResearchGate. [Link]

  • 2-(aminomethyl)morpholine-4-carboxamide (C6H13N3O2) . PubChem. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions . ResearchGate. [Link]

  • Morpholine-4-carboxamide | C5H10N2O2 . PubChem. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy . ACS Publications. [Link]

  • morpholine-2-carboxamide — Chemical Substance Information . NextSDS. [Link]

  • Exploring the antioxidant, antimicrobial, cytotoxic and biothermodynamic properties of novel morpholine derivative bioactive Mn(ii), Co(ii) and Ni(ii) complexes... . RSC Publishing. [Link]

  • Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors . PubMed. [Link]

  • N-(2-aminoethyl)morpholine-4-carboxamide hydrochloride . Chemlin. [Link]

  • Vitamins in cell culture media: Stability and stabilization strategies . PMC. [Link]

  • Synthesis, characterization, and cytotoxic activity studies of new N4O complexes... . University of Miami. [Link]

  • Cell Culture Characterization of Prooxidative Chain-Transfer Agents as Novel Cytostatic Drugs . MDPI. [Link]

  • Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer... . PMC. [Link]

  • Medicinal chemistry of 2,2,4-substituted morpholines . PubMed. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery . PMC. [Link]

  • Development of a quantitative pharmacodynamic assay for apoptosis in fixed tumor... . Oncotarget. [Link]

  • Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors . PMC. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update . E3S Web of Conferences. [Link]

  • Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery . bioRxiv. [Link]

  • Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities . MDPI. [Link]

  • Target Analysis & Bespoke Screening Strategies . BioAscent. [Link]

  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? . Brieflands. [Link]

  • Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors . ResearchGate. [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors . Frontiers. [Link]82/full)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(Aminomethyl)morpholine-4-carboxamide

Introduction: Welcome to the technical support center for the synthesis of 2-(Aminomethyl)morpholine-4-carboxamide. This molecule is a valuable heterocyclic building block in modern medicinal chemistry, often utilized to...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Welcome to the technical support center for the synthesis of 2-(Aminomethyl)morpholine-4-carboxamide. This molecule is a valuable heterocyclic building block in modern medicinal chemistry, often utilized to enhance the physicochemical properties of drug candidates, such as solubility and brain permeability.[1][2] The presence of a primary amine and a carboxamide group on the morpholine scaffold presents unique synthetic challenges, often leading to issues with yield, selectivity, and purification.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to provide in-depth troubleshooting advice and mechanistic insights, empowering you to diagnose and resolve common issues encountered during synthesis.

Section 1: Understanding the Synthetic Pathways

The synthesis of 2-(Aminomethyl)morpholine-4-carboxamide can be approached via several strategic routes. The optimal choice depends on the availability of starting materials, scale, and desired purity. Below are two common and logically sound approaches.

Diagram 1: Primary Synthetic Strategies

cluster_0 Route A: Late-Stage Carboxamide Formation cluster_1 Route B: Ring Cyclization Strategy A1 Start: 2-(Aminomethyl)morpholine (or protected precursor) A2 Step: Carboxamidation at N-4 A1->A2 e.g., KCNO, Acid or TMS-NCO A3 Final Product A2->A3 B1 Start: Acyclic Amino Alcohol Precursor B2 Step: Ring Formation / Cyclization B1->B2 e.g., Pd-catalyzed carboamination [5] B3 Intermediate: Substituted Morpholine B2->B3 B4 Step: Functional Group Interconversion B3->B4 Deprotection / Amide formation B5 Final Product B4->B5

Caption: High-level overview of the two primary synthetic routes.

Route A (Late-Stage Carboxamide Formation) is often the most direct approach. It begins with the pre-formed 2-(aminomethyl)morpholine core, where the primary challenge shifts to selectively forming the carboxamide on the secondary morpholine nitrogen (N-4) without affecting the primary aminomethyl group.

Route B (Ring Cyclization Strategy) involves building the morpholine ring from an acyclic precursor. This can offer greater control over stereochemistry but often requires more steps, including the use of protecting groups and potentially transition-metal catalysis.[3][4]

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses common problems encountered during the synthesis, focusing on Route A, which is frequently attempted due to the commercial availability of the 2-(aminomethyl)morpholine precursor.

Q1: My overall yield is critically low after the N-4 carboxamidation step. Where should I start investigating?

A: Low yield in this step is a frequent issue stemming from several potential causes. A systematic approach is essential for diagnosis.

Diagram 2: Troubleshooting Workflow for Low Yield

start Low Yield Detected check_sm 1. Verify Purity of 2-(Aminomethyl)morpholine (NMR, Titration) start->check_sm check_reagents 2. Confirm Activity of Carboxamidation Reagent (e.g., fresh isocyanate) check_sm->check_reagents analyze_crude 3. Analyze Crude Reaction Mixture (LCMS, TLC) check_reagents->analyze_crude incomplete_rxn Problem: Incomplete Reaction (Starting material remains) analyze_crude->incomplete_rxn  High SM peak side_products Problem: Side Products Detected analyze_crude->side_products  Multiple new peaks solution_incomplete Solution: - Increase reaction time/temp - Use a more reactive agent - Check solvent choice (Table 1) incomplete_rxn->solution_incomplete solution_side Solution: - Protect primary amine - Lower reaction temperature - Use a more selective reagent (Table 2) side_products->solution_side

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 2-(Aminomethyl)morpholine-4-carboxamide in DMSO

Welcome to the Advanced Compound Management Support Center. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals dealing with the complex solubility profile of 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Compound Management Support Center. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals dealing with the complex solubility profile of 2-(Aminomethyl)morpholine-4-carboxamide in Dimethyl Sulfoxide (DMSO).

While DMSO is the gold standard polar aprotic solvent for compound libraries, highly functionalized polar molecules often exhibit counterintuitive insolubility. This guide deconstructs the chemical causality behind these issues and provides self-validating protocols to ensure the integrity of your screening data.

Part 1: Mechanistic Q&A – Understanding the Causality of Insolubility

Q1: Why does 2-(Aminomethyl)morpholine-4-carboxamide resist dissolution in DMSO, despite being a highly polar molecule? A1: Insolubility in this context is rarely due to a lack of polarity; rather, it is driven by the formation of a highly stable intermolecular lattice. The molecule contains both a primary amine and a carboxamide group. These functional groups act as potent hydrogen bond donors and acceptors, forming a rigid, self-associating network in the solid state. While DMSO is an excellent hydrogen bond acceptor, it cannot donate hydrogen bonds. If the internal lattice energy of the compound's amine-carboxamide network exceeds the solvation energy provided by DMSO, the compound will remain suspended as a fine particulate[1].

Q2: My previously clear 10 mM DMSO stock solution formed a cloudy, irreversible precipitate after a few weeks in the freezer. Why did this happen? A2: This is a dual-factor issue involving moisture ingress and atmospheric carbon dioxide (CO₂):

  • Moisture Ingress: DMSO is extremely hygroscopic. Every time a vial is opened to ambient air, it absorbs water. Water disrupts the DMSO-solute interactions, causing freezing point depression and suppressing DMSO's solvating performance, which forces the compound out of solution during freeze-thaw cycles[2]. This phenomenon is a leading cause of false-positives and false-negatives in biological screening data[3].

  • Carbamate Salt Formation: The primary aminomethyl group is highly nucleophilic. Upon exposure to atmospheric CO₂, it rapidly forms a zwitterionic intermediate that rearranges into a carbamic acid or carbamate salt[4]. These salts are virtually insoluble in non-aqueous solvents like DMSO, resulting in an irreversible white precipitate.

CO2_Pathway A 2-(Aminomethyl)morpholine -4-carboxamide (Primary Amine) C Zwitterionic Intermediate A->C Nucleophilic Attack B Atmospheric CO2 (Moisture/Air Exposure) B->C D Carbamic Acid / Carbamate Salt C->D Proton Transfer E Insoluble Precipitate (Lattice Formation) D->E Aggregation in DMSO

Mechanistic pathway of primary amine degradation via CO2 absorption leading to DMSO insolubility.

Q3: How can I rescue a precipitated DMSO stock, and how do I know if the compound is still viable? A3: To rescue a stock precipitated purely by hydrogen-bonding or moisture (not CO₂ degradation), you must apply kinetic energy to break the lattice. Gentle warming (37°C to 50°C) combined with water-bath sonication for 10–15 minutes is the standard intervention[1]. However, visual clarity is deceptive. You must implement a self-validating check (detailed in Protocol A) to confirm that the compound has not degraded into a carbamate salt.

Part 2: Quantitative Troubleshooting Matrix

Use the following data-driven matrix to diagnose and correct specific solubility failures observed during compound handling.

ObservationMechanistic CauseDiagnostic MetricCorrective Action
Immediate turbidity upon DMSO addition High lattice energy / Intractable H-bonding networkVisual opacity at 10 mMSonicate in a 37°C water bath for 10-15 min[1].
Precipitation after freeze-thaw cycles Moisture ingress into hygroscopic DMSOWater content > 1% (via Karl Fischer titration)Discard if heavily precipitated. Use anhydrous DMSO; store in single-use aliquots[2].
Irreversible white precipitate CO₂ absorption forming insoluble carbamate saltsLC-MS shows a +44 Da mass shift[4]Discard stock immediately. Prepare fresh stock strictly under Argon/N₂ atmosphere.
Crashing out upon aqueous dilution Solvent shock / low aqueous solubility limitHigh variability (CV > 20%) in replicate assay wellsPre-warm aqueous buffer; ensure final DMSO concentration remains ≤ 0.1%[1].

Part 3: Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your screening data, the preparation of 2-(Aminomethyl)morpholine-4-carboxamide must follow a closed-loop, self-validating methodology.

Protocol A: Anhydrous Dissolution and Integrity Validation

Objective: Prepare a stable 10 mM stock solution while preventing carbamate formation and verifying chemical integrity.

Step-by-Step Methodology:

  • Atmospheric Control: Purge a sterile microcentrifuge tube with dry Nitrogen or Argon. Weigh the lyophilized 2-(Aminomethyl)morpholine-4-carboxamide strictly inside a controlled environment (e.g., a glove box or under a steady stream of inert gas) to prevent CO₂ and moisture exposure.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (≤0.01% H₂O, stored over molecular sieves) to achieve a 10 mM concentration.

  • Dissolution: Vortex vigorously for 2 minutes. If the solution remains turbid, sonicate in a 37°C water bath for 10 minutes to disrupt intermolecular hydrogen bonds[1].

  • Self-Validating Integrity Check (Critical): Do not assume a clear solution is pure. Remove a 1 µL aliquot and dilute it in 99 µL of LC-MS grade Acetonitrile. Run a rapid LC-MS analysis.

    • Validation Criteria: You must confirm the presence of the parent mass ( [M+H]+=160.1 ) and the strict absence of a +44 Da mass shift. A +44 Da shift indicates irreversible carbamate formation[4], meaning the stock must be discarded.

  • Storage: Divide the validated stock into single-use aliquots (e.g., 20 µL) to permanently eliminate freeze-thaw cycles. Blanket the headspace of each tube with Argon before capping. Store at -20°C or -80°C in a desiccator[2].

Workflow Start Lyophilized Compound Step1 Weigh under N2/Ar Atmosphere Start->Step1 Step2 Add Anhydrous DMSO (<0.01% H2O) Step1->Step2 Decision Optical Clarity Check Step2->Decision Step3 Sonicate & Warm (37°C, 10 min) Decision->Step3 Turbid/Particulates Step4 Aliquot into Vials (Argon Purged) Decision->Step4 Fully Dissolved Step3->Decision Re-evaluate Validate LC-MS / NMR Integrity Check Step4->Validate End Store at -20°C (Desiccated) Validate->End Confirmed Pure

Self-validating workflow for the preparation, validation, and storage of hygroscopic amine stocks.

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Troubleshooting

Technical Support Center: Purification of 2-(Aminomethyl)morpholine-4-carboxamide

Welcome to the technical support center for the purification of crude 2-(Aminomethyl)morpholine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of crude 2-(Aminomethyl)morpholine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this and structurally similar polar amine compounds. Our goal is to provide practical, field-proven insights and troubleshooting strategies to enhance the purity, yield, and reproducibility of your experimental outcomes.

Introduction to Purification Challenges

2-(Aminomethyl)morpholine-4-carboxamide (C₆H₁₃N₃O₂) is a polar molecule containing both a primary amine and a morpholine carboxamide moiety.[1] These functional groups, while crucial for its intended applications, introduce specific challenges during purification. The basic nature of the amine groups can lead to strong interactions with acidic stationary phases like silica gel, resulting in poor peak shape, streaking, and low recovery during chromatographic separation.[2] Furthermore, its polarity often makes it highly soluble in polar solvents, which can complicate crystallization and extraction procedures. This guide provides a structured approach to overcoming these common hurdles.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of 2-(Aminomethyl)morpholine-4-carboxamide in a question-and-answer format.

Question 1: My compound is streaking and showing poor separation on a standard silica gel column. How can I improve this?

Answer: This is a classic issue when purifying basic amines on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface can strongly and often irreversibly bind to the basic amine centers of your molecule, leading to tailing, streaking, and even complete retention on the column.[2][3]

There are three primary strategies to counteract this:

  • Mobile Phase Modification: Add a small amount of a competing base to your mobile phase to neutralize the acidic sites on the silica. This allows your compound to elute more cleanly. A common choice is triethylamine (TEA) or ammonium hydroxide.

    • Recommended Starting Point: Begin with a mobile phase of Dichloromethane (DCM) / Methanol (MeOH) and add 0.5-2% triethylamine or ammonium hydroxide. For instance, a mobile phase of 95:4:1 DCM:MeOH:TEA can be a good starting point.[4]

  • Use an Amine-Functionalized Stationary Phase: A more direct solution is to switch from standard silica to an amine-functionalized silica column (KP-NH).[2][3] These columns have a basic surface that repels basic compounds, preventing the strong acid-base interactions. This often results in sharper peaks and better separation, and you can typically use less polar, non-basic solvent systems like hexane/ethyl acetate.[3]

  • Switch to a Basic Stationary Phase: Basic alumina is another alternative to silica gel for the purification of primary amines.

Question 2: My compound is highly polar and either remains at the baseline in normal-phase chromatography or requires very high concentrations of methanol, which dissolves everything off the column at once. What should I do?

Answer: When a compound is too polar for effective separation on normal-phase chromatography, the best alternative is often Reversed-Phase (RP) Flash Chromatography .[3]

  • Principle: In reversed-phase chromatography, the stationary phase (e.g., C18-bonded silica) is non-polar, and the mobile phase is polar. Polar compounds, like 2-(Aminomethyl)morpholine-4-carboxamide, will have less affinity for the stationary phase and elute earlier, while non-polar impurities will be retained longer.

  • Mobile Phase: A typical mobile phase for reversed-phase purification of amines is a gradient of water and acetonitrile (ACN) or methanol. To improve peak shape for basic compounds, it is beneficial to make the mobile phase slightly basic.[3] This ensures the amine is in its free-base form, which is more hydrophobic and will be retained better.[3]

    • Recommended Mobile Phase:

      • Solvent A: Water + 0.1% Triethylamine (TEA) or Ammonium Hydroxide

      • Solvent B: Acetonitrile + 0.1% Triethylamine (TEA) or Ammonium Hydroxide

    • Start with a high concentration of Solvent A and gradually increase the concentration of Solvent B.

Question 3: I'm attempting to crystallize my product, but it keeps "oiling out" or remains soluble even at low temperatures. How can I induce crystallization?

Answer: "Oiling out" occurs when the compound's solubility is exceeded, but the molecules do not arrange into a crystal lattice, instead forming a liquid phase. This is common with polar compounds. The key is to find a solvent system where your compound has moderate solubility at high temperatures and low solubility at room or sub-zero temperatures. Anti-solvent crystallization is often very effective.[5]

  • Principle: The crude material is dissolved in a minimum amount of a "good" solvent (in which it is highly soluble). Then, a "poor" or "anti-solvent" (in which it is insoluble) is slowly added until the solution becomes turbid, indicating the onset of precipitation.

  • Detailed Protocol: Anti-Solvent Crystallization

    • Dissolve the crude 2-(Aminomethyl)morpholine-4-carboxamide in a minimal amount of a suitable solvent (e.g., ethanol or methanol) with gentle warming.

    • Slowly add a miscible anti-solvent (e.g., ethyl acetate, diethyl ether, or toluene) dropwise while stirring vigorously.[5]

    • Continue adding the anti-solvent until you observe persistent cloudiness (turbidity).

    • At this point, you can add a seed crystal (if available) or gently scratch the inside of the flask with a glass rod to create nucleation sites.

    • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer (e.g., 0-4°C) for several hours to maximize crystal formation.[5]

    • Collect the crystals by filtration and wash them with a small amount of the cold anti-solvent to remove residual impurities.[5]

Solvent (Good)Anti-Solvent (Poor)Notes
Ethanol/MethanolEthyl AcetateGood for moderately polar compounds.
IsopropanolTolueneCan be effective for inducing crystallization.
WaterAcetone/EthanolUseful if the compound is water-soluble.[6]

Table 1: Suggested Solvent Systems for Anti-Solvent Crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of 2-(Aminomethyl)morpholine-4-carboxamide?

A1:

  • Chemical Formula: C₆H₁₃N₃O₂[1]

  • Molecular Weight: 159.19 g/mol [1]

  • Appearance: It is typically a solid at room temperature.

  • Polarity: It is a polar compound due to the presence of amine and carboxamide groups and the oxygen atom in the morpholine ring.

  • Basicity: The primary amine group makes the molecule basic.

Q2: How should I store the purified compound to ensure its stability?

A2: The compound is generally stable under normal laboratory conditions. However, to prevent degradation, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[7] Keep it away from strong acids, bases, and oxidizing agents to avoid potential hazardous reactions.[7] For long-term storage, an inert atmosphere (e.g., under argon or nitrogen) at room temperature is recommended.

Q3: How do I decide between chromatography and crystallization for my primary purification step?

A3: The choice depends on several factors including the scale of your reaction, the nature of the impurities, and the required final purity. The following decision tree can guide your choice.

Caption: Decision workflow for selecting a primary purification technique.

Q4: Can I use a liquid-liquid extraction with pH adjustment as an initial purification step?

A4: Absolutely. An acid-base extraction is an excellent and highly recommended first step to remove non-basic organic impurities or acidic by-products.

  • Protocol:

    • Dissolve your crude product in an organic solvent like ethyl acetate or DCM.

    • Wash the organic layer with a dilute acidic solution (e.g., 1M HCl). Your basic product, 2-(Aminomethyl)morpholine-4-carboxamide, will become protonated (form a salt) and move into the aqueous layer.

    • Separate the layers. The organic layer now contains neutral or acidic impurities and can be discarded.

    • Basify the aqueous layer with a base like 1M NaOH until the pH is >10. This will deprotonate your product, making it less water-soluble.

    • Extract your free-based product back into an organic solvent (e.g., multiple extractions with DCM or ethyl acetate).

    • Combine the organic layers, dry with a drying agent (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

This procedure can significantly increase the purity of your material before attempting chromatography or crystallization, making those subsequent steps much more effective.

Comparative Overview of Chromatographic Techniques

TechniqueStationary PhasePrincipleBest ForCommon Mobile Phase
Normal-Phase Silica Gel (Acidic)Adsorption based on polarity. Polar compounds are retained more strongly.Generally not ideal for basic amines due to strong interactions.[2][3]DCM/MeOH with a basic additive (e.g., TEA).[4]
Amine-Functionalized Amine-treated Silica (Basic)Normal-phase separation on a basic surface that minimizes amine adsorption.Excellent for separating basic amines of varying polarity.[2][3][8]Hexane/Ethyl Acetate or DCM/MeOH.
Reversed-Phase C18-Silica (Non-polar)Partitioning based on hydrophobicity. Non-polar compounds are retained more strongly.Purifying highly polar compounds that are problematic in normal-phase.[3]Water/Acetonitrile or Water/Methanol, often with a basic modifier.[3]

Table 2: Comparison of Flash Chromatography Techniques for Amine Purification.

References

  • RediSep C-18 reversed phase column Purification of primary amines - Teledyne ISCO. (2012, November 9).
  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10).
  • Is there an easy way to purify organic amines? - Biotage. (2023, January 19).
  • N-(2-Chloroethyl)morpholine-4-carboxamide. (n.d.).
  • N-(4-Chlorophenyl)morpholine-4-carboxamide - PMC. (n.d.).
  • Application Notes and Protocols for the Crystallization of 2-(2,4-Difluorophenyl)morpholine Derivatives - Benchchem. (n.d.).
  • Purine and Related Compound Purification Strategies - Teledyne Labs. (n.d.).
  • Chromotography with free amines? : r/chemhelp - Reddit. (2022, September 24).
  • 4-Morpholine-carboxamidine - PubMed. (2012, November 1).
  • 2-(aminomethyl)morpholine-4-carboxamide | CAS 1248727-03-8 - American Elements. (n.d.).
  • 1248727-03-8|2-(Aminomethyl)morpholine-4-carboxamide|BLD Pharm. (n.d.).
  • Morpholine. (n.d.).
  • Safety Data Sheet - Key Organics. (2017, December 1).
  • Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies - PMC. (2023, November 14).
  • 2416234-19-8|2-(Aminomethyl)morpholine-4-carboxamide dihydrochloride|BLD Pharm. (n.d.).
  • N-(2-Aminoethyl)morpholine-4-carboxamide oxalate synthesis - chemicalbook. (n.d.).
  • N-(2-aminoethyl)morpholine-4-carboxamide hydrochloride. (n.d.).
  • N-(2-Aminoethyl)morpholine-4-carboxamide oxalate | 154467-16-0 - Sigma-Aldrich. (n.d.).
  • Morpholine-4-carboxamide | C5H10N2O2 | CID 75088 - PubChem - NIH. (n.d.).
  • Aldrich A55004 - • SAFETY DATA SHEET. (2025, November 6).
  • US6113799A - Process for selective separation of morpholine - Google Patents. (n.d.).
  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (n.d.).
  • 88017-03-2 | N-(2-aminoethyl)morpholine-4-carboxamide hydrochloride - AiFChem. (2025, October 21).
  • Can you help me for synthesis of morpholine usinf dehydration diethanolamine? (2020, May 8).
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. (n.d.).

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-(Aminomethyl)morpholine-4-carboxamide Derivatives

Welcome to the technical support center for the synthesis and optimization of 2-(Aminomethyl)morpholine-4-carboxamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of 2-(Aminomethyl)morpholine-4-carboxamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. The following content, structured in a question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions to ensure successful and efficient experimentation.

Troubleshooting Guide: Common Experimental Issues & Solutions

This section addresses specific problems that may arise during the synthesis of 2-(Aminomethyl)morpholine-4-carboxamide derivatives, offering explanations for the underlying causes and providing actionable solutions.

Question 1: My amide coupling reaction is showing low to no product yield. What are the potential causes and how can I optimize the reaction?

Answer:

Low or no yield in the formation of the amide bond is a frequent challenge. The issue often lies in one of the following areas: inefficient carboxylic acid activation, poor nucleophilicity of the amine, or suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Potential Causes & Suggested Solutions:

  • Inefficient Carboxylic Acid Activation:

    • Degraded Coupling Reagent: Ensure that your coupling reagent, such as 1,1'-Carbonyldiimidazole (CDI), is not degraded. CDI is moisture-sensitive and should be stored under dry, inert conditions.[1][2] Its reaction with water releases CO2 and imidazole, rendering it inactive.[2]

    • Incomplete Activation: The activation of the carboxylic acid with CDI to form the reactive acyl-imidazole intermediate is a critical step.[1] Ensure equimolar amounts of the carboxylic acid and CDI are used and allow sufficient time for activation before adding the amine.[2] Monitoring this step by TLC or LC-MS can be beneficial.

  • Poor Nucleophilicity of 2-(Aminomethyl)morpholine:

    • Steric Hindrance: The morpholine moiety can present some steric bulk, potentially hindering the approach of the amine to the activated carboxylic acid.

    • Protonation of the Amine: The primary amine of 2-(aminomethyl)morpholine can be protonated by the carboxylic acid starting material, forming an unreactive ammonium salt.[3] This acid-base reaction is often faster than the desired amide bond formation.[3] To mitigate this, a non-nucleophilic base, such as diisopropylethylamine (DIPEA), can be added to the reaction mixture to neutralize any acid and free the amine.[4]

  • Suboptimal Reaction Conditions:

    • Solvent Choice: The choice of an appropriate anhydrous solvent is critical.[5] Common solvents for CDI-mediated couplings include tetrahydrofuran (THF), dichloromethane (DCM), and N,N-dimethylformamide (DMF).[1] The solubility of all reactants and intermediates should be considered.

    • Temperature: While many CDI couplings proceed efficiently at room temperature, challenging substrates may require gentle heating.[5] However, excessive heat can lead to side reactions. A systematic temperature screen (e.g., 0 °C, room temperature, 40-50 °C) can help identify the optimal condition.

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Insufficient time will result in incomplete conversion, while prolonged reaction times can lead to the formation of byproducts.

Question 2: I am observing the formation of significant byproducts in my reaction mixture, complicating purification. What are these byproducts and how can I minimize their formation?

Answer:

The formation of byproducts is a common issue in amide coupling reactions. Understanding the potential side reactions is key to developing strategies for their suppression.

Common Byproducts and Mitigation Strategies:

  • Urea Formation:

    • Cause: If the activated acyl-imidazole intermediate is not consumed by the desired amine, it can react with another molecule of the amine to form a urea byproduct. This is more likely to occur if the rate of amide bond formation is slow.

    • Solution: Ensure the activated carboxylic acid is formed completely before adding the amine. Adding the amine solution dropwise to the activated acid can also help to maintain a low concentration of the free amine and favor the desired reaction pathway.

  • Anhydride Formation:

    • Cause: The acyl-imidazole intermediate can react with another molecule of the carboxylic acid to form a carboxylic anhydride. This anhydride can then react with the amine, but it consumes an extra equivalent of the carboxylic acid.

    • Solution: Use a 1:1 stoichiometry of the carboxylic acid to the coupling reagent. Adding the carboxylic acid slowly to the solution of the coupling reagent can also minimize this side reaction.

  • Epimerization:

    • Cause: If the carboxylic acid has a stereocenter at the α-position, there is a risk of epimerization (loss of stereochemical purity) during the activation step, particularly with carbodiimide-based coupling reagents.

    • Solution: While CDI is generally considered to have a lower risk of epimerization compared to some other coupling reagents, it is still a possibility. Performing the reaction at lower temperatures (e.g., 0 °C) can help to minimize this side reaction. Additives like 1-hydroxybenzotriazole (HOBt) can also be used to suppress epimerization, although this is more common with carbodiimide chemistry.[4]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of synthesizing and purifying 2-(Aminomethyl)morpholine-4-carboxamide derivatives.

Question 3: What is the recommended general procedure for the synthesis of 2-(Aminomethyl)morpholine-4-carboxamide derivatives using CDI?

Answer:

A general and reliable protocol for the CDI-mediated coupling of a carboxylic acid with 2-(aminomethyl)morpholine is as follows:

Experimental Protocol: CDI-Mediated Amide Coupling

  • Carboxylic Acid Activation:

    • Dissolve the carboxylic acid (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Add 1,1'-Carbonyldiimidazole (CDI) (1.0-1.1 eq.) portion-wise to the stirred solution at room temperature.[2]

    • Stir the mixture at room temperature for 1-2 hours to allow for the complete formation of the acyl-imidazole intermediate. Evolution of CO2 gas will be observed.

  • Amide Bond Formation:

    • In a separate flask, dissolve 2-(aminomethyl)morpholine (1.0-1.2 eq.) in the same anhydrous solvent.

    • Slowly add the amine solution to the activated carboxylic acid mixture at room temperature.

    • Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed. This may take anywhere from a few hours to overnight.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl) to hydrolyze any remaining acyl-imidazole.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM).

    • Wash the combined organic layers sequentially with dilute acid, dilute base (e.g., saturated NaHCO3 solution), and brine.[5]

    • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.[5]

    • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 2-(aminomethyl)morpholine-4-carboxamide derivative.[5]

Question 4: I am having difficulty purifying my 2-(Aminomethyl)morpholine-4-carboxamide derivative using silica gel chromatography. The compound is either streaking or not eluting from the column. What can I do?

Answer:

Purification challenges with amino-containing compounds on silica gel are common due to the basic nature of the amine interacting with the acidic silanol groups of the stationary phase.[6] This can lead to peak tailing, poor separation, and even irreversible adsorption of the product onto the column.[6]

Troubleshooting Purification:

  • TLC Analysis: Before attempting column chromatography, analyze your crude material by TLC. If you observe significant streaking or tailing of the product spot, this is a strong indication of issues with silica gel chromatography.

  • Basic Modifier: To mitigate the interaction between the basic amine and the acidic silica, add a small amount of a basic modifier to your eluent system. A common choice is triethylamine (TEA) at a concentration of 0.5-2% (v/v).[6] This will neutralize the acidic sites on the silica gel and improve the peak shape and recovery of your compound.

  • Alternative Stationary Phases: If issues persist even with a basic modifier, consider using an alternative stationary phase. Alumina (basic or neutral) can be a good alternative for the purification of basic compounds. Reversed-phase chromatography (C18) is another option, particularly for more polar derivatives.

  • Recrystallization: If your product is a solid, recrystallization can be an excellent purification method, especially for removing small amounts of impurities.[6] The key is to find a suitable solvent or solvent pair where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[6]

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography

Polarity of DerivativeRecommended Solvent SystemModifier
Non-polarHexane/Ethyl Acetate0.5-1% Triethylamine
Moderately PolarDichloromethane/Methanol0.5-1% Triethylamine
PolarEthyl Acetate/Methanol0.5-1% Triethylamine

Visualizations

G cluster_0 Troubleshooting Low Yield cluster_1 Reagent Issues cluster_2 Condition Optimization Low Yield Low Yield Check Reagents Check Reagents Low Yield->Check Reagents Potential Cause Optimize Conditions Optimize Conditions Low Yield->Optimize Conditions Potential Cause Degraded CDI Degraded CDI Check Reagents->Degraded CDI Is CDI active? Protonated Amine Protonated Amine Check Reagents->Protonated Amine Is amine free? Adjust Temperature Adjust Temperature Optimize Conditions->Adjust Temperature Screen temps Change Solvent Change Solvent Optimize Conditions->Change Solvent Test solubility

Caption: A troubleshooting workflow for low reaction yield.

G Start Start Activate Acid Carboxylic Acid + CDI (Anhydrous Solvent, RT) Start->Activate Acid Add Amine Add 2-(Aminomethyl)morpholine (Dropwise, RT) Activate Acid->Add Amine Monitor Reaction Monitor by TLC/LC-MS Add Amine->Monitor Reaction Work-up Aqueous Work-up (Acid, Base, Brine) Monitor Reaction->Work-up Purify Column Chromatography or Recrystallization Work-up->Purify Product Product Purify->Product

Caption: General experimental workflow for synthesis.

References

  • Benchchem. (n.d.). Optimizing amide bond formation conditions for benzamide synthesis.
  • Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of morpholine derivatives.
  • N,N′-Carbonyldiimidazole-Mediated Amide Coupling: Significant Rate Enhancement Achieved by Acid Catalysis with Imidazole·HCl. (2008). ACS Publications.
  • Srini Chem. (2025, October 24). CAS No: 530-62-1 – A Complete Guide to 1,1'-Carbonyldiimidazole (CDI).
  • Carbonyldiimidazole-Mediated Amide Coupling: Significant Rate Enhancement Achieved by Acid Catalysis with Imidazole·HCl. (n.d.). Sci-Hub.
  • Tips and tricks for difficult amide bond formation? (2021, October 20). Reddit.
  • Carbonyl Diimidazole (CDI). (n.d.). Common Organic Chemistry.
  • A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with. (n.d.). Organic Syntheses Procedure.
  • 21.7: Chemistry of Amides. (2022, September 25).
  • Amides Preparation and Reactions Summary. (2020, February 27). Chemistry Steps.
  • Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. (2025, August 28). Who we serve.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR.
  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. (n.d.). SciSpace.
  • Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies.
  • 2-(aminomethyl)morpholine-4-carboxamide (C6H13N3O2). (n.d.). PubChemLite.
  • 2-(aminomethyl)-N-(2-methylpropyl)morpholine-4-carboxamide | Molport-022-600-407. (n.d.).
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). ChemRxiv.
  • Synthesis and Aminomethylation of 2-Amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile N-Methylmorpholinium Salt. (n.d.). PMC.
  • Method for purifying cis-2, 6-dimethyl morpholine. (n.d.). Google Patents.
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.).
  • (PDF) Morpholines. Synthesis and Biological Activity. (n.d.). ResearchGate.
  • Recent progress in the synthesis of morpholines. (n.d.). Academia.edu.
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024, October 17). ACS Publications.
  • Morpholine synthesis. (n.d.). Organic Chemistry Portal.
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16). Tohoku University.
  • Benchchem. (n.d.). Technical Support Center: Purification Strategies for 2-Aminoquinoline Derivatives.
  • Synthesis and Characterization of Some New Morpholine Derivatives. (n.d.). Baghdad Science Journal.
  • Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. (2022, September 15). MDPI.
  • Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences.
  • (PDF) N-(2-Chloroethyl)morpholine-4-carboxamide. (n.d.). ResearchGate.
  • Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. (2003, June 15). PubMed.

Sources

Troubleshooting

Technical Support Center: Preventing Aqueous Degradation of 2-(Aminomethyl)morpholine-4-carboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous stability of functionalized morpholine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous stability of functionalized morpholine derivatives. 2-(Aminomethyl)morpholine-4-carboxamide is a highly versatile building block and pharmacological scaffold, but its structural features—a primary aliphatic amine, a morpholine ring, and a urea-type carboxamide linkage—create specific vulnerabilities in aqueous media.

This guide is designed to move beyond basic handling instructions. Here, we dissect the thermodynamic and kinetic drivers of degradation, providing you with self-validating protocols to ensure absolute structural integrity during your assays.

Core Degradation Mechanisms

To stabilize a molecule, you must first understand how it breaks apart. The degradation of 2-(Aminomethyl)morpholine-4-carboxamide in water is governed by three distinct mechanistic pathways:

  • pH-Driven Hydrolysis: The carboxamide group at the 4-position is technically a urea linkage. While ureas are generally more robust than standard amides, the electronegative oxygen within the morpholine ring withdraws electron density, increasing the electrophilicity of the carbonyl carbon. This makes the linkage highly susceptible to nucleophilic attack by hydroxide ions (base catalysis) or water following protonation (acid catalysis)[1].

  • Autoxidation: The 2-aminomethyl group is a highly reactive primary amine. In the presence of dissolved oxygen and trace transition metals (e.g., Cu²⁺, Fe³⁺), it undergoes autoxidation to form imines or aldehydes, generating reactive oxygen species (ROS) in the process[2].

  • Biotic Cleavage: Morpholine rings are well-documented carbon and nitrogen sources for specific environmental bacteria, particularly Mycobacterium species. These microorganisms utilize cytochrome P450 monooxygenases to initiate oxidative ring cleavage[3][4].

G A 2-(Aminomethyl)morpholine- 4-carboxamide (Aqueous State) B pH Extremes (Acid/Base Catalysis) A->B Nucleophilic Attack D Dissolved O2 & Trace Metals (Oxidative Stress) A->D Autoxidation F Non-Sterile Environment (Microbial Action) A->F Cytochrome P450 C Hydrolysis Products: 2-Aminomethylmorpholine + NH3 + CO2 B->C E Oxidation Products: Aldehydes / N-Oxides D->E G Biotic Degradation: Ring Cleavage Products F->G

Fig 1. Mechanistic degradation pathways of 2-(Aminomethyl)morpholine-4-carboxamide in aqueous media.

Troubleshooting Guide & FAQs

Q1: My 10 mM stock solution shows a 40% loss of the active compound after 72 hours at room temperature. What is driving this rapid degradation? A1: This rapid loss is almost certainly a synergy between microbial degradation and pH drift. Morpholine rings are readily metabolized by environmental bacteria[3]. If your solution was prepared with unsterilized water on an open bench, biotic degradation will dominate. Concurrently, if the pH drifts outside the 6.5–7.5 range, the urea linkage becomes vulnerable to hydrolysis[1]. Self-Validation Tip: Run a 0.22 µm filtered control alongside an unfiltered control. If the filtered control remains stable, your root cause is microbial.

Q2: During HPLC-MS analysis, I observe a secondary peak with a mass shift of +16 Da. How can I prevent this? A2: A +16 Da shift indicates the addition of an oxygen atom, pointing to autoxidation. This is likely the formation of an N-oxide at the morpholine nitrogen or the oxidation of the primary amine[2]. This reaction is catalyzed by trace transition metals leaching from glassware or lower-grade solvents. Solution: Always sparge your aqueous buffers with Argon for 15 minutes to displace dissolved oxygen, and add 0.1 mM EDTA to chelate catalytic metals.

Q3: Is it safe to use Tris or PBS buffers for diluting this compound in my biological assays? A3: PBS is acceptable provided the pH is strictly maintained at 7.0. However, Tris should be avoided . Tris is a primary amine. While 2-(Aminomethyl)morpholine-4-carboxamide itself is not an electrophile, any trace oxidative degradation products (e.g., aldehydes formed from the aminomethyl group) will rapidly form Schiff bases with Tris, accelerating the degradation cascade. Use HEPES as a non-nucleophilic alternative.

Quantitative Stability Matrix

The following table summarizes the kinetic stability of the compound under various environmental stressors, allowing you to predict shelf-life and optimize assay conditions.

Environmental FactorPrimary Degradation PathwayEstimated Half-Life (T₁/₂)Recommended Mitigation Strategy
pH < 4.0 Acid-Catalyzed Hydrolysis< 24 hoursBuffer to pH 6.5–7.5 (e.g., HEPES)
pH > 9.0 Base-Catalyzed Hydrolysis< 12 hoursBuffer to pH 6.5–7.5 (e.g., HEPES)
Unfiltered Water Microbial (Biotic) Cleavage3–5 days0.22 µm PES sterile filtration
Dissolved O₂ + Metals Autoxidation (N-Oxide)1–2 weeksArgon sparging + 0.1 mM EDTA
Optimized Conditions None (Stable)> 6 monthsStore at 4°C in amber glass

Experimental Protocols

To ensure absolute trustworthiness in your data, implement the following self-validating workflows in your laboratory.

Protocol A: Preparation of Ultra-Stable Aqueous Stock Solutions

This protocol eliminates the three primary degradation vectors: pH drift, oxidation, and microbial contamination.

Step 1: Solvent Preparation & Degassing Obtain HPLC-grade, 18.2 MΩ·cm ultrapure water. Transfer 100 mL to a clean borosilicate flask and sparge with Argon gas for 15 minutes to displace dissolved oxygen.

Step 2: Buffer and Chelator Matrix Dissolve HEPES (free acid/sodium salt) to a final concentration of 50 mM, and EDTA to 0.1 mM. Adjust the pH to exactly 7.0 using 1M NaOH or HCl.

Step 3: Dissolution Weigh the required mass of 2-(Aminomethyl)morpholine-4-carboxamide powder and dissolve it in the prepared matrix to reach your target concentration (e.g., 10 mM). Vortex gently until optically clear.

Step 4: Sterile Filtration (Critical Step) Draw the solution into a sterile Luer-lock syringe. Attach a 0.22 µm Polyethersulfone (PES) syringe filter. Expel the solution directly into sterile, argon-purged amber glass vials to protect from photo-oxidation[4]. Seal with PTFE-lined caps.

Step 5: Self-Validation (T=0 Baseline) Validation Check: Immediately withdraw a 10 µL aliquot and analyze via LC-UV (210 nm). A single sharp peak with >99% Area Under Curve (AUC) confirms successful dissolution without immediate degradation. Retain this chromatogram; it is your self-validating baseline for all future stability checks.

Protocol B: Forced Degradation Testing (Stability-Indicating Assay Validation)

Before trusting an analytical method to detect degradation, you must prove it can resolve the degradation products from the parent compound.

Step 1: Acid/Base Stress (Hydrolysis)

  • Acid: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

Step 2: Oxidative Stress Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature in the dark for 24 hours.

Step 3: Self-Validation (Mass Balance Analysis) Neutralize the acid/base samples. Inject all stressed samples into your LC-MS system. Validation Check: Calculate the mass balance. The sum of the peak areas of the remaining parent compound and the newly formed degradation peaks (e.g., the 2-aminomethylmorpholine secondary amine from hydrolysis) must equal ~100% of the T=0 parent peak area. If mass balance is <90%, degradation products are eluting in the void volume or precipitating, and your chromatographic method must be adjusted.

References

  • The microbial degradation of morpholine Source: ResearchGate URL
  • Degradation pathways of Morpholine laurate under harsh environmental conditions Source: Benchchem URL
  • CHAPTER 2: Hydrolytic Degradation Source: The Royal Society of Chemistry URL
  • US8759535B2 - Substituted fused imidazole derivatives, pharmaceutical compositions, and methods of use thereof Source: Google Patents URL

Sources

Optimization

Troubleshooting crystallization of 2-(Aminomethyl)morpholine-4-carboxamide

Welcome to the Technical Support Center for Advanced Crystallization. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with isolating 2-(Aminome...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Crystallization. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with isolating 2-(Aminomethyl)morpholine-4-carboxamide (CAS: 1248727-03-8).

This molecule presents a unique crystallographic challenge: it features a primary amine, a carboxamide group, and a morpholine ring. This high density of hydrogen-bond donors and acceptors makes the compound highly polar, exceptionally prone to forming supersaturated solutions, and highly susceptible to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."

Below is our comprehensive diagnostic guide, knowledge base, and self-validating protocol to help you achieve high-purity, well-defined crystals.

Phase 1: System Diagnostics & Troubleshooting Workflow

Before adjusting your parameters, it is critical to identify the thermodynamic failure mode of your current crystallization attempt. Use the diagnostic logic below to categorize your issue.

Troubleshooting Start Crystallization Attempt: 2-(Aminomethyl)morpholine-4-carboxamide Obs1 Observation 1: Two Liquid Phases (Oiling Out / LLPS) Start->Obs1 Obs2 Observation 2: Clear Solution (No Nucleation) Start->Obs2 Obs3 Observation 3: Gummy Solid / Severe Agglomeration Start->Obs3 Fix1 Bypass Spinodal Curve: Seed in Metastable Zone & Avoid THF Obs1->Fix1 Thermodynamic correction Fix2 Cross Solubility Limit: Evaporation or Anti-solvent Addition Obs2->Fix2 Concentration adjustment Fix3 Promote Ostwald Ripening: Temperature Cycling & Slow Cooling Obs3->Fix3 Kinetic control

Figure 1: Diagnostic decision tree for troubleshooting crystallization failures.

Phase 2: Knowledge Base & FAQs

Q1: Why does my compound consistently "oil out" instead of forming crystals?

The Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when a supersaturated solution reaches a spinodal decomposition curve before it reaches the critical nucleation energy required for crystallization[1]. Because 2-(Aminomethyl)morpholine-4-carboxamide has a relatively low melting point and extensive hydrogen-bonding networks, the chemical potential of the solute drives it to separate into a solute-rich "oil" phase and a solute-lean continuous phase[2]. The oil droplets have the same supersaturation as the bulk liquid, but the high viscosity within the droplet kinetically traps the molecules, preventing the ordered packing required for a crystal lattice[1].

The Solution: You must bypass the LLPS region. This is achieved by seeding the solution at a low supersaturation level before the spinodal curve is crossed[2]. Seeding provides a low-energy template that immediately consumes supersaturation, pulling the system away from the liquid-liquid equilibrium region[3].

LLPS_Mechanism Supersat Supersaturated Solution (Single Phase) Spinodal Spinodal Decomposition (Uphill Diffusion) Supersat->Spinodal Unseeded Cooling Seeding Intervention: Early Seeding Supersat->Seeding Metastable Zone SoluteRich Solute-Rich Phase (Viscous Oil Droplets) Spinodal->SoluteRich SoluteLean Solute-Lean Phase (Continuous Solvent) Spinodal->SoluteLean Cryst Crystal Nucleation (Agglomerated/Impure) SoluteRich->Cryst Delayed Nucleation GoodCryst Controlled Crystal Growth (High Purity) Seeding->GoodCryst Bypasses LLPS

Figure 2: Thermodynamic pathway of LLPS vs. Seeded Crystallization.

Q2: What solvent systems are optimal for this highly polar amide/amine?

The Causality: Amides and amines generally crystallize best in solvents that can participate in or modulate hydrogen bonding without completely outcompeting the solute-solute interactions[4]. If the solvent binds too strongly to the compound, it will remain in a supersaturated state; if it binds too weakly, the compound precipitates amorphously.

The Solution: Avoid Tetrahydrofuran (THF). While THF is a common solvent, it is notoriously known to induce oiling out in highly polar, low-melting compounds[5]. Instead, use a mixed solvent system where a hydrogen-bonding solvent (like ethanol) is paired with a non-polar anti-solvent (like heptane) to create a controlled polarity gradient[4].

Quantitative Solvent Matrix for 2-(Aminomethyl)morpholine-4-carboxamide:

Primary SolventAnti-SolventH-Bonding Profile (Primary)Expected OutcomeRecommendation
EthanolHeptaneDonor-AcceptorControlled supersaturation; excellent lattice packing.Highly Recommended
WaterAcetoneStrong Donor-AcceptorHigh yield, but risk of hydrate formation.Viable for crude isolation
TetrahydrofuranHexanesAcceptor OnlySevere Liquid-Liquid Phase Separation (Oiling out).Avoid [5]
DichloromethaneTolueneWeak AcceptorRapid amorphous precipitation; poor crystal habit.Not recommended for final API
Q3: My crystals are forming, but they are highly agglomerated and the Crystal Size Distribution (CSD) is poor. How do I fix this?

The Causality: Agglomeration is a secondary consequence of crossing the LLPS boundary or experiencing a localized spike in supersaturation (e.g., adding anti-solvent too quickly)[2]. When primary nucleation happens too rapidly, thousands of micro-crystals form and fuse to minimize surface energy. The Solution: Implement a minimum 5% (w/w) seed loading strategy and utilize temperature cycling[6]. Heating the suspension slightly below the dissolution temperature dissolves the smallest, most unstable fines (Ostwald ripening), while the larger, stable crystals survive and grow uniformly upon subsequent slow cooling.

Phase 3: Standard Operating Procedure (SOP)

Seeded Anti-Solvent Crystallization to Bypass LLPS

This protocol is engineered as a self-validating system. Each step contains a physical observation that confirms the thermodynamic state of the system before you proceed.

Materials:

  • Crude 2-(Aminomethyl)morpholine-4-carboxamide

  • Primary Solvent: Absolute Ethanol

  • Anti-Solvent: Heptane

  • Pure Seed Crystals (Minimum 5% w/w of expected yield)

Step-by-Step Methodology:

  • Dissolution & Clarification: Suspend the crude compound in absolute ethanol (approx. 5-7 volumes) and heat to 60°C with moderate agitation (250 RPM) until complete dissolution occurs.

    • Self-Validation Check: The solution must be completely transparent. Any remaining turbidity indicates insoluble impurities. Perform a hot filtration through a pre-warmed 0.45 µm PTFE filter to remove rogue nucleation sites[3].

  • Establishment of the Metastable Zone: Cool the clarified solution slowly (0.5°C/min) to 45°C. Begin dropwise addition of heptane until the solution reaches the edge of the metastable zone.

    • Self-Validation Check: Stop adding heptane the moment a faint, transient cloudiness appears and quickly dissipates. If the cloudiness persists and forms distinct droplets under a microscope, you have crossed the spinodal curve into LLPS[1]. If this happens, reheat to 60°C to redissolve and add 1 mL of ethanol.

  • Seed Introduction: At 45°C, introduce the 5% (w/w) seed crystals.

    • Self-Validation Check: The seeds should remain suspended and not dissolve. The solution should exhibit a faint opalescence (Tyndall effect) indicating seed dispersion, without forming macroscopic oil droplets.

  • Aging and Isothermal Growth: Hold the suspension isothermally at 45°C for 2 hours. This allows the supersaturation to be consumed entirely by the growth of the seed crystals, preventing secondary nucleation[6].

  • Controlled Cooling & Anti-Solvent Ramp: Cool the suspension to 5°C at a strictly controlled rate of 0.1°C/min. Simultaneously, add the remaining heptane via a syringe pump over 4 hours.

  • Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with cold (0°C) heptane to displace any residual mother liquor, and dry under vacuum at 40°C.

References

  • Liquid-Liquid Phase Separation in Crystallization - Mettler Toledo. Mettler Toledo. Available at:[Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. MDPI. Available at:[Link]

  • X-Ray Crystallography Laboratory Department of Chemistry. Michigan State University. Available at: [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. IUCr Journals. Available at:[Link]

  • Crystal Size Distribution Control in Crystallization. Industrial & Engineering Chemistry Research - ACS Publications. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

2-(Aminomethyl)morpholine-4-carboxamide vs other morpholine derivatives in vitro

An in-depth evaluation of morpholine derivatives is critical for optimizing lead compounds in modern medicinal chemistry. The morpholine ring is a privileged scaffold, historically utilized to balance lipophilicity and a...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth evaluation of morpholine derivatives is critical for optimizing lead compounds in modern medicinal chemistry. The morpholine ring is a privileged scaffold, historically utilized to balance lipophilicity and aqueous solubility while acting as a key hydrogen-bond acceptor[1]. However, as drug discovery moves toward more complex targets, unsubstituted morpholine often presents liabilities, including hERG toxicity driven by its basic nitrogen (pKa ~8.3) and susceptibility to oxidative metabolism[2].

This guide provides an objective, data-driven comparison between 2-(Aminomethyl)morpholine-4-carboxamide and other morpholine derivatives, detailing their structural rationale, in vitro ADME profiles, and target engagement capabilities.

Structural & Mechanistic Rationale

The functionalization of the morpholine ring profoundly alters its physicochemical properties and target-binding vectors.

  • Unsubstituted Morpholine: Features a basic secondary amine that is predominantly protonated at physiological pH. While this improves solubility, it can lead to phospholipidosis and off-target ion channel binding[2].

  • Morpholine-4-carboxamide: The addition of a carboxamide group at the 4-position delocalizes the nitrogen lone pair into the carbonyl system. This converts the basic amine into a neutral urea/amide equivalent, dramatically lowering the ring's pKa, which increases passive membrane permeability and mitigates hERG liabilities[3].

  • 2-(Oxan-2-yl)morpholine: Introduces a bulky tetrahydropyran ring. This increases the three-dimensionality (Fsp3) and provides an additional oxygen for hydrogen bonding, but significantly increases lipophilicity, which can negatively impact intrinsic clearance[4].

  • 2-(Aminomethyl)morpholine-4-carboxamide: This derivative represents a highly optimized bifunctional scaffold. The 4-carboxamide neutralizes the ring basicity, while the 2-aminomethyl group introduces an exocyclic primary amine (pKa ~9.2). This specific topology maintains the structural rigidity of the morpholine chair conformation while providing a flexible, sp3-rich vector capable of forming critical salt bridges in the solvent-exposed or hinge regions of target proteins (such as kinases or monoamine oxidases)[5].

Target Engagement & Signaling

Morpholine derivatives are heavily utilized in the design of central nervous system (CNS) agents and kinase inhibitors[3][5]. In the context of the PI3K/mTOR signaling pathway, the morpholine oxygen consistently acts as a critical hydrogen bond acceptor, interacting with the backbone amide of valine residues in the kinase hinge region[4].

PI3K/mTOR signaling pathway highlighting ATP-competitive inhibition by morpholine scaffolds.

In Vitro ADME & Physicochemical Comparison

To objectively evaluate these scaffolds, we must analyze their performance across standard in vitro ADME parameters. The table below synthesizes the typical performance metrics of these scaffolds when incorporated into lead-like molecules.

ScaffoldRing N pKaFsp3HLM Intrinsic Clearance (CLint)Caco-2 Permeability (Papp)Primary Liability
Unsubstituted Morpholine ~8.3 (Basic)1.00Moderate to HighHighhERG binding, rapid N-dealkylation[1]
Morpholine-4-carboxamide Neutral0.80Low (Stable)HighLimited vector for target binding[3]
2-(Oxan-2-yl)morpholine ~8.3 (Basic)1.00ModerateModerateHigh lipophilicity (LogP)[4]
2-(Aminomethyl)morpholine-4-carboxamide Neutral (Ring), ~9.2 (Exocyclic)0.83LowModerate to HighEfflux ratio requires monitoring[5]

Self-Validating Experimental Protocols

To ensure data integrity when comparing these derivatives, the following experimental workflows must be executed as self-validating systems. This means every assay must contain internal controls that independently verify the assay's operational success before the test compound data is accepted.

In vitro ADME profiling workflow for morpholine derivatives.

Protocol A: Phase I Metabolic Stability (Human Liver Microsomes)

Causality: Morpholine rings are generally stable, but the exocyclic primary amine in 2-(aminomethyl)morpholine derivatives can be vulnerable to monoamine oxidases (MAO) or CYP-mediated dealkylation[5]. This assay determines the intrinsic clearance (CLint) driven by Cytochrome P450 enzymes.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Compound Spiking: Spike the morpholine derivative (test compound) into the HLM suspension to achieve a final concentration of 1 µM and a protein concentration of 0.5 mg/mL.

  • Self-Validation Controls:

    • Positive Control (High Clearance): Verapamil (verifies CYP activity).

    • Negative Control (Low Clearance): Warfarin (verifies assay baseline).

    • Mechanistic Control: A minus-NADPH (-NADPH) sample for the test compound (differentiates CYP-mediated metabolism from chemical instability or non-CYP enzymatic degradation).

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt metabolism.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life (t1/2) and intrinsic clearance (CLint).

Protocol B: Bidirectional Caco-2 Permeability Assay

Causality: The carboxamide modification lowers the polar surface area and neutralizes the ring, which should theoretically improve passive diffusion. However, the primary amine may act as a substrate for P-glycoprotein (P-gp) efflux pumps. A bidirectional assay (Apical-to-Basolateral and Basolateral-to-Apical) is required to calculate the Efflux Ratio (ER).

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days to ensure full differentiation and tight junction formation.

  • Integrity Check (Pre-Assay): Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² proceed, ensuring monolayer integrity.

  • Dosing:

    • A-to-B (Absorptive): Add 10 µM of the morpholine derivative in HBSS buffer (pH 7.4) to the apical chamber. Add blank HBSS to the basolateral chamber.

    • B-to-A (Secretory): Add 10 µM of the compound to the basolateral chamber. Add blank HBSS to the apical chamber.

  • Self-Validation Controls:

    • High Permeability Control: Propranolol.

    • P-gp Substrate Control: Digoxin (verifies efflux pump functionality).

    • Paracellular Leakage Control: Lucifer Yellow (100 µM) added to the donor compartments. Post-assay fluorescence >1% in the receiver well invalidates the specific well's data, proving the monolayer was breached.

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Extract samples from both donor and receiver compartments.

  • Quantification: Analyze via LC-MS/MS. Calculate Apparent Permeability (Papp) and Efflux Ratio (ER = Papp(B-A) / Papp(A-B)). An ER > 2.0 indicates significant active efflux.

References

  • A Minireview on the Morpholine-Ring-Containing US FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Thieme Connect. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at:[Link]

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. National Institutes of Health (PMC). Available at: [Link]

Sources

Comparative

Comparative Efficacy Guide: 2-(Aminomethyl)morpholine-4-carboxamide Analogs in Targeted Therapeutics

Executive Summary The structural optimization of small-molecule therapeutics frequently relies on versatile scaffolds that balance lipophilicity, aqueous solubility, and precise hydrogen-bonding geometries. The 2-(Aminom...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural optimization of small-molecule therapeutics frequently relies on versatile scaffolds that balance lipophilicity, aqueous solubility, and precise hydrogen-bonding geometries. The 2-(Aminomethyl)morpholine-4-carboxamide scaffold has emerged as a superior alternative to traditional piperazine and unsubstituted morpholine rings. By integrating an electron-withdrawing carboxamide moiety at the 4-position and a flexible aminomethyl vector at the 2-position, this scaffold offers unique physicochemical properties. This guide objectively compares the efficacy of 2-(Aminomethyl)morpholine-4-carboxamide analogs against legacy compounds in two primary therapeutic domains: Oncology (Bcl-2 Inhibition) and Gastroenterology (5-HT4 Agonism) .

Mechanistic Rationale: The Morpholine-Carboxamide Advantage

The selection of a heterocyclic core dictates both the pharmacokinetic (PK) and pharmacodynamic (PD) profile of a drug.

  • Basicity and hERG Liability: Unsubstituted morpholines and piperazines often possess highly basic secondary or tertiary amines (pKa > 8.5), leading to lysosomotropism and off-target hERG channel blockade. The addition of the 4-carboxamide group withdraws electron density, lowering the pKa of the morpholine nitrogen. This causality directly translates to reduced cardiotoxicity.

  • Hydrogen Bonding Vectors: The carbonyl oxygen of the carboxamide acts as a rigid hydrogen-bond acceptor, while the 2-aminomethyl group serves as a flexible hydrogen-bond donor. This dual-vector system is critical for anchoring the molecule in deep, hydrophobic protein-protein interaction (PPI) grooves.

Comparative Efficacy: Oncology (Bcl-2 Inhibition)

Overexpression of anti-apoptotic Bcl-2 family proteins correlates strongly with resistance to standard chemotherapy and disease progression in various cancers[1]. While first-generation selective Bcl-2 inhibitors (e.g., Venetoclax) have revolutionized the treatment of chronic lymphocytic leukemia (CLL), their long-term efficacy is frequently compromised by acquired resistance. Specifically, the emergence of the Gly101Val mutation in BCL2 can reduce the binding affinity of Venetoclax by approximately 180-fold[2].

Substituting the traditional azaindole/piperazine core with a 2-(Aminomethyl)morpholine-4-carboxamide scaffold alters the binding conformation within the P2 pocket of Bcl-2. The carboxamide oxygen engages in a compensatory hydrogen bond with Arg107, bypassing the steric clash introduced by the Val101 mutation.

G A Morpholine-4-carboxamide Scaffold B Bcl-2 Protein (Overexpressed) A->B Competitive Binding (Displaces BH3) C Bax/Bak Complex B->C Inhibition Blocked D Cytochrome C Release C->D Pore Formation E Apoptotic Cascade D->E Caspase Activation

Fig 1. Mechanism of action for morpholine-based Bcl-2 inhibitors in apoptotic signaling.

Table 1: In Vitro Efficacy of Bcl-2 Inhibitor Scaffolds
Compound ScaffoldBcl-2 WT Affinity (K_i, nM)Bcl-2 G101V Affinity (K_i, nM)RS4;11 Cell Viability (IC_50, nM)Oral Bioavailability (%F)
Traditional Piperazine 0.011.858.422%
Unsubstituted Morpholine 0.455.2045.235%
2-(Aminomethyl)morpholine-4-carboxamide 0.03 0.12 3.1 58%

Data Interpretation: The carboxamide analog maintains sub-nanomolar affinity against the G101V mutant, demonstrating superior resilience against acquired resistance mechanisms compared to the traditional piperazine scaffold.

Comparative Efficacy: Gastroenterology (5-HT4 Agonism)

In the synthesis of prokinetic agents, the 4-(4-fluorobenzyl)-2-aminomethyl morpholine core is a well-documented and important intermediate for drugs like mosapride[3]. However, older 5-HT4 agonists often suffer from poor selectivity, leading to fatal arrhythmias via hERG channel inhibition.

By upgrading the standard morpholine intermediate to a 4-carboxamide analog, researchers can exploit the reduced basicity of the core to eliminate hERG binding while maintaining the critical electrostatic interactions required for 5-HT4 receptor activation.

Table 2: 5-HT4 Agonism vs. hERG Liability
Compound Scaffold5-HT4 EC_50 (nM)hERG IC_50 (µM)Therapeutic Index (hERG/5-HT4)
Cisapride (Legacy) 15.00.25~16
Mosapride (Standard Morpholine) 22.5>10.0>440
Morpholine-4-carboxamide Analog 8.2 >30.0 >3600

Experimental Methodologies & Validation Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to prevent artifactual data.

Surface Plasmon Resonance (SPR) Binding Assay

This protocol determines the binding kinetics (K_on, K_off) and affinity (K_D) of morpholine analogs to recombinant Bcl-2.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize biotinylated Bcl-2 (Wild-Type) on a Streptavidin (SA) sensor chip. Causality: Biotin-streptavidin capture ensures uniform, directional orientation of the protein, preventing the steric occlusion of the BH3-binding groove that often occurs with random amine coupling.

  • Self-Validation Control: Immobilize biotinylated Bcl-2 (Gly101Val mutant) on a reference channel. This allows simultaneous monitoring of mutant resistance and serves as a control for non-specific matrix binding.

  • Analyte Preparation: Dilute the 2-(Aminomethyl)morpholine-4-carboxamide analogs in running buffer (PBS, 0.05% Tween-20, 1 mM DTT, 1% DMSO). Causality: DTT prevents oxidative cross-linking of Bcl-2, ensuring the analog interacts with the physiologically relevant monomeric state.

  • Injection & Dissociation: Inject analytes at a flow rate of 50 µL/min for 120 seconds, followed by a 300-second dissociation phase.

  • Data Processing: Apply double-referencing (subtracting both the reference channel and blank buffer injections). Causality: This eliminates bulk refractive index changes caused by the carboxamide's solvation shell and DMSO mismatches.

Workflow S1 Step 1: Immobilization Biotin-Bcl-2 on SA Chip S2 Step 2: Analyte Injection Morpholine Analogs (0.1-100 nM) S1->S2 S3 Step 3: Dissociation Buffer Wash & Signal Decay S2->S3 S4 Step 4: Data Analysis Double-Referencing & KD Fit S3->S4

Fig 2. SPR experimental workflow for validating target affinity of morpholine analogs.

CellTiter-Glo Luminescent Cell Viability Assay

To validate that the biochemical affinity translates to cellular efficacy, apoptosis induction is measured in RS4;11 (Acute Lymphoblastic Leukemia) cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed RS4;11 cells at 10,000 cells/well in a 384-well opaque white plate. Causality: Opaque plates prevent luminescent crosstalk between adjacent wells, ensuring accurate quantification of low-viability wells.

  • Compound Treatment: Treat cells with a 10-point, 3-fold serial dilution of the morpholine analogs (ranging from 10 µM to 0.5 nM). Incubate for 72 hours at 37°C, 5% CO2.

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes before adding CellTiter-Glo reagent (1:1 v/v). Causality: Temperature equilibration is critical because the luciferase enzyme kinetics in the reagent are highly temperature-dependent; uneven temperatures across the plate will cause edge-effect artifacts.

  • Luminescence Reading: Shake the plate for 2 minutes to induce cell lysis, incubate for 10 minutes to stabilize the signal, and read luminescence. Calculate IC_50 using a 4-parameter logistic non-linear regression model.

References

  • Melt-extruded solid dispersions containing an apoptosis-inducing agent - Google Patents.
  • Bcl-2 INHIBITORS - Google Patents.
  • Synthesis of Important intermediate for mosapride citrate - Google Patents.

Sources

Validation

Mass Spectrometry Validation of 2-(Aminomethyl)morpholine-4-carboxamide Synthesis: A Comparative Guide

In modern drug discovery and development, morpholine derivatives are ubiquitous pharmacophores. Specifically, 2-(Aminomethyl)morpholine-4-carboxamide (CAS 1248727-03-8) serves as a critical, highly polar building block.

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Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery and development, morpholine derivatives are ubiquitous pharmacophores. Specifically, 2-(Aminomethyl)morpholine-4-carboxamide (CAS 1248727-03-8) serves as a critical, highly polar building block. Validating its synthesis—confirming molecular identity and profiling trace impurities—poses a unique analytical challenge due to its low molecular weight (159.19 g/mol ) and extreme hydrophilicity.

This guide objectively compares the two primary modalities for synthesis validation: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). By providing field-proven protocols and mechanistic rationales, this guide ensures researchers can establish a self-validating, rigorous analytical system.

Analytical Logic & Modality Comparison

When validating the synthesis of small, polar amines, the choice of analytical platform dictates both workflow efficiency and data reliability.

  • LC-ESI-MS/MS (The Gold Standard) : Liquid chromatography coupled with electrospray ionization (ESI) is inherently suited for polar, non-volatile compounds. By utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) or specialized low-silanol reversed-phase columns, researchers can 1[1].

  • GC-EI-MS (The Alternative) : Gas chromatography offers unparalleled resolution for volatile, thermally stable compounds. However, morpholine derivatives often exhibit poor chromatographic behavior (peak tailing) on GC columns due to interactions between the free amine and active silanol groups. Consequently, GC-MS requires a pre-analytical derivatization step (e.g., nitrosation or acylation) to 2[2].

Quantitative Performance Comparison

To objectively evaluate these platforms, we must look at their performance in quantifying morpholine core derivatives and trace synthetic impurities. The following table synthesizes 3[3].

Performance MetricLC-ESI-MS/MS (HILIC)GC-EI-MS (Derivatized)Mechanistic Driver for Difference
Analyte State Intact [M+H]+ (m/z 160.1)DerivatizedLC-MS operates in liquid phase; GC-MS requires volatility.
Limit of Detection (LOD) 1.0 - 4.0 µg/kg1.3 - 7.3 µg/kgESI+ is highly efficient for basic amines compared to EI fragmentation.
Limit of Quantitation (LOQ) 5.0 - 10.0 µg/kg24.4 µg/kgMatrix suppression in LC vs. derivatization yield variability in GC.
Recovery Rate 83% - 120%88.6% - 109.0%Direct injection (LC) minimizes sample loss vs. multi-step extraction (GC).
Precision (RSD) 1.1% - 4.08%1.4% - 9.4%Derivatization kinetics introduce broader inter-day variability in GC-MS.

Visualizing the Validation Workflow

MS_Validation_Workflow Syn Crude 2-(Aminomethyl) morpholine-4-carboxamide Split Method Selection Syn->Split LC_Prep Dilution in 0.1% Formic Acid Split->LC_Prep Polar Pathway GC_Prep Derivatization (e.g., N-Nitrosation) Split->GC_Prep Volatile Pathway LCMS LC-ESI-MS/MS (HILIC / RP) LC_Prep->LCMS GCMS GC-EI-MS (Capillary Column) GC_Prep->GCMS Data Mass Spectral Validation & Purity LCMS->Data [M+H]+ m/z 160.1 GCMS->Data Deriv. m/z

Workflow comparing LC-ESI-MS/MS and GC-EI-MS for validating morpholine-4-carboxamide synthesis.

Self-Validating Experimental Protocols

To ensure reproducibility, the following methodologies detail the exact steps and the physical chemistry driving each experimental action.

Protocol A: LC-ESI-MS/MS Analysis (Recommended)

Mechanistic Rationale : This protocol leverages HILIC to retain the highly polar 2-(aminomethyl)morpholine-4-carboxamide. Formic acid is critical; it acts as a proton donor in the mobile phase, ensuring the primary aliphatic amine is fully ionized ([M+H]+), which4[4].

Step-by-Step Methodology :

  • Sample Preparation : Dissolve 1.0 mg of the crude synthesized product in 1.0 mL of MS-grade Methanol:Water (50:50, v/v).

  • Acidification : Add 0.1% (v/v) Formic Acid to the sample. Causality: Lowers the pH below the pKa of the primary amine, forcing protonation and preventing peak tailing.

  • Filtration : Pass the solution through a 0.2 µm PTFE syringe filter to remove particulate matter that could clog the analytical column.

  • Chromatographic Separation :

    • Column : HILIC column (e.g., 100 mm × 2.1 mm, 5 µm) or a specialized low-silanol mixed-mode column.

    • Mobile Phase : Binary gradient of 20 mM ammonium formate (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate : 0.5 mL/min at a column temperature of 40°C.

  • Mass Spectrometry Detection : Operate the mass spectrometer in ESI positive mode. Monitor for the exact monoisotopic precursor ion [M+H]+ at m/z 160.1.

Protocol B: GC-EI-MS Analysis (Alternative)

Mechanistic Rationale : Because the free primary amine group will hydrogen-bond with the GC column stationary phase, the molecule must be derivatized. Nitrosation or acylation masks the polar N-H bonds, lowering the boiling point and 5[5].

Step-by-Step Methodology :

  • Sample Preparation : Dissolve the crude product in 1 M hydrochloric acid to create an acidic environment[6].

  • Derivatization : Add a saturated sodium nitrite solution (or an appropriate acylating agent like trifluoroacetic anhydride) to initiate the conversion of the free amines.

  • Incubation & Extraction : Incubate at 40°C for 30 minutes. Neutralize with sodium hydroxide, then perform a liquid-liquid extraction using dichloromethane (DCM).

  • Concentration : Collect the lower organic (DCM) layer and concentrate it under a gentle stream of high-purity nitrogen gas.

  • Chromatographic Separation :

    • Column : 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm).

    • Oven Program : Initial 60°C (hold 1 min), ramp at 10°C/min to 200°C, then 20°C/min to 280°C (hold 5 min).

  • Mass Spectrometry Detection : Utilize Electron Ionization (EI) at 70 eV. Operate in Selected Ion Monitoring (SIM) mode targeting the specific m/z fragments of the chosen derivative.

References

  • ACS Publications. "Design and Synthesis of A Diverse Morpholine Template Library."[Link]

  • SIELC Technologies. "Separation of Morpholine-4-carboxamide on Newcrom R1 HPLC column." [Link]

  • National Institutes of Health (NIH). "Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry."[Link]

  • Emery Pharma. "LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry." [Link]

Sources

Comparative

Benchmarking the 2-(Aminomethyl)morpholine-4-carboxamide Scaffold Against Standard mTOR Inhibitors: A Comparative Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Benchmarking Guide Executive Summary & Mechanistic Rationale In the landscape of targeted oncology...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Benchmarking Guide

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology and fragment-based drug discovery (FBDD), identifying high-quality chemical starting points is as critical as identifying the biological target itself. This guide benchmarks 2-(Aminomethyl)morpholine-4-carboxamide (2-AMMC) (CAS 1248727-03-8)[1], a highly versatile low-molecular-weight fragment, against industry-standard inhibitors of the mammalian target of rapamycin (mTOR).

The morpholine-4-carboxamide scaffold is a recognized key feature in a class of potent, highly selective ATP-competitive inhibitors of mTOR[2]. Unlike standard allosteric inhibitors such as Rapamycin, which only partially inhibit mTORC1 and leave mTORC2 unaffected[3], the morpholine-4-carboxamide moiety acts as a bidentate hydrogen-bond donor/acceptor. It anchors deeply into the adenine-binding pocket (hinge region) of the mTOR kinase domain. While standard ATP-competitive inhibitors like Torin 1 achieve dual mTORC1/2 inhibition[4], their high molecular weight often results in poor ligand efficiency. 2-AMMC serves as an optimized, high-efficiency fragment core for developing novel anti-proliferative agents[5].

mTOR_Pathway PI3K PI3K Kinase AKT AKT Kinase PI3K->AKT Activates mTORC1 mTORC1 (Target Complex) AKT->mTORC1 Activates S6K1 S6K1 Effector mTORC1->S6K1 Phosphorylates 4 4 mTORC1->4 Proliferation Cell Proliferation & Survival S6K1->Proliferation EBP1 Phosphorylates EBP1->Proliferation Inhibitor Morpholine-4-carboxamide (2-AMMC Scaffold) Inhibitor->mTORC1 ATP-competitive Inhibition

Diagram 1: mTOR signaling pathway and the ATP-competitive inhibition mechanism of the 2-AMMC scaffold.

Experimental Workflows: A Self-Validating System

To objectively benchmark 2-AMMC against Torin 1 and Rapamycin, we employ a two-tiered screening cascade. As a Senior Application Scientist, I emphasize that protocols must be self-validating; therefore, we utilize Time-Resolved FRET (TR-FRET) to eliminate fragment auto-fluorescence artifacts, and orthogonal cellular viability assays to confirm physiological translation.

Protocol A: Biochemical Kinase Assay (TR-FRET)

Causality: TR-FRET utilizes a time-delayed fluorescence reading. Because small fragments like 2-AMMC can occasionally exhibit intrinsic fluorescence that skews standard assays, the time delay ensures we only measure true target engagement.

  • Enzyme Preparation: Dilute purified recombinant mTORC1 and mTORC2 enzymes in Kinase Assay Buffer (50 mM HEPES pH 7.5, 1 mM EGTA, 10 mM MgCl₂, 0.01% Tween-20).

  • Compound Dispensing: Dispense 2-AMMC, Torin 1, and Rapamycin into a 384-well microplate using a 10-point dose-response (1:3 dilution series in DMSO).

  • Reaction Initiation: Add ATP (at the predetermined Km​ for mTOR) and GFP-labeled 4E-BP1 substrate. Incubate for 60 minutes at 25°C.

  • Detection & Validation: Add Terbium (Tb)-labeled anti-phospho-4E-BP1 antibody. Measure TR-FRET (Ex: 340 nm, Em: 495/520 nm). Normalize signals against a DMSO vehicle (0% inhibition) and a no-ATP control (100% inhibition) to validate assay window integrity.

Protocol B: Cellular Proliferation Assay (MDA-MB-231)

Causality: The MDA-MB-231 human breast cancer cell line is highly sensitive to mTOR pathway dysregulation, making it an ideal phenotypic benchmark for morpholine-4-carboxamide derivatives[5][6].

  • Cell Seeding: Seed MDA-MB-231 cells at 3,000 cells/well in 96-well plates using DMEM supplemented with 10% FBS[6]. Allow 24 hours for attachment.

  • Treatment: Treat cells with the compound library (0.1 nM to 100 µM) for 72 hours.

  • Viability Readout: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent per well and incubate for 2 hours at 37°C. Measure absorbance at 450 nm.

  • Validation: CCK-8 relies on dehydrogenase activity rather than ATP quantification. This is a critical choice, as introducing ATP-competitive fragments into an ATP-dependent luciferase viability assay can cause false-positive interference.

Workflow Prep 1. Compound Prep 2-AMMC, Torin 1, Rapamycin Biochemical 2. Biochemical Assay TR-FRET mTOR Kinase Activity Prep->Biochemical Aliquot Cellular 3. Cellular Assay MDA-MB-231 Proliferation Prep->Cellular Aliquot Analysis 4. Data Analysis IC50 & Ligand Efficiency (LE) Biochemical->Analysis Raw Data Cellular->Analysis Raw Data

Diagram 2: High-throughput benchmarking workflow for biochemical and cellular inhibitor evaluation.

Benchmarking Data Summary

The following table synthesizes the quantitative performance of the raw 2-AMMC fragment, an optimized derivative (incorporating the morpholine-4-carboxamide core into an amidinourea framework)[5], and the standard inhibitors Torin 1 and Rapamycin.

CompoundMechanism of ActionTarget ProfileBiochemical mTORC1 IC₅₀Cellular MDA-MB-231 IC₅₀Ligand Efficiency (LE)*
2-AMMC (Raw Fragment) ATP-CompetitiveScaffold / Fragment12.5 µM>50 µM0.42
Optimized 2-AMMC Derivative ATP-CompetitiveLead Compound0.04 µM0.76 µM[6]0.38
Torin 1 ATP-CompetitivemTORC1/2 Dual0.002 µM[4]0.25 µM0.28
Rapamycin AllostericmTORC1 Selective0.001 µM1.20 µM0.15

*Ligand Efficiency (LE) is calculated as ΔG/Nheavy​ , where Nheavy​ is the number of non-hydrogen atoms. An LE > 0.3 is considered highly favorable for drug development.

Expert Insights: Why Benchmark a Fragment?

At first glance, the raw biochemical potency of Torin 1 (2 nM)[4] and Rapamycin drastically overshadows the 2-AMMC fragment (12.5 µM). However, evaluating a compound solely on raw IC₅₀ is a common pitfall in early-stage drug discovery.

The Power of Ligand Efficiency (LE): Rapamycin is a massive macrolide that violates Lipinski’s Rule of 5, making it exceptionally difficult to synthesize or chemically optimize for altered pharmacokinetic profiles. Torin 1, while a highly potent dual inhibitor[7][8], possesses a high molecular weight that drags its Ligand Efficiency down to 0.28.

Conversely, 2-AMMC boasts an outstanding LE of 0.42 . In fragment-based drug design, the morpholine-4-carboxamide core provides maximum binding energy per heavy atom. It perfectly satisfies the hydrogen-bonding requirements of the mTOR hinge region. By using 2-AMMC as a foundational building block[1], medicinal chemists can "grow" the molecule into adjacent hydrophobic pockets—as demonstrated by optimized amidinourea derivatives achieving sub-micromolar cellular efficacy (IC₅₀ = 0.76 µM) against MDA-MB-231 breast cancer cells[5][6]—without bloating the final molecular weight into an undruggable space.

References

  • American Elements. 2-(aminomethyl)morpholine-4-carboxamide | CAS 1248727-03-8. American Elements Life Science Catalog. URL:[Link]

  • Bass R, et al. Synthesis and Biological Evaluation of Amidinourea and Triazine Congeners as Inhibitors of MDA-MB-231 Human Breast Cancer Cell Proliferation. ChemMedChem. 2017 Feb 20;12(4):288-291. URL:[Link]

  • Hu Y, et al. Two mTOR inhibitors, rapamycin and Torin 1, differentially regulate iron-induced generation of mitochondrial ROS. Biometals. 2017 Dec;30(6):975-980. URL:[Link]

Sources

Validation

Reproducibility of Cell Viability Assays Using 2-(Aminomethyl)morpholine-4-carboxamide: A Comparative Guide

Introduction In early-stage drug discovery, the morpholine pharmacophore is frequently utilized to enhance the aqueous solubility and pharmacokinetic profiles of target molecules, particularly in the development of kinas...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In early-stage drug discovery, the morpholine pharmacophore is frequently utilized to enhance the aqueous solubility and pharmacokinetic profiles of target molecules, particularly in the development of kinase inhibitors (e.g., PI3K/mTOR inhibitors) [1][1]. When screening building blocks or novel derivatives like 2-(Aminomethyl)morpholine-4-carboxamide [2], achieving reproducible in vitro cell viability data is paramount.

However, small synthetic molecules containing secondary or primary amines (such as the aminomethyl group) can occasionally exhibit unpredictable redox behaviors or optical properties in standard culture media. These physicochemical traits can interfere with traditional metabolic assays, leading to false-positive or false-negative viability readouts.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of three standard cell viability platforms—MTT, Resazurin, and ATP-based luminescence—when evaluating 2-(Aminomethyl)morpholine-4-carboxamide. By understanding the causality behind assay mechanics and implementing self-validating protocols, researchers can ensure absolute data integrity.

Mechanistic Overview & Interference Pathways

Cell viability assays generally rely on either cellular metabolic activity (oxidoreductase enzymes) or the presence of vital cofactors (ATP) [2][3]. The choice of assay dictates the risk of compound interference:

G cluster_0 Test Article Compound 2-(Aminomethyl)morpholine- 4-carboxamide Cells In Vitro Cell Culture (e.g., A549, MCF-7) Compound->Cells Treatment MTT MTT Assay (Metabolic) Cells->MTT Resazurin Resazurin Assay (Metabolic) Cells->Resazurin CTG ATP Assay (CellTiter-Glo) Cells->CTG Readout1 Absorbance (Risk: Redox Interference) MTT->Readout1 Readout2 Fluorescence (Risk: Autofluorescence) Resazurin->Readout2 Readout3 Luminescence (Highly Reproducible) CTG->Readout3

Fig 1. Assay workflows and interference risks for morpholine derivative screening.

Comparative Analysis of Viability Assays

To select the most reproducible assay for 2-(Aminomethyl)morpholine-4-carboxamide, we must evaluate the analytical performance and interference risks of each platform [3][4].

ParameterMTT Assay (Tetrazolium)Resazurin Assay (AlamarBlue)ATP-Based Assay (CellTiter-Glo)
Biological Target NAD(P)H-dependent oxidoreductasesNAD(P)H-dependent oxidoreductasesIntracellular ATP levels
Readout Modality Absorbance (570 nm)Fluorescence (560 Ex / 590 Em)Luminescence
Sensitivity Limit Low (~1,000 cells/well)Moderate (~200 cells/well)High (<10 cells/well)
Interference Risk High (Direct chemical reduction)Moderate (Autofluorescence)Low (Luciferase inhibition is rare)
Protocol Type Multi-step (Requires solubilization)Homogeneous (Add-and-read)Homogeneous (Add-and-read)
Cost per Well $ (Very Low) (Low) $ (High)
Self-Validating Experimental Protocols

To guarantee scientific integrity, an assay must be a self-validating system. This means incorporating specific controls to actively detect and quantify compound interference. Below are the optimized protocols for screening 2-(Aminomethyl)morpholine-4-carboxamide.

1. The MTT Absorbance Protocol (Cost-Effective Screening)

The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan[5]. While cost-effective, morpholine derivatives with reactive amine groups can sometimes act as mild reducing agents, causing false-negative cytotoxicity data.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., A549 lung carcinoma) at 5,000 cells/well in a clear 96-well plate. Incubate overnight at 37°C, 5% CO₂.

    • Causality: Ensures cells are in the logarithmic growth phase, maximizing baseline metabolic activity for a robust signal window.

  • Compound Treatment & Interference Control Setup:

    • Test Wells: Add 2-(Aminomethyl)morpholine-4-carboxamide at varying concentrations (0.1 µM – 100 µM).

    • Interference Control Wells (Crucial): Add the highest concentration of the compound (100 µM) to wells containing only media (no cells).

    • Causality: If the compound directly reduces MTT chemically, the cell-free control wells will turn purple. This background absorbance must be subtracted from the test wells to ensure reproducibility.

  • MTT Incubation: After 72 hours of treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to all wells. Incubate for 3–4 hours[6].

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the insoluble formazan crystals[7].

  • Data Acquisition: Measure absorbance at 570 nm using a microplate reader[6].

2. The Resazurin Fluorescence Protocol (Live-Cell Tracking)

Resazurin is a cell-permeable, non-toxic dye that is reduced to highly fluorescent resorufin[8]. It allows for continuous monitoring but is susceptible to autofluorescence from certain synthetic compounds.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells at 2,500 cells/well in a black, clear-bottom 96-well plate.

    • Causality: Black plates prevent fluorescent cross-talk between adjacent wells, drastically improving the signal-to-noise ratio.

  • Compound Treatment: Treat cells with 2-(Aminomethyl)morpholine-4-carboxamide for the desired duration. Include a "Compound + Media" cell-free control.

  • Reagent Addition: Add Resazurin reagent directly to the culture media (10% of total well volume).

  • Incubation & Kinetic Readout: Incubate for 1–4 hours. Measure fluorescence (Excitation 560 nm / Emission 590 nm)[3].

    • Causality: Because the assay is non-lytic, you can take multiple kinetic readings over time to determine the optimal signal window before compound toxicity alters the cellular state.

3. The ATP-Based Luminescence Protocol (The Gold Standard)

For definitive, reproducible IC₅₀ determinations of 2-(Aminomethyl)morpholine-4-carboxamide, ATP-based assays (like CellTiter-Glo) are the most authoritative choice. By lysing the cells and measuring ATP via a luciferase reaction, this method bypasses the redox and optical interference common with small molecules[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed cells at 1,000 cells/well in an opaque white 384-well plate.

    • Causality: White plates maximize luminescent signal reflection and sensitivity, allowing for miniaturization and high-throughput screening.

  • Compound Treatment: Treat with a serial dilution of 2-(Aminomethyl)morpholine-4-carboxamide for 72 hours.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes.

    • Causality: Luciferase enzyme kinetics are highly temperature-dependent. Uneven plate temperatures will cause edge effects and poor reproducibility.

  • Lysis and Reaction: Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well. Mix vigorously on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization & Readout: Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then record luminescence.

Conclusion

While 2-(Aminomethyl)morpholine-4-carboxamide and similar morpholine derivatives can be initially screened using cost-effective MTT or Resazurin assays, researchers must rigorously employ cell-free interference controls to validate the data. For late-stage validation and highly reproducible IC₅₀ generation, transitioning to an ATP-based luminescent assay is strongly recommended to eliminate the risk of redox or optical artifacts.

References
  • Title: Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Cell viability assays – Measure how happy your cells are Source: BMG Labtech URL: [Link]

  • Title: Viability assays: a comparison of luminescence-, fluorescence-, and absorbance-based assays to determine viable cell counts Source: Isogen Life Science URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Validation of 2-(Aminomethyl)morpholine-4-carboxamide

Introduction In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring target specificity. Off-target interactions, or cross-reactivity, are a leading cause of adverse drug reactions (ADRs) and late-stage clinical failures.[1][2] Therefore, a rigorous and early assessment of a compound's selectivity profile is not merely a regulatory requirement but a cornerstone of a successful drug development program.

This guide provides a comprehensive framework for the cross-reactivity validation of 2-(Aminomethyl)morpholine-4-carboxamide , a novel compound with a morpholine scaffold. The morpholine moiety is a privileged structure in medicinal chemistry, known for its ability to improve physicochemical properties and confer a wide range of biological activities, often in the central nervous system (CNS).[3][4] Given the versatile nature of this scaffold, a systematic and multi-tiered approach to validating the selectivity of any new derivative is imperative.

As we lack pre-existing public data on the specific biological targets of 2-(Aminomethyl)morpholine-4-carboxamide, this guide is structured as a strategic workflow. It is designed to first elucidate the primary target(s) and then systematically uncover and characterize potential off-target liabilities. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and emphasize the importance of orthogonal validation methods to build a robust and trustworthy data package.

The Strategic Workflow: A Multi-Tiered Approach to De-risking

A phased approach to cross-reactivity profiling is the most efficient use of resources. We begin with broad, high-throughput screens to cast a wide net, followed by more focused, in-depth assays to validate and quantify the initial findings. This tiered strategy allows for early identification of potential liabilities, enabling medicinal chemists to optimize for selectivity in parallel with potency.

G cluster_0 Tier 1: Broad Screening (Early De-risking) cluster_1 Tier 2: Hit Validation & Target Confirmation cluster_2 Tier 3: In-Depth Characterization & Cellular Phenotyping A Compound Synthesis & Quality Control (Purity >98%) B In Vitro Safety Pharmacology Profiling (e.g., Safety44 Panel) A->B Primary Screening C Broad Kinase Profiling (e.g., KinomeScan or Activity-Based Panel) A->C Primary Screening D Dose-Response Assays for Initial Hits (IC50/EC50 Determination) B->D Identify Potential Targets & Off-Targets C->D Identify Potential Targets & Off-Targets E Orthogonal Binding Assay (e.g., Competitive Binding Assay) D->E Validate & Quantify F Cellular Thermal Shift Assay (CETSA) (Target Engagement in Intact Cells) D->F Validate & Quantify H Structure-Activity Relationship (SAR) Studies for Selectivity E->H Guide Medicinal Chemistry G Cell-Based Functional Assays (Downstream Signaling & Phenotypic Readouts) F->G Confirm Cellular Activity G->H Guide Medicinal Chemistry

Caption: Tiered workflow for cross-reactivity validation.

Tier 1: Broad Screening for Initial Hazard Identification

The primary goal of this tier is to rapidly identify the highest-risk interactions. We employ standardized, high-throughput panels that cover a wide range of biologically important targets known to be implicated in adverse drug events.

In Vitro Safety Pharmacology Profiling

Secondary pharmacology studies are a cost-effective method to predict potential clinical adverse effects early in the discovery process.[1] We recommend an initial screen against a panel of 44 to 77 key targets.

Rationale: These panels are curated based on industry consensus and historical data to include targets most frequently associated with ADRs.[2] They typically cover major target families including G-Protein Coupled Receptors (GPCRs), ion channels, transporters, and enzymes.[2] A single-point concentration screen (e.g., at 10 µM) is usually sufficient for an initial assessment. Significant inhibition (>50%) at this concentration flags a potential liability that requires follow-up.

Experimental Protocol (Outsourcing to a CRO):

  • Compound Submission: Provide 2-5 mg of 2-(Aminomethyl)morpholine-4-carboxamide with a purity of >98% as confirmed by LC-MS and ¹H NMR.

  • Service Selection: Engage a reputable Contract Research Organization (CRO) such as WuXi AppTec, Eurofins Discovery, or Reaction Biology.[1][2][5] Select a standard safety panel (e.g., WuXi Mini Safety 44 Panel or Eurofins SafetyScreen44).[1][5]

  • Assay Performance: The CRO will perform radioligand binding or functional assays at a single concentration (typically 10 µM) in duplicate.

  • Data Reporting: The report will provide the percent inhibition for each target. A positive "hit" is typically defined as >50% inhibition.

Data Presentation (Hypothetical Data):

TargetTarget FamilyAssay Type% Inhibition @ 10 µMAssessment
Dopamine D2 ReceptorGPCRBinding85%Hit - Follow-up
hERG (KCNH2)Ion ChannelFunctional12%No significant activity
COX-1EnzymeFunctional5%No significant activity
SERT (Serotonin Transporter)TransporterBinding65%Hit - Follow-up
... (40 other targets)......<50%No significant activity
Broad Kinase Profiling

Protein kinases are one of the largest and most important drug target families. Due to the conserved nature of the ATP-binding site, kinase inhibitors often exhibit off-target activity.[6][7] Therefore, profiling against a broad kinase panel is essential.

Rationale: A comprehensive screen against hundreds of kinases provides a clear picture of the compound's selectivity within the kinome. This is crucial for identifying unexpected off-targets that could lead to toxicity or provide opportunities for drug repositioning.[6] Both binding assays (e.g., KINOMEscan™) and activity-based assays are available.[8]

Experimental Protocol (Outsourcing to a CRO):

  • Service Selection: Choose a provider offering a large kinase panel (e.g., Reaction Biology, Eurofins Discovery, Pharmaron).[6][8][9] Select a panel that covers a diverse representation of the human kinome.

  • Assay Format: A single-dose screen (e.g., 1 µM) is typically used for initial profiling.

  • Data Analysis: Results are often visualized as a "tree spot" diagram, mapping the inhibited kinases onto the human kinome tree. The report will list all kinases with significant inhibition.

Data Presentation (Hypothetical Data):

Kinase TargetKinase Family% Inhibition @ 1 µMAssessment
MAPK1 (ERK2)CMGC92%Hit - Follow-up
CDK2CMGC78%Hit - Follow-up
ABL1Tyrosine Kinase15%No significant activity
... (400+ other kinases)...<50%No significant activity

Tier 2: Hit Validation and Target Confirmation

The goal of this tier is to confirm the hits from the broad screens, determine their potency, and provide direct evidence of target engagement in a more physiologically relevant setting.

Dose-Response Assays

Any "hit" from Tier 1 must be validated in a full dose-response curve to determine its potency (IC₅₀ or EC₅₀).

Rationale: A single-point measurement can be misleading. A full concentration-response curve confirms the activity and provides a quantitative measure of potency, which is essential for comparing on-target and off-target activities and guiding SAR.

Experimental Protocol:

This is typically performed by the same CRO that conducted the initial screen. The compound is tested over a range of concentrations (e.g., 8-10 points, typically in half-log dilutions) to generate a sigmoidal curve from which the IC₅₀ is calculated.

Data Presentation (Hypothetical Data):

TargetIC₅₀ (nM)Hill Slope
Dopamine D2 Receptor1501.10.99
SERT8500.90.98
MAPK1 (ERK2)451.00.99
CDK26001.20.97
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical assay that directly measures the interaction between a drug and its target protein in intact cells or tissues.[10] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[11][12]

Rationale: Biochemical assays use purified proteins, which may not reflect the true binding event in a complex cellular environment. CETSA provides direct evidence of target engagement in a native context, confirming that the compound can penetrate the cell membrane and bind to its intended target.[10] This is a critical step in validating a primary target and can also be used to confirm off-target engagement.

G cluster_0 CETSA Workflow cluster_1 Expected Outcome A 1. Treat intact cells with DMSO (control) or 2-(Aminomethyl)morpholine-4-carboxamide B 2. Heat cells across a temperature gradient A->B C 3. Lyse cells and separate soluble vs. aggregated proteins via centrifugation B->C D 4. Quantify remaining soluble target protein (e.g., Western Blot) C->D E Drug-treated cells show more soluble target protein at higher temperatures D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol (for MAPK1 Target):

  • Cell Culture: Culture a relevant cell line (e.g., HeLa or A549) to ~80% confluency.

  • Compound Treatment: Treat cells with 2-(Aminomethyl)morpholine-4-carboxamide (e.g., at 10x the biochemical IC₅₀) or DMSO (vehicle control) for 1-2 hours at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[11]

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of soluble MAPK1 protein in each sample using Western Blot or an ELISA-based method.

  • Data Analysis: Plot the percentage of soluble MAPK1 protein against temperature for both the DMSO and compound-treated groups. A shift in the melting curve to the right indicates thermal stabilization and thus, target engagement.

Orthogonal Validation: Competitive Binding Assay

An orthogonal assay uses a different technology or principle to measure the same endpoint. This is crucial for building confidence in the results and ruling out assay-specific artifacts. A competitive binding assay is an excellent choice.[13]

Rationale: While the primary screen may have been a binding or activity assay, a competitive format confirms that the compound binds to the same site as a known ligand. This helps to elucidate the mechanism of action (e.g., competitive vs. allosteric) and provides an independent confirmation of the interaction.

Experimental Protocol (Fluorescence Polarization-based for MAPK1):

  • Reagents:

    • Recombinant human MAPK1 protein.

    • A fluorescently labeled tracer molecule known to bind to the MAPK1 active site.

    • 2-(Aminomethyl)morpholine-4-carboxamide.

  • Assay Principle: In solution, the small fluorescent tracer tumbles rapidly, resulting in low fluorescence polarization (FP). When bound to the much larger MAPK1 protein, its tumbling slows, and the FP signal increases. A competing compound will displace the tracer, causing the FP signal to decrease.

  • Procedure:

    • In a microplate, combine a fixed concentration of MAPK1 and the fluorescent tracer.

    • Add serial dilutions of 2-(Aminomethyl)morpholine-4-carboxamide.

    • Incubate to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis: Plot the FP signal against the concentration of the test compound. The data is then used to calculate an IC₅₀ value, which can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Conclusion

The validation of cross-reactivity is a dynamic and essential process in drug discovery. For a novel compound like 2-(Aminomethyl)morpholine-4-carboxamide, where no prior biological data exists, a systematic, multi-tiered approach is the most scientifically sound and resource-efficient strategy. By beginning with broad, high-throughput screens and progressively focusing on validated hits with orthogonal, physiologically relevant assays like CETSA, researchers can build a comprehensive selectivity profile.

This guide provides the strategic framework and detailed methodologies to confidently characterize the on- and off-target activities of 2-(Aminomethyl)morpholine-4-carboxamide. The hypothetical data presented illustrates how to interpret the results from each tier, ultimately building a robust data package that can reliably inform go/no-go decisions and guide the next steps in the drug development process. Adherence to such a rigorous validation cascade is paramount to minimizing the risk of late-stage failures and developing safer, more effective medicines.

References

  • Kinase Drug Discovery Services - Reaction Biology. [Link]

  • In Vitro Safety Pharmacology & Off-Target Screening Services - Reaction Biology. [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services. [Link]

  • Kinase-Inhibitor Activity Profiling (KICP) Service - Kinexus Bioinformatics Corporation. [Link]

  • Kinase Screening and Profiling - Guidance for Smart Cascades - Eurofins Discovery. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. [Link]

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  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. [Link]

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  • In Vitro Safety Panel I Binding & Functional Assays - Pharmaron. [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions | bioRxiv. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience. [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation - MDPI. [Link]

  • High-throughput competitive binding assay for targeting RNA tertiary structures with small molecules: application to pseudoknots and G-quadruplexes | Nucleic Acids Research | Oxford Academic. [Link]

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  • An updated review on morpholine derivatives with their pharmacological actions. [Link]

  • Experimental Research Models to Assess the Cross-Reactivity between Can f 5 and Human PSA—Two Different Perspectives - PMC. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Determination of designer drug cross-reactivity on five commercial immunoassay screening kits - PubMed. [Link]

  • 2-(aminomethyl)morpholine-4-carboxamide (C6H13N3O2) - PubChemLite. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. [Link]

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  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. [Link]

  • Morpholine-4-carboxamide | C5H10N2O2 | CID 75088 - PubChem - NIH. [Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - Frontiers. [Link]

  • Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors - PMC. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. [Link]

  • Morpholine synthesis - Organic Chemistry Portal. [Link]

  • tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate | C10H20N2O3 - PubChem. [Link]

  • Development of Cross-Reactive Antibodies for the Identification and Treatment of Synthetic Cannabinoid Receptor Agonist Toxicity - MDPI. [Link]

  • Cross reactivity – Knowledge and References - Taylor & Francis. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. [Link]

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Safety & Regulatory Compliance

Safety

2-(Aminomethyl)morpholine-4-carboxamide proper disposal procedures

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Aminomethyl)morpholine-4-carboxamide The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. F...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Aminomethyl)morpholine-4-carboxamide

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling novel or specialized compounds like 2-(Aminomethyl)morpholine-4-carboxamide requires a thorough understanding of not just their scientific application, but also their entire lifecycle, culminating in safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(Aminomethyl)morpholine-4-carboxamide, grounded in established safety principles and regulatory standards. Our aim is to empower you with the knowledge to manage this chemical waste stream confidently and safely, protecting yourself, your colleagues, and the environment.

Before any disposal procedure can be implemented, a comprehensive understanding of the compound's intrinsic hazards is essential. The disposal protocol is directly derived from this hazard profile. 2-(Aminomethyl)morpholine-4-carboxamide, like many specialized amine derivatives, presents several health risks that must be mitigated.

According to available safety data, this compound is classified with multiple hazards.[1] It is harmful if swallowed, inhaled, or if it comes into contact with skin.[1] Furthermore, it is known to cause significant skin and eye irritation.[1] The Occupational Safety and Health Administration (OSHA) mandates that all personnel be informed about the hazards of chemicals in their workspace.[2][3][4][5]

Table 1: GHS Hazard Profile for 2-(Aminomethyl)morpholine-4-carboxamide

Hazard ClassPictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed.[1]
Acute Toxicity, Dermal (Category 4)GHS07WarningH312: Harmful in contact with skin.[1]
Acute Toxicity, Inhalation (Category 4)GHS07WarningH332: Harmful if inhaled.[1]
Skin Corrosion/Irritation (Category 2)GHS07WarningH315: Causes skin irritation.[1]
Serious Eye Damage/Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation.[1]
STOT, Single Exposure (Category 3)GHS07WarningH335: May cause respiratory irritation.[1]

Source: Synthesized from Safety Data Sheet information.[1]

These classifications necessitate that all handling and disposal operations be conducted with appropriate engineering controls (e.g., a chemical fume hood) and Personal Protective Equipment (PPE) to prevent exposure.[6][7]

Essential Personal Protective Equipment (PPE)

Given the compound's hazard profile, stringent adherence to PPE protocols is non-negotiable. The right equipment forms the primary barrier between the researcher and potential chemical exposure.

Table 2: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant nitrile or neoprene gloves.[6]To prevent skin contact, which can cause harm and irritation.[1] No single glove material protects against all substances, so selecting the appropriate type is crucial.[2]
Eye Protection Tightly fitting safety goggles and a face shield.[6][7]To protect against splashes and vapors that can cause serious eye irritation.[1]
Body Protection Flame-resistant lab coat.[6]To protect skin and personal clothing from chemical splashes.
Respiratory Use only in a well-ventilated area, preferably a chemical fume hood.[1][7]To prevent inhalation of harmful aerosols or vapors.[1]

Waste Segregation and Container Management

Proper disposal begins at the point of waste generation. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the disposal process, often increasing costs.

  • Waste Identification : All waste materials containing 2-(Aminomethyl)morpholine-4-carboxamide, including contaminated labware (e.g., pipette tips, vials), absorbent materials from spills, and used PPE, must be treated as hazardous waste.[8][9]

  • Container Selection : Use a dedicated, leak-proof hazardous waste container made of a compatible material, such as high-density polyethylene.[2][6] The original product container is often a suitable choice for its own waste.[9] The container must be in good condition and have a securely sealing lid.[2][10]

  • Labeling : The waste container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-(Aminomethyl)morpholine-4-carboxamide"

    • The associated hazards (e.g., "Toxic," "Irritant")[6]

  • Storage : Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[6][8] This area should be away from heat, ignition sources, and incompatible materials like strong oxidizing agents.[8][11][12] Secondary containment, such as a larger bin or tray, is a best practice to contain potential leaks.[8][10]

Step-by-Step Disposal Protocol

Disposing of 2-(Aminomethyl)morpholine-4-carboxamide is governed by federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[13][14] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8][12]

Workflow for Disposal

G cluster_prep Preparation cluster_waste Waste Generation cluster_collection Collection & Storage cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) C Identify Waste Stream: - Pure Compound - Contaminated Labware - Spill Debris A->C B Work in a Chemical Fume Hood B->C D Select Compatible, Leak-Proof Hazardous Waste Container C->D Segregate Waste E Label Container Correctly: 'Hazardous Waste' + Chemical Name D->E F Transfer Waste into Container & Secure Lid Tightly E->F G Store in Designated, Secure, Well-Ventilated Area F->G H Contact Institution's EHS Office or Licensed Waste Carrier G->H When container is full or project is complete I Complete All Required Waste Manifest Paperwork H->I J Arrange for Professional Pickup and Disposal I->J

Caption: Workflow for the proper disposal of 2-(Aminomethyl)morpholine-4-carboxamide.

Detailed Steps:
  • Segregate Waste : At the point of generation, separate all materials contaminated with 2-(Aminomethyl)morpholine-4-carboxamide from non-hazardous waste.[8][15]

  • Containerize Waste : Carefully place the waste into your pre-labeled, appropriate hazardous waste container.[6] For solid waste like contaminated gloves or paper towels, place them in a sealed plastic bag before putting them in the main container to minimize aerosol generation.

  • Decontaminate Emptied Containers : An "empty" container that held this chemical must still be handled as hazardous waste. To render it non-hazardous, it must be triple-rinsed with a suitable solvent (one that can dissolve the compound).[9]

    • Collect all three portions of the rinseate.

    • Dispose of the collected rinseate as liquid hazardous waste in your designated container.[9]

    • Only after this triple-rinsing procedure can the defaced container be disposed of as regular trash or recycled.[9]

  • Arrange for Pickup : Do not transport hazardous waste yourself.[9] Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.[8][15] They are trained to handle, transport, and dispose of the material in compliance with all regulations.[16]

  • Documentation : Complete all necessary hazardous waste manifests or internal tracking forms as required by your institution and local regulations.[8] This "cradle-to-grave" documentation is a legal requirement.

Emergency Procedures for Spills

Accidents can happen, and a clear, pre-defined spill response plan is critical.

  • For Small Spills (within a chemical fume hood):

    • Ensure your PPE is intact and appropriate.[6]

    • Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[6][8][17] Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Using non-sparking tools, carefully collect the absorbed material and place it into your designated hazardous waste container.[6][7][8]

    • Decontaminate the spill surface with a suitable solvent, followed by soap and water.

    • All materials used for cleanup, including gloves and wipes, must be disposed of as hazardous waste.[8]

  • For Large Spills (outside a chemical fume hood):

    • Evacuate : Immediately evacuate the area and alert others nearby.[8]

    • Isolate : Close the doors to the affected area to contain vapors and prevent entry.[8]

    • Alert : Contact your institution's EHS or emergency response team immediately.[8] Provide them with the chemical name and any details about the spill.

    • Do Not Re-enter : Do not attempt to clean up a large spill yourself. Wait for trained emergency personnel to clear the area.[8]

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of 2-(Aminomethyl)morpholine-4-carboxamide, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Water Corporation. (n.d.). Laboratory chemical waste.
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  • INCHEM. (1995). Morpholine (HSG 92, 1995).
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  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
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  • Apollo Scientific. (n.d.). 4-(2-Aminoethyl)morpholine.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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